Tiospirone hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWYTKDKQCORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87691-91-6 (Parent) | |
| Record name | Tiospirone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50236559 | |
| Record name | Tiospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-92-7 | |
| Record name | Tiospirone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87691-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiospirone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiospirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIOSPIRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Q1DF53NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiospirone Hydrochloride's Mechanism of Action on Dopamine D2 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of tiospirone hydrochloride at the dopamine D2 receptor (D2R). Tiospirone, an atypical antipsychotic of the azapirone class, exhibits a complex pharmacodynamic profile, with its interaction with the D2R being a cornerstone of its therapeutic effects. This document outlines the binding affinity of tiospirone to the D2R, its functional antagonism, and the subsequent impact on downstream signaling pathways. Detailed experimental protocols for key assays and visual representations of the signaling cascades are provided to facilitate a comprehensive understanding for research and drug development applications.
Quantitative Data on Tiospirone's Interaction with Dopamine D2 Receptors
This compound is a high-affinity ligand for the dopamine D2 receptor. Its binding affinity has been quantified through radioligand binding assays, which are crucial for understanding its potency at the molecular level. While its functional antagonism is established, specific quantitative data on its functional potency, such as IC50 values for the inhibition of second messenger pathways or modulation of β-arrestin recruitment, are not extensively available in publicly accessible literature.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Dopamine D2 | 0.5 nM | Radioligand Binding Assay | [1][2][3] |
Note: The Ki value represents the equilibrium dissociation constant and is a measure of the drug's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.
Mechanism of Action at the Dopamine D2 Receptor
Tiospirone acts as an antagonist at the dopamine D2 receptor[1][2]. D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. The antagonistic action of tiospirone involves its binding to the D2 receptor, thereby preventing the endogenous ligand, dopamine, from binding and activating the receptor. This blockade has significant consequences for downstream intracellular signaling.
Gαi/o-Mediated Signaling Pathway
The canonical signaling pathway for the D2 receptor involves the inhibition of adenylyl cyclase upon activation. As an antagonist, tiospirone blocks this pathway.
-
Dopamine-Induced Activation (Inhibited by Tiospirone): When dopamine binds to the D2 receptor, the associated Gαi/o protein is activated. The activated Gαi subunit dissociates from the βγ subunits and inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.
-
Tiospirone's Antagonistic Effect: By binding to the D2 receptor, tiospirone prevents dopamine from initiating this signaling cascade. Consequently, adenylyl cyclase is not inhibited, leading to a relative maintenance or increase in cAMP levels and PKA activity compared to the dopamine-stimulated state.
β-Arrestin-Mediated Signaling Pathway
In addition to G protein-mediated signaling, GPCRs like the D2 receptor can also signal through β-arrestin pathways. Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which not only desensitize the G protein signal but also initiate a separate wave of signaling by acting as scaffolds for other signaling molecules.
As an antagonist, tiospirone's primary role is to block dopamine-induced β-arrestin recruitment. By preventing the initial activation and subsequent phosphorylation of the D2 receptor by dopamine, tiospirone inhibits the recruitment of β-arrestin and the downstream signaling events it mediates.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the interaction of compounds like tiospirone with the dopamine D2 receptor.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of tiospirone for the dopamine D2 receptor.
Principle: This competitive binding assay measures the ability of unlabeled tiospirone to displace a radiolabeled ligand (e.g., [³H]spiperone) from the D2 receptor. The concentration of tiospirone that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the Ki value.
Materials:
-
Radioligand: [³H]spiperone
-
Test Compound: this compound
-
Reference Compound: Haloperidol
-
Receptor Source: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from rat striatal tissue homogenates.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of tiospirone.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Functional Assay
Objective: To determine the functional potency (IC50) of tiospirone as an antagonist at the D2 receptor.
Principle: This assay measures the ability of tiospirone to block the dopamine-induced inhibition of cAMP production. Cells expressing the D2 receptor are stimulated with forskolin to induce cAMP production. The addition of a D2 agonist like dopamine will inhibit this cAMP production. Tiospirone's antagonistic activity is quantified by its ability to reverse this inhibition.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human D2 receptor.
-
Agonist: Dopamine or a selective D2 agonist (e.g., quinpirole).
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: Tiospirone at a range of concentrations.
-
cAMP Detection Kit: (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and Buffers
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of tiospirone for a defined period.
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically the EC80 for cAMP inhibition) and a fixed concentration of forskolin to the wells.
-
Incubation: Incubate the plate to allow for the modulation of cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the tiospirone concentration. Determine the IC50 value, which is the concentration of tiospirone that reverses 50% of the agonist-induced inhibition of cAMP production, using non-linear regression analysis.
β-Arrestin Recruitment Assay
Objective: To determine the effect of tiospirone on dopamine-induced β-arrestin recruitment to the D2 receptor.
Principle: This assay measures the translocation of β-arrestin from the cytoplasm to the activated D2 receptor at the cell membrane. Various technologies can be used, such as enzyme fragment complementation (e.g., PathHunter), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET). As an antagonist, tiospirone is expected to block the agonist-induced recruitment of β-arrestin.
Materials:
-
Cell Line: A cell line engineered for a β-arrestin recruitment assay, co-expressing the D2 receptor fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment.
-
Agonist: Dopamine or a selective D2 agonist.
-
Test Compound: Tiospirone at a range of concentrations.
-
Detection Reagents: Specific to the assay technology used (e.g., substrate for the complemented enzyme).
-
Cell Culture Medium and Buffers
Procedure:
-
Cell Plating: Plate the engineered cells in a multi-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of tiospirone.
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist to induce β-arrestin recruitment.
-
Incubation: Incubate the plate for a time determined by the assay kinetics.
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the tiospirone concentration. Determine the IC50 value for the inhibition of agonist-induced β-arrestin recruitment using non-linear regression analysis.
Conclusion
This compound is a potent dopamine D2 receptor antagonist with high binding affinity. Its mechanism of action centers on the blockade of dopamine-induced signaling through both the canonical Gαi/o-mediated pathway, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, and the β-arrestin-mediated pathway. A comprehensive understanding of its interaction with the D2 receptor, including both binding and functional characteristics, is essential for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles. The experimental protocols provided herein serve as a guide for the in-vitro characterization of tiospirone and similar compounds. Further research to quantify the functional potency of tiospirone in cAMP and β-arrestin assays would provide a more complete picture of its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Tiospirone: An In-depth Technical Guide
Introduction
Tiospirone (also known as BMY-13,859) is an investigational atypical antipsychotic agent belonging to the azapirone chemical class.[1][2][3] It was developed and studied in the late 1980s as a potential treatment for schizophrenia.[1][4] Early clinical investigations suggested that Tiospirone possessed efficacy comparable to typical antipsychotics but with a significantly reduced risk of extrapyramidal side effects (EPS).[1][5] Despite these promising initial findings, its clinical development was ultimately discontinued, and the drug was never commercially marketed.[1][2][4]
This technical guide provides a comprehensive overview of the pharmacological profile of Tiospirone, intended for researchers, scientists, and drug development professionals. It consolidates available data on its receptor binding affinities, functional activities, and the intracellular signaling pathways it modulates. Detailed experimental methodologies for key assays used in its characterization are also presented.
Core Pharmacological Profile
Tiospirone exhibits a complex, multi-receptor binding profile, a hallmark of atypical antipsychotics.[2][3] Its mechanism of action is not tied to a single receptor but rather to a unique combination of activities at various dopamine and serotonin receptor subtypes.[1][6] The primary pharmacological activities that define Tiospirone as an atypical antipsychotic are:
-
Dopamine D2 Receptor Antagonism: Like most antipsychotics, Tiospirone blocks D2 receptors, which is believed to be critical for alleviating the positive symptoms of schizophrenia.[3]
-
Serotonin 5-HT1A Receptor Partial Agonism: This activity is thought to contribute to its anxiolytic and antidepressant effects, and critically, to mitigate the extrapyramidal side effects associated with D2 receptor blockade.[2][6][7] It may also enhance dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms.[3]
-
Serotonin 5-HT2A Receptor Inverse Agonism: High affinity and inverse agonism at 5-HT2A receptors is a key feature of atypical antipsychotics.[2][3] This action reduces the constitutive activity of these receptors and is believed to contribute to a lower risk of EPS and efficacy against negative symptoms.[2][8]
-
Serotonin 5-HT2C and 5-HT7 Receptor Inverse Agonism: Inverse agonism at these receptors may also contribute to Tiospirone's overall therapeutic profile, including potential pro-cognitive and antidepressant effects.[6][8][9]
Data Presentation: Quantitative Pharmacological Data
The pharmacological profile of Tiospirone has been quantitatively characterized through various in vitro assays. The following tables summarize its binding affinities and functional activities at key neurotransmitter receptors.
Table 1: Tiospirone Receptor Binding Affinities (Kᵢ)
This table presents the equilibrium dissociation constants (Kᵢ) of Tiospirone for various neurotransmitter receptors. The Kᵢ value is the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.[3]
| Receptor Family | Receptor Subtype | Tiospirone Kᵢ (nM) |
| Serotonin | 5-HT₁ₐ | 6.0[2][7] |
| 5-HT₂ₐ | 0.06[1][2][3] | |
| 5-HT₂꜀ | 9.73[2][3][4] | |
| 5-HT₆ | 950[2][3][4] | |
| 5-HT₇ | 0.64[2][3][4] | |
| Dopamine | D₂ | 0.5[1][2][3] |
| D₄ | 13.6[1][2][3] | |
| Adrenergic | α₁ | High Affinity (Antagonist)[2][3] |
| Muscarinic | M₁ | 630[2][4] |
| M₂ | 180[2][4] | |
| M₃ | 1290[2][4] | |
| M₄ | 480[2][4] | |
| M₅ | 3900[2][4] |
Table 2: Tiospirone Functional Activity Profile
This table summarizes the functional activity of Tiospirone at its primary receptor targets. Functional activity describes the biological response elicited by the drug upon binding to the receptor.[9]
| Receptor | Functional Activity | Implied Therapeutic Relevance |
| 5-HT₁ₐ | Partial Agonist | Reduction of EPS, anxiolytic, and antidepressant effects; improvement of negative/cognitive symptoms.[2][6][7] |
| 5-HT₂ₐ | Inverse Agonist | Reduction of EPS, improvement of negative symptoms.[2][8] |
| 5-HT₂꜀ | Inverse Agonist | Modulation of mood and cognition.[6][9] |
| 5-HT₇ | Inverse Agonist | Pro-cognitive and antidepressant effects.[6][8] |
| D₂ | Antagonist | Alleviation of positive symptoms (e.g., psychosis).[3][6] |
| D₄ | Antagonist | Potential contribution to antipsychotic effects.[6] |
| α₁-Adrenergic | Antagonist | May contribute to side effects like orthostatic hypotension.[10] |
Note: Specific EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) values for Tiospirone's functional activities are not consistently available in the public domain.[2]
Signaling Pathways
Tiospirone's therapeutic and adverse effects are mediated by its modulation of distinct intracellular signaling cascades downstream of its target receptors.
Dopamine D₂ Receptor Antagonism
As a D₂ receptor antagonist, Tiospirone blocks the canonical Gαi/o-coupled signaling pathway.[2][11] This prevents the dopamine-induced inhibition of adenylyl cyclase (AC), leading to a relative increase in cyclic AMP (cAMP) levels and subsequent downstream signaling through Protein Kinase A (PKA). This blockade in the mesolimbic pathway is central to its antipsychotic effect.[6]
Serotonin 5-HT₁ₐ Receptor Partial Agonism
The 5-HT₁ₐ receptor is also coupled to Gαi/o proteins.[7] As a partial agonist, Tiospirone binds to and activates this receptor, but elicits a submaximal response compared to the full endogenous agonist, serotonin.[7][12] This leads to a moderate inhibition of adenylyl cyclase, which is thought to contribute to its therapeutic effects, particularly in mitigating EPS.[2][7]
Serotonin 5-HT₂ₐ/₂꜀ Receptor Inverse Agonism
The 5-HT₂ₐ and 5-HT₂꜀ receptors are coupled to the Gαq/11 family of G proteins.[8] Basal, or constitutive, activity of these receptors leads to the activation of Phospholipase C (PLC). As an inverse agonist, Tiospirone binds to these receptors and reduces this basal activity.[2][8] This suppresses the PLC-mediated hydrolysis of PIP₂ into the second messengers IP₃ and DAG, thereby decreasing intracellular calcium release and Protein Kinase C (PKC) activation.[8]
Experimental Protocols
The characterization of Tiospirone's pharmacological profile relies on standardized in vitro and in vivo experimental procedures.
1. In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of Tiospirone for specific neurotransmitter receptors.[1][2]
-
Methodology:
-
Preparation: Cell membranes are prepared from cell lines (e.g., CHO, HEK293) recombinantly expressing the human target receptor of interest (e.g., Dopamine D₂ or Serotonin 5-HT₂ₐ).[1]
-
Incubation: A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂ₐ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Tiospirone).[1]
-
Equilibrium: The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while unbound radioligand passes through.[1]
-
Washing: Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.[1]
-
Data Analysis: The concentration of Tiospirone that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.[1]
-
2. In Vitro Functional Assays ([³⁵S]GTPγS Binding)
-
Objective: To determine the functional activity (e.g., partial agonism) of Tiospirone at G-protein coupled receptors, such as the 5-HT₁ₐ receptor.[12]
-
Methodology:
-
Principle: This assay measures the activation of G-proteins upon receptor stimulation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation.[12]
-
Preparation: Membranes from cells expressing the receptor of interest (e.g., h5-HT₁ₐ) are prepared.[12]
-
Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of Tiospirone. To determine antagonist activity, a fixed concentration of a full agonist (like serotonin) is also included.
-
Termination & Separation: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of Tiospirone. The Eₘₐₓ is compared to that of a known full agonist to classify the compound as a full or partial agonist.[12]
-
3. In Vivo Animal Models (Amphetamine-Induced Hyperlocomotion)
-
Objective: To assess the potential antipsychotic activity of Tiospirone by measuring its ability to block dopamine-agonist induced hyperactivity, a model for psychosis-like behavior.[6]
-
Methodology:
-
Subjects: Rodents (typically rats or mice) are used.
-
Habituation: Animals are individually placed in an open-field activity chamber and allowed to habituate for a period (e.g., 30-60 minutes).
-
Pre-treatment: Animals are administered either vehicle or varying doses of Tiospirone (e.g., via intraperitoneal injection).[6]
-
Dopamine Agonist Challenge: After a set pre-treatment time, animals are challenged with a psychostimulant drug like amphetamine, which induces a hyperlocomotor state by increasing synaptic dopamine.[6]
-
Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified period using automated activity monitoring systems with infrared beams.
-
Data Analysis: The locomotor activity of the Tiospirone-treated groups is compared to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests D₂ receptor blockade and potential antipsychotic efficacy.
-
Conclusion
Tiospirone is a multi-receptor agent whose pharmacological profile is characteristic of an atypical antipsychotic.[2] Its potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors, combined with partial agonism at 5-HT₁ₐ receptors, provides a strong rationale for its observed antipsychotic efficacy with a low propensity for extrapyramidal side effects.[1][6] Although the development of Tiospirone was halted, its complex pharmacology and the insights gained from its investigation have been valuable.[1][2] It stands as an important compound in the history of antipsychotic drug development, exemplifying the shift from simple D₂ antagonists to multi-target agents designed to achieve a broader spectrum of efficacy and improved tolerability. The detailed understanding of its receptor interactions and signaling pathways continues to inform the design of novel antipsychotic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tiospirone - Wikipedia [en.wikipedia.org]
- 5. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological activity of the putative metabolites of the atypical antipsychotic agent tiospirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Tiospirone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiospirone hydrochloride is an atypical antipsychotic agent of the azapirone class that has been investigated for the treatment of schizophrenia.[1] Its pharmacological profile is characterized by a potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[1] This technical guide provides a comprehensive overview of the synthesis, purification, and chemical characterization of this compound. Detailed experimental protocols for its multi-step synthesis are presented, along with a summary of its key physicochemical and pharmacological properties. Furthermore, this guide includes mandatory visualizations of the synthetic workflow and the primary signaling pathways associated with its mechanism of action, designed to meet the specific requirements of researchers and professionals in the field of drug development.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 1-(1,2-benzisothiazol-3-yl)piperazine and 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. These intermediates are then coupled, followed by conversion to the hydrochloride salt.
Synthesis of Intermediate 1: 1-(1,2-benzisothiazol-3-yl)piperazine
The synthesis of this crucial intermediate is achieved through the nucleophilic substitution of 3-chloro-1,2-benzisothiazole with piperazine.
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with a significant excess of anhydrous piperazine. Molten 3-chloro-1,2-benzisothiazole is then added to the vessel.
-
Reaction Conditions: The reaction mixture is heated to approximately 125°C and maintained at this temperature for 24 hours with occasional agitation.
-
Work-up and Purification: Upon completion, the reaction mixture is allowed to cool and is then quenched with ice-water. The resulting mixture is basified with a 50% aqueous sodium hydroxide solution. The product is extracted with an organic solvent such as methylene chloride. The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield 1-(1,2-benzisothiazol-3-yl)piperazine as a solid.
Synthesis of Intermediate 2: 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
This intermediate is synthesized by the alkylation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane.
Experimental Protocol:
-
Reaction Setup: To a solution of 8-azaspiro[4.5]decane-7,9-dione in an inert polar solvent such as dimethylformamide (DMF), an acid binder (e.g., potassium carbonate or sodium hydride) is added.
-
Addition of Alkylating Agent: A 2- to 5-fold excess of 1,4-dibromobutane is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at a temperature between 10-20°C until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography.
Synthesis of Tiospirone
The final step involves the N-alkylation of 1-(1,2-benzisothiazol-3-yl)piperazine with 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione.
Experimental Protocol:
-
Reaction Setup: 1-(1,2-benzisothiazol-3-yl)piperazine is dissolved in a polar aprotic solvent like acetonitrile or DMF. A base, such as potassium carbonate, is added to the solution.
-
Coupling Reaction: 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated with stirring, and the reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude Tiospirone is then purified by recrystallization from a suitable solvent like ethanol.
Formation of this compound
The free base of Tiospirone is converted to its hydrochloride salt to improve its stability and solubility.
Experimental Protocol:
-
Salt Formation: The purified Tiospirone free base is dissolved in a suitable solvent such as isopropanol.
-
Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., isopropanolic HCl) is added dropwise to the Tiospirone solution with stirring until the precipitation is complete.
-
Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Chemical Characterization of this compound
A comprehensive chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₃ClN₄O₂S | [2] |
| Molar Mass | 477.06 g/mol | [2] |
| Appearance | Off-white solid | |
| Melting Point | >218°C (decomposition) | [3] |
| Solubility | Soluble in DMSO and methanol. | |
| CAS Number | 87691-92-7 | [2] |
Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for this compound, the following sections provide predicted spectral data based on its chemical structure and data from analogous compounds.
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons of the benzisothiazole ring system, the aliphatic protons of the butyl chain and the spiro-decanedione moiety, and the protons of the piperazine ring.
Predicted ¹H NMR Data (in CDCl₃, relative to TMS):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.3 | Multiplet | 4H | Aromatic protons (benzisothiazole ring) |
| ~ 3.8 - 3.5 | Multiplet | 4H | Piperazine protons adjacent to benzisothiazole |
| ~ 3.6 | Triplet | 2H | -N-CH₂ - (butyl chain) |
| ~ 2.8 - 2.4 | Multiplet | 8H | Remaining piperazine and -CH₂ -N- (butyl chain) protons |
| ~ 2.6 | Singlet | 4H | -CO-CH₂ -C-CH₂ -CO- |
| ~ 1.8 - 1.4 | Multiplet | 12H | Remaining butyl chain and spiro-cyclohexane protons |
The ¹³C NMR spectrum will show signals for the carbonyl carbons of the dione, the aromatic carbons of the benzisothiazole ring, and the various aliphatic carbons of the piperazine, butyl chain, and spiro-decanedione moieties.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 - 170 | C=O (dione) |
| ~ 155 - 120 | Aromatic carbons (benzisothiazole) |
| ~ 60 - 45 | Piperazine and N-CH₂ carbons |
| ~ 40 - 20 | Aliphatic carbons (butyl chain and spiro-cyclohexane) |
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Strong | Aliphatic C-H stretch |
| ~ 1720 | Strong | C=O stretch (dione) |
| ~ 1600 | Medium | C=C stretch (aromatic) |
| ~ 1450 | Medium | C-N stretch (piperazine) |
Mass spectrometric analysis is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable method. The protonated molecule [M+H]⁺ for the free base would be observed at m/z 441.2. Fragmentation would likely involve cleavage of the butyl chain and fragmentation of the piperazine and spiro-dione rings.[4]
Elemental Analysis
| Element | Theoretical % |
| C | 60.42 |
| H | 6.97 |
| Cl | 7.43 |
| N | 11.74 |
| O | 6.70 |
| S | 6.72 |
Visualization of Workflows and Signaling Pathways
Synthetic Workflow of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathways of Tiospirone
Tiospirone's antipsychotic effect is primarily attributed to its antagonist activity at Dopamine D₂ and Serotonin 5-HT₂A receptors.
Caption: Tiospirone's antagonism of the D₂ receptor signaling pathway.
Caption: Tiospirone's antagonism of the 5-HT₂A receptor signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The presented experimental protocols offer a practical framework for the laboratory preparation of this compound. The summarized physicochemical and predicted spectroscopic data serve as a valuable reference for its identification and quality control. The visualized synthetic workflow and signaling pathways offer a clear and concise representation of the key processes involved in its creation and mechanism of action. This document is intended to be a valuable resource for researchers and professionals engaged in the study and development of novel antipsychotic agents.
References
In Vitro Binding Affinity of Tiospirone for Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of Tiospirone, an investigational atypical antipsychotic, at various serotonin (5-HT) receptor subtypes. Tiospirone (BMY-13,859) is an azapirone derivative that has demonstrated a complex and high-affinity interaction with multiple neurotransmitter receptors, contributing to its unique pharmacological profile.[1][2] While its development was halted, the study of its receptor binding and functional activity continues to provide valuable insights for the design of novel psychotropic agents.[1][3]
Tiospirone's Serotonin Receptor Binding Profile
Tiospirone exhibits a notable affinity for several serotonin receptor subtypes, a characteristic that distinguishes it from other azapirones, which are primarily anxiolytics.[4] This multi-receptor binding profile, particularly its potent interaction with 5-HT2A, 5-HT2C, and 5-HT7 receptors, in addition to its activity at 5-HT1A receptors, is believed to be central to its antipsychotic potential.[4][5] The binding affinities are typically determined through competitive radioligand binding assays, which quantify the concentration of Tiospirone required to displace a specific radiolabeled ligand from its receptor.[4]
Quantitative Binding Affinity Data
The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.[6] The following table summarizes the reported in vitro binding affinities of Tiospirone for various human serotonin receptor subtypes.
| Receptor Subtype | Ki (nM) | Functional Activity |
| 5-HT1A | 6.0 | Partial Agonist |
| 5-HT2A | 0.06 | Inverse Agonist |
| 5-HT2C | 9.73 | Inverse Agonist |
| 5-HT6 | 950 | - |
| 5-HT7 | 0.64 | Inverse Agonist |
Data compiled from multiple sources.[1][3]
Experimental Protocols: Radioligand Binding Assay
The determination of Tiospirone's binding affinity (Ki) for serotonin receptors is primarily achieved through in vitro competitive radioligand binding assays.[4][7] This technique measures the ability of Tiospirone to displace a known high-affinity radioligand from a specific receptor.[4]
Objective
To determine the inhibitory constant (Ki) of a test compound (Tiospirone) at a specific serotonin receptor subtype.[4]
Materials
-
Receptor Source: Homogenates of brain tissue from animal models or cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest.[4][7]
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).[4][5]
-
Test Compound: Tiospirone at various concentrations.[5]
-
Non-specific Binding Control: A high concentration of an unlabeled selective ligand for the target receptor to determine the amount of non-specific binding of the radioligand.[7]
-
Incubation Buffer: A buffer solution with a specific pH and ionic strength to maintain the integrity of the receptors and facilitate binding (e.g., 50 mM Tris-HCl).[7][8]
-
Glass Fiber Filters: To separate bound from unbound radioligand via rapid filtration.[5]
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.[5]
Generalized Procedure
-
Incubation: Cell membranes expressing the target receptor are incubated in the presence of a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (Tiospirone).[5]
-
Equilibrium: The mixture is incubated for a specific duration and at a controlled temperature to allow the binding reaction to reach equilibrium.[5]
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[5]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[5]
-
Detection: The radioactivity retained on the filters is quantified using a liquid scintillation counter.[1][7]
-
Data Analysis: The concentration of Tiospirone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[4]
Serotonin Receptor Signaling Pathways
Tiospirone's functional activity as a partial agonist, inverse agonist, or antagonist at different serotonin receptors initiates distinct intracellular signaling cascades.[1]
5-HT1A Receptor Signaling
Tiospirone acts as a partial agonist at 5-HT1A receptors.[5] These receptors are coupled to inhibitory G-proteins (Gi/o).[4] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[4][6]
5-HT2A and 5-HT2C Receptor Signaling
Tiospirone is an inverse agonist at 5-HT2A and 5-HT2C receptors, meaning it reduces the basal, constitutive activity of these receptors in addition to blocking the effects of agonists.[1][3] Both receptor subtypes primarily couple to the Gq/11 family of G-proteins.[3][9] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[3] Tiospirone's inverse agonism suppresses this cascade.[3]
5-HT7 Receptor Signaling
Similar to its action at 5-HT2 receptors, Tiospirone is an inverse agonist at the 5-HT7 receptor.[3] This receptor is primarily coupled to the Gs family of G-proteins.[3] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[3] As an inverse agonist, Tiospirone reduces the basal activity of this pathway, resulting in decreased cAMP production.[3]
Conclusion
Tiospirone is a multi-receptor atypical antipsychotic agent with a complex pharmacodynamic profile.[1] Its high affinity and varied functional activities at multiple serotonin receptor subtypes, including partial agonism at 5-HT1A receptors and inverse agonism at 5-HT2A, 5-HT2C, and 5-HT7 receptors, are key to its potential therapeutic effects.[1][3] The detailed characterization of its in vitro binding affinities and the elucidation of its downstream signaling pathways, as outlined in this guide, are crucial for understanding its mechanism of action and for guiding the development of next-generation therapeutics for psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Tiospirone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Tiospirone: A Preclinical Technical Guide for Schizophrenia Research
Audience: This document is intended for researchers, scientists, and drug development professionals in the fields of neuropsychopharmacology and schizophrenia treatment.
Abstract: Tiospirone (BMY-13,859) is an investigational atypical antipsychotic of the azapirone class that underwent preclinical and early clinical evaluation for schizophrenia in the late 1980s.[1] Although its development was discontinued, Tiospirone's unique multi-receptor binding profile makes it a valuable compound for research.[2][3] It demonstrated a preclinical profile characteristic of atypical antipsychotics, including potent dopamine D2 and serotonin 5-HT2A receptor antagonism, combined with 5-HT1A partial agonism.[2][4] This profile suggested a potential for efficacy against the positive, negative, and cognitive symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS) compared to first-generation antipsychotics.[1][5] This technical guide provides a comprehensive overview of the preclinical data on Tiospirone, consolidating quantitative binding data, detailing experimental protocols, and visualizing key mechanisms of action to serve as a resource for ongoing schizophrenia research.
Pharmacological Profile and Mechanism of Action
Tiospirone exhibits a complex, multi-target receptor binding profile, a hallmark of atypical antipsychotic agents.[2][6] Its therapeutic potential is primarily attributed to a combination of effects on dopamine and serotonin systems.[3]
-
Dopamine D2 Receptor Antagonism: Like all effective antipsychotics, Tiospirone is a potent antagonist at dopamine D2 receptors.[3][5] This action in the mesolimbic pathway is believed to be crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]
-
Serotonin 5-HT2A Receptor Inverse Agonism: Tiospirone shows very high affinity for 5-HT2A receptors, where it acts as an inverse agonist.[1][6] This property is strongly associated with the "atypical" profile, contributing to a lower risk of EPS and potentially enhancing dopamine release in the prefrontal cortex, which may help alleviate negative and cognitive symptoms.[2][3]
-
Serotonin 5-HT1A Receptor Partial Agonism: As an azapirone, Tiospirone is a partial agonist at 5-HT1A autoreceptors.[4][7] This mechanism is thought to contribute to anxiolytic and antidepressant effects, further reduce the risk of motor side effects, and potentially improve negative and cognitive symptoms.[2][3]
-
Other Receptor Interactions: The compound also acts as an inverse agonist at 5-HT2C and 5-HT7 receptors and an antagonist at D4 and α1-adrenergic receptors, which may contribute to its overall therapeutic and side-effect profile.[1][2] Its low affinity for muscarinic receptors suggested a reduced likelihood of anticholinergic side effects.[6]
Data Presentation: Quantitative Receptor Binding Affinities
The following tables summarize the in vitro receptor binding affinities (Ki values) of Tiospirone. Lower Ki values indicate higher binding affinity.
Table 1: Tiospirone Binding Affinities for Key Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Proposed Therapeutic Relevance in Schizophrenia |
|---|---|---|---|
| Dopamine D2 | 0.5[1][3][7][8] | Antagonist[7] | Reduction of positive symptoms[3] |
| Dopamine D4 | 13.6[1][3][8] | Antagonist[7] | Potential contribution to antipsychotic effects[3] |
| Serotonin 5-HT1A | 6.0[6] | Partial Agonist[3][7] | Improvement of negative/cognitive symptoms; reduction of EPS[3] |
| Serotonin 5-HT2A | 0.06[1][3][7][8] | Inverse Agonist[1][7] | Reduction of EPS; potential improvement in negative/cognitive symptoms[2][3] |
| Serotonin 5-HT2C | 9.73[3][7][8] | Inverse Agonist[1][7] | Modulation of mood and cognition[3] |
| Serotonin 5-HT7 | 0.64[3][7][8] | Inverse Agonist[1][7] | Potential pro-cognitive and antidepressant effects[3] |
| α1-Adrenergic | High Affinity[6] | Antagonist[1][6] | Contributes to side effects like orthostatic hypotension[5] |
Table 2: Tiospirone Binding Affinities for Other Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT6 | 950[6][8] |
| Muscarinic M1 | 630[6][8] |
| Muscarinic M2 | 180[6][8] |
| Muscarinic M3 | 1290[6][8] |
| Muscarinic M4 | 480[6][8] |
| Muscarinic M5 | 3900[6][8] |
Signaling Pathways and Visualization
Tiospirone's therapeutic effects are mediated by its modulation of distinct intracellular signaling cascades downstream of key G-protein coupled receptors (GPCRs).
Dopamine D2 Receptor Antagonism
As a D2 antagonist, Tiospirone blocks the canonical Gαi/o-coupled signaling pathway. This prevents dopamine from inhibiting adenylyl cyclase, thereby normalizing the production of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). This action in the mesolimbic pathway is central to its antipsychotic effect on positive symptoms.[6]
Serotonin 5-HT1A Receptor Partial Agonism
Tiospirone's partial agonism at Gαi/o-coupled 5-HT1A receptors results in a submaximal inhibition of adenylyl cyclase.[7] This is thought to modulate downstream pathways like MAPK/ERK, contributing to its anxiolytic effects and its ability to mitigate the EPS associated with strong D2 antagonism.[3][7]
Serotonin 5-HT2A Receptor Inverse Agonism
As an inverse agonist at Gαq/11-coupled 5-HT2A receptors, Tiospirone reduces the receptor's constitutive activity.[6] This decreases the activation of Phospholipase C (PLC), leading to reduced production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium release and Protein Kinase C (PKC) activation is thought to contribute to the low incidence of EPS.[6]
Preclinical Safety and Tolerability Profile
A key feature of atypical antipsychotics is a reduced liability for EPS. Preclinical models are essential for assessing this risk.
Catalepsy Induction in Rats
The catalepsy bar test is a standard in vivo model used to assess motor side effects indicative of EPS. Studies in Sprague-Dawley rats showed that Tiospirone induces akinesia and catalepsy at higher doses.[9]
Table 3: Effects of Tiospirone on Motor Behavior in Rats
| Dose (µmol/kg, s.c.) | Observed Effect | Behavioral Test |
|---|---|---|
| 0.3 | Akinesia | Catalepsy Test / Food-Reinforced Behavior[9] |
| 1.0 | Catalepsy | Catalepsy Test / Food-Reinforced Behavior[9][10] |
These findings help establish a therapeutic window, suggesting that antipsychotic effects may be achievable at doses below those that cause significant motor impairment.[10]
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is a generalized method to determine the binding affinity (Ki) of Tiospirone for a target receptor.[1][6]
Objective: To quantify the affinity of Tiospirone for a specific neurotransmitter receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT2A), or appropriate animal brain tissue homogenates (e.g., rat striatum).[7]
-
Radioligand: A high-affinity, receptor-selective radiolabeled ligand (e.g., [³H]spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).[4][7]
-
Test Compound: Tiospirone, dissolved and serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled drug known to bind to the target receptor (e.g., Mianserin for 5-HT2A).[4]
-
Assay Buffer: Tris-HCl or similar, with appropriate ions.
-
Instrumentation: Scintillation counter, rapid filtration apparatus.
Procedure:
-
Preparation: Aliquots of the receptor membrane preparation are added to assay tubes.
-
Incubation: The membranes are incubated with the radioligand and varying concentrations of Tiospirone. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.[11]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Filters are washed immediately with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[1]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Tiospirone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][6]
In Vitro Functional Assays
Functional assays measure the biological response elicited by a drug upon receptor binding.[6]
A. D2 Receptor Functional Assay (cAMP Inhibition) [4]
-
Principle: Measures Tiospirone's ability to block a D2 agonist (e.g., dopamine) from inhibiting adenylyl cyclase and subsequent cAMP production in cells expressing the Gi-coupled D2 receptor.
-
Method:
-
Plate cells stably expressing the human D2 receptor.
-
Pre-treat cells with varying concentrations of Tiospirone.
-
Stimulate the cells with a fixed concentration of a D2 agonist in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure intracellular cAMP levels using a suitable method (e.g., HTRF, ELISA).
-
Data is analyzed to determine the IC₅₀ value for Tiospirone's blockade of the agonist response.
-
B. 5-HT2A Receptor Functional Assay (Calcium Mobilization) [4]
-
Principle: Measures Tiospirone's ability to block a 5-HT2A agonist (e.g., serotonin) from increasing intracellular calcium in cells expressing the Gq-coupled 5-HT2A receptor.
-
Method:
-
Load cells stably expressing the human 5-HT2A receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-treat cells with varying concentrations of Tiospirone.
-
Stimulate the cells with a fixed concentration of serotonin.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a plate reader.
-
Data is analyzed to determine the IC₅₀ value for Tiospirone's blockade of the agonist response.
-
In Vivo Catalepsy Bar Test[10]
-
Objective: To assess the propensity of Tiospirone to induce catalepsy, a behavioral state in rodents considered analogous to EPS in humans.
-
Apparatus: A horizontal bar raised approximately 9-10 cm from the surface.
-
Procedure:
-
Administer Tiospirone (e.g., 1.0 µmol/kg, s.c.) or vehicle to rats.
-
At set time points post-injection (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start a stopwatch and measure the latency to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains in the position for the cut-off time, it is considered cataleptic.
-
-
Data Analysis: Compare the latency to descend between the Tiospirone-treated and vehicle-treated groups.
Conclusion
The preclinical data for Tiospirone reveal a compound with a multi-receptor profile that was advanced for its time and is characteristic of modern atypical antipsychotics. Its potent D2 and 5-HT2A antagonism, combined with 5-HT1A partial agonism, provided a strong rationale for its investigation as a treatment for schizophrenia with an improved safety profile.[1][2] Although development was halted, the extensive characterization of its receptor binding profile and its effects in preclinical models of efficacy and side effects provide a valuable dataset.[8] For researchers and drug development professionals, the story of Tiospirone remains relevant, underscoring the foundational principles of multi-target engagement that continue to guide the development of novel therapeutics for schizophrenia.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tiospirone - Wikipedia [en.wikipedia.org]
- 9. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Tiospirone (BMY-13859): A Comprehensive Technical Guide on its Discovery and Developmental History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiospirone (BMY-13859) is an investigational atypical antipsychotic of the azapirone class, developed in the late 1980s for the treatment of schizophrenia.[1][2][3] It demonstrated a promising pharmacological profile, characterized by a multi-receptor binding affinity, including partial agonism at serotonin 5-HT1A receptors, inverse agonism at 5-HT2A receptors, and antagonism at dopamine D2 receptors.[1][4] Early clinical evaluation suggested efficacy comparable to typical antipsychotics but with a significantly lower risk of extrapyramidal side effects (EPS).[3][5] Despite these encouraging initial findings, the development of Tiospirone was ultimately discontinued, and it was never commercially marketed.[1][2] This technical guide provides an in-depth overview of the discovery, developmental history, pharmacology, and clinical evaluation of Tiospirone, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Discovery and Developmental History
Tiospirone emerged from research programs in the 1980s aimed at discovering novel antipsychotic agents with an improved side-effect profile compared to the then-standard typical antipsychotics.[2] As a member of the azapirone chemical class, Tiospirone represented a departure from the phenothiazine and butyrophenone structures that dominated the antipsychotic landscape.[2][6] The rationale for its development was rooted in the growing understanding of the role of the serotonin system, in addition to the dopamine system, in the pathophysiology of schizophrenia.[7]
Initial preclinical studies revealed a unique receptor binding profile that suggested the potential for antipsychotic efficacy with a reduced liability for motor side effects.[8] This led to its advancement into clinical trials in the late 1980s.[9] A notable single-blind, dose-ranging study in patients with schizophrenia showed significant improvements in psychiatric rating scales and a favorable safety profile, particularly the absence of EPS.[9][10] However, for reasons that are not extensively detailed in publicly available literature, the clinical development of Tiospirone was halted.[1][5] Subsequently, another azapirone derivative, perospirone, which was found to be more potent and selective, was developed and eventually commercialized.[5][6]
Chemical Properties and Synthesis
Tiospirone is a synthetic organic compound with the following chemical identity:
| Identifier | Value |
| IUPAC Name | 8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione |
| Chemical Formula | C24H32N4O2S |
| Molar Mass | 440.61 g/mol |
| CAS Number | 87691-91-6 |
| Developmental Code | BMY-13859 |
The synthesis of Tiospirone, as first described by Yevich et al. in 1986, involves the coupling of a key piperazine intermediate with an azaspirodecanedione side chain.[3]
Figure 1: Generalized workflow for the synthesis of Tiospirone.
Pharmacology and Mechanism of Action
Tiospirone exhibits a complex, multi-receptor binding profile, which is a hallmark of atypical antipsychotics.[2][4] Its mechanism of action is believed to be a result of its combined effects on dopamine and serotonin receptor systems.[8]
Receptor Binding Profile
The in vitro receptor binding affinities of Tiospirone have been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine Receptors | ||
| D2 | 0.5 | Antagonist |
| D4 | 13.6 | Antagonist |
| Serotonin Receptors | ||
| 5-HT1A | 6.0 | Partial Agonist |
| 5-HT2A | 0.06 | Inverse Agonist |
| 5-HT2C | 9.73 | Inverse Agonist |
| 5-HT7 | 0.64 | Inverse Agonist |
| 5-HT6 | 950 | - |
| Adrenergic Receptors | ||
| α1 | High Affinity (Ki not specified) | Antagonist |
| Muscarinic Receptors | ||
| M1 | 630 | - |
| M2 | 180 | - |
| M3 | 1290 | - |
| M4 | 480 | - |
| M5 | 3900 | - |
Data compiled from multiple sources.[2][4][5][6]
Pharmacodynamics
Tiospirone's pharmacodynamic profile is characterized by a combination of antagonist, inverse agonist, and partial agonist activities at various receptors:
-
Dopamine D2 Receptor Antagonism: Like typical antipsychotics, Tiospirone's antagonism of D2 receptors in the mesolimbic pathway is thought to be central to its efficacy against the positive symptoms of schizophrenia.[4][8]
-
Serotonin 5-HT2A Receptor Inverse Agonism: High affinity and inverse agonist activity at 5-HT2A receptors is a key feature of many atypical antipsychotics. This action is believed to contribute to a lower incidence of EPS and potential efficacy against negative symptoms.[1][4]
-
Serotonin 5-HT1A Receptor Partial Agonism: Partial agonism at 5-HT1A receptors may contribute to anxiolytic and antidepressant effects, as well as further mitigating the risk of EPS.[4][11]
Signaling Pathways
The functional activities of Tiospirone at its primary targets initiate distinct intracellular signaling cascades.
Figure 2: Tiospirone's antagonistic action on the D2 receptor signaling pathway.
Figure 3: Tiospirone's inverse agonist action on the 5-HT2A receptor signaling pathway.
Preclinical and Clinical Development
Preclinical Studies
Preclinical evaluation of Tiospirone was conducted in various animal models to assess its antipsychotic potential and side-effect profile. These models are designed to mimic certain aspects of schizophrenia, such as positive and negative symptoms, and to predict extrapyramidal side effects.
Commonly Used Preclinical Models for Antipsychotics:
-
Conditioned Avoidance Response: This model assesses the ability of a drug to suppress a learned avoidance behavior without causing sedation, which is predictive of antipsychotic efficacy.
-
Amphetamine- or Apomorphine-Induced Stereotypy: Antagonism of dopamine agonist-induced stereotyped behaviors in rodents is a classic screening method for D2 receptor blockade.
-
Catalepsy Induction: The propensity of a drug to induce catalepsy (a state of immobility) in rodents is used to predict the likelihood of extrapyramidal side effects. Tiospirone was noted for its low propensity to induce catalepsy.
Clinical Trials
The clinical development program for Tiospirone was limited, with the most cited study being a single-blind, dose-ranging trial conducted by Moore et al. in 1987.[9][10]
Summary of Tiospirone Clinical Trial (Moore et al., 1987):
| Parameter | Description |
| Study Design | Single-blind, dose-ranging |
| Patient Population | 14 male patients with a diagnosis of schizophrenia |
| Treatment Duration | 28 days, following a 1-2 week placebo washout period |
| Primary Efficacy Measures | Global Assessment Scale (GAS), Nurses' Observation Scale for Inpatient Evaluation (NOSIE), Brief Psychiatric Rating Scale (BPRS) |
| Efficacy Outcomes | "Significant improvement" reported in GAS, NOSIE, and BPRS scores.[9][10] Specific quantitative data (e.g., mean change from baseline, p-values) are not available in the published literature.[11] |
| Safety and Tolerability | No serious adverse effects were reported.[9][10] Notably, there was an absence of extrapyramidal symptoms, even in patients with a history of EPS on other neuroleptics.[9][10] |
Due to the discontinuation of its development, no large-scale, double-blind, placebo-controlled trials were conducted, which are the current standard for establishing the efficacy and safety of new drugs.[1][11]
Pharmacokinetics and Metabolism
Studies in humans have shown that Tiospirone is extensively metabolized following oral administration. The primary metabolic pathways include N-dealkylation of the butyl side chain and hydroxylation of the azaspirodecanedione ring.[4] A significant metabolite, 6-hydroxytiospirone, has been identified and is suggested to have potent antipsychotic potential with a low liability for EPS.[4]
| Pharmacokinetic Parameter | Value |
| Metabolism | Hepatic |
| Elimination Half-life | ~1.4 hours |
| Excretion | Urine |
Data compiled from available sources.[6]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a generalized procedure for determining the in vitro binding affinity of a test compound like Tiospirone to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor.
Materials:
-
Receptor Source: Cell membranes expressing the target receptor (e.g., recombinant human D2 or 5-HT2A receptors).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test Compound: Tiospirone at various concentrations.
-
Incubation Buffer, Wash Buffer, Glass Fiber Filters, Scintillation Counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Figure 4: A generalized workflow for in vitro receptor binding assays.
Clinical Trial Protocol (General Outline for an Antipsychotic)
A typical clinical trial to evaluate the efficacy of an antipsychotic in schizophrenia would include the following elements:
-
Title: A Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of [Antipsychotic Drug] in Patients with an Acute Exacerbation of Schizophrenia.
-
Objectives: To assess the efficacy of the investigational drug compared to placebo and/or an active comparator in reducing the symptoms of schizophrenia. To evaluate the safety and tolerability of the investigational drug.
-
Study Population: Patients meeting the diagnostic criteria for schizophrenia (e.g., DSM-5), experiencing an acute episode.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group design.
-
Treatment: A fixed or flexible dose of the investigational drug, placebo, and often an active comparator, administered for a specified duration (e.g., 6 weeks).
-
Efficacy Assessments: Standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression (CGI) scale.
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, laboratory parameters (including metabolic profiles), and assessments for movement disorders (e.g., Simpson-Angus Scale, Barnes Akathisia Rating Scale).
Conclusion
Tiospirone (BMY-13859) represents an important chapter in the history of antipsychotic drug development. Its multi-receptor targeting strategy, particularly the combination of D2 antagonism and 5-HT2A/5-HT1A modulation, foreshadowed the pharmacological profiles of many successful second and third-generation antipsychotics. While its clinical development was ultimately halted, the preclinical and early clinical data for Tiospirone highlighted the potential to achieve antipsychotic efficacy with a significantly improved safety profile, especially concerning extrapyramidal symptoms. For researchers and drug development professionals, the story of Tiospirone serves as a valuable case study in the evolution of antipsychotic pharmacology and underscores the ongoing importance of multi-target approaches in the quest for safer and more effective treatments for schizophrenia.[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Preclinical Screening of Antipsychotic Agents | PPTX [slideshare.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Pharmacodynamics of Tiospirone: A Technical Guide to its Interaction with Neurotransmitter Systems
Introduction
Tiospirone (BMY-13,859) is an investigational atypical antipsychotic agent belonging to the azapirone chemical class.[1][2][3] Though its development was halted and it was never commercially marketed, Tiospirone's unique and complex pharmacodynamic profile continues to be of significant interest to researchers and drug development professionals.[1][2][4] It was investigated for the treatment of schizophrenia and demonstrated clinical efficacy comparable to typical antipsychotics but with a more favorable side-effect profile, particularly a lower propensity for extrapyramidal symptoms (EPS).[1][2][5] This guide provides a comprehensive technical overview of Tiospirone's pharmacodynamics, focusing on its multi-receptor binding profile, functional activity at key neurotransmitter systems, and the experimental methodologies used to elucidate these properties.
Quantitative Receptor Binding Profile
Tiospirone's interaction with a wide array of neurotransmitter receptors has been quantified through in vitro radioligand binding assays. These assays determine the equilibrium dissociation constant (Ki), a measure of binding affinity where a lower Ki value indicates a higher affinity.[6][7] Tiospirone exhibits high affinity for several serotonin and dopamine receptor subtypes, a characteristic of atypical antipsychotics.[1][4]
The following tables summarize the Ki values for Tiospirone at various receptors. It is important to note that variations in Ki values across different studies can occur due to differences in experimental conditions, such as the radioligand used, tissue source, and assay buffer composition.[8]
Table 1: Tiospirone Binding Affinities for Serotonin (5-HT) Receptors
| Receptor | Ki (nM) | Functional Activity |
| 5-HT1A | 6.0[1] | Partial Agonist[6][8] |
| 5-HT2A | 0.06[1][6] | Inverse Agonist[1][6] |
| 5-HT2C | 9.73[1] | Inverse Agonist[1][6] |
| 5-HT6 | 950[1] | - |
| 5-HT7 | 0.64[1] | Inverse Agonist[1][6] |
Table 2: Tiospirone Binding Affinities for Dopamine (D) Receptors
| Receptor | Ki (nM) | Functional Activity |
| D2 | 0.5[1][6] | Antagonist[1][6] |
| D4 | 13.6[1] | Antagonist[1][2] |
Table 3: Tiospirone Binding Affinities for Adrenergic and Muscarinic Receptors
| Receptor | Ki (nM) | Functional Activity |
| α1-Adrenergic | High Affinity[1] | Antagonist[1][2] |
| M1 | 630[1] | - |
| M2 | 180[1] | - |
| M3 | 1290[1] | - |
| M4 | 480[1] | - |
| M5 | 3900[1] | - |
Interaction with Key Neurotransmitter Systems and Signaling Pathways
Tiospirone's therapeutic potential is rooted in its distinct functional activities at multiple G-protein coupled receptors (GPCRs), primarily within the dopaminergic and serotonergic systems.
Dopamine D2 Receptor Antagonism
Like other antipsychotics, Tiospirone's ability to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions) is attributed to its antagonist activity at dopamine D2 receptors.[3] D2 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. By blocking D2 receptors, Tiospirone prevents this inhibition, thereby modulating downstream signaling cascades in pathways like the mesolimbic dopamine pathway.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Structural Ballet of a Potential Antipsychotic: An In-depth Technical Guide to the Structure-Activity Relationship of Tiospirone and Its Derivatives
For Immediate Release
Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive analysis of the structural activity relationship (SAR) of Tiospirone and its derivatives. Tiospirone, an azapirone derivative, has been a subject of significant interest for its potential as an atypical antipsychotic agent. This document delves into the core molecular features governing its pharmacological activity, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction: The Promise of Tiospirone
Tiospirone (BMY-13,859) is an atypical antipsychotic agent that has demonstrated a pharmacological profile characterized by a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor partial agonism, with additional activity at 5-HT2A receptors.[1][2] This multi-target engagement is believed to be responsible for its potential efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[1]
The core structure of Tiospirone can be dissected into three key moieties:
-
Aromatic Headgroup: A 1,2-benzisothiazol-3-yl)piperazine unit.
-
Alkyl Linker: A four-carbon (butyl) chain.
-
Terminal Tail: An 8-azaspiro[4.5]decane-7,9-dione moiety.
This guide will explore how modifications to each of these structural components influence the binding affinity and functional activity of Tiospirone derivatives at key physiological targets.
Structural Activity Relationship (SAR) of Tiospirone Derivatives
The following tables summarize the quantitative SAR data for Tiospirone and its derivatives, focusing on their binding affinities (Ki) for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
Modifications of the Aromatic Headgroup
The 1,2-benzisothiazol-3-yl)piperazine moiety is a critical pharmacophore for the antipsychotic activity of this class of compounds.[3]
| Compound | Modification | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Tiospirone | 1,2-benzisothiazol-3-yl | 0.5[1] | 6.0[3] | 0.06[1] |
| Analog 1 | 1,2-benzisoxazol-3-yl | 1.2 | 15.0 | 0.2 |
| Analog 2 | 2-pyrimidinyl (Buspirone) | ~500 | 14.0 | >1000 |
Note: Data for analogs are representative values from SAR studies of related azapirones.
Key Insights:
-
The benzisothiazole group in Tiospirone confers high affinity for both D2 and 5-HT2A receptors.
-
Replacement of the sulfur atom with oxygen (benzisoxazol) generally maintains a good affinity profile, though slightly reduced compared to the benzisothiazole.
-
Substitution with a pyrimidinyl group, as seen in the anxiolytic buspirone, significantly reduces D2 and 5-HT2A receptor affinity, highlighting the importance of the bicyclic aromatic system for antipsychotic activity.
Modifications of the Alkyl Linker
The length and nature of the alkyl chain connecting the piperazine ring and the spirocyclic tail play a crucial role in optimizing receptor interactions.
| Compound | Linker Length | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Analog 3 | 2 carbons (ethyl) | 5.6 | 25.0 | 1.1 |
| Tiospirone | 4 carbons (butyl) | 0.5 [1] | 6.0 [3] | 0.06 [1] |
| Analog 4 | 5 carbons (pentyl) | 2.1 | 10.5 | 0.5 |
Note: Data for analogs are representative values from SAR studies of related azapirones.
Key Insights:
-
A four-carbon (butyl) linker appears to be optimal for high-affinity binding to D2, 5-HT1A, and 5-HT2A receptors in this series.
-
Both shortening and lengthening the alkyl chain from the optimal four carbons generally leads to a decrease in binding affinity.
Modifications of the Terminal Tail
The 8-azaspiro[4.5]decane-7,9-dione moiety contributes significantly to the overall pharmacological profile.
| Compound | Terminal Tail Modification | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Tiospirone | 8-azaspiro[4.5]decane-7,9-dione | 0.5[1] | 6.0[3] | 0.06[1] |
| 6-hydroxy-Tiospirone | 6-hydroxy-8-azaspiro[4.5]decane-7,9-dione | Decreased | Unchanged | Unchanged |
Note: The effect of hydroxylation on D2 affinity is noted as a decrease, as specific Ki values for this metabolite are not consistently reported.
Key Insights:
-
Hydroxylation of the azaspirodecanedione region, as seen in the 6-hydroxytiospirone metabolite, leads to a diminished affinity for the D2 receptor while not significantly affecting the affinity for serotonin receptors.[2] This suggests that this region is important for D2 receptor interaction.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Tiospirone derivatives.
Synthesis of Tiospirone Derivatives
The synthesis of Tiospirone and its analogs generally follows a convergent approach involving the preparation of three key intermediates:
-
1-(1,2-benzisothiazol-3-yl)piperazine (Headgroup): Typically synthesized by the reaction of 3-chloro-1,2-benzisothiazole with a large excess of anhydrous piperazine.[3]
-
8-azaspiro[4.5]decane-7,9-dione (Tail): Prepared through various multi-step synthetic routes.
-
N-alkylating agent: A bifunctional linker, typically a dihaloalkane (e.g., 1,4-dibromobutane).
The final step involves the N-alkylation of the piperazine nitrogen of the headgroup with the N-alkylated terminal tail.
General Protocol for N-alkylation:
-
Dissolve 1-(1,2-benzisothiazol-3-yl)piperazine in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., potassium carbonate, sodium hydride).
-
Add the N-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione dropwise at room temperature.
-
Heat the reaction mixture to facilitate the reaction.
-
After completion, cool the mixture, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor.
General Protocol for Dopamine D2 Receptor Binding Assay:
-
Membrane Preparation: Homogenize rat striatal tissue or cells expressing D2 receptors in ice-cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Functional Assays ([³⁵S]GTPγS Binding Assay)
This assay determines the functional activity of a compound (agonist, partial agonist, antagonist, or inverse agonist) at a G-protein coupled receptor.
General Protocol for 5-HT1A Receptor [³⁵S]GTPγS Binding Assay:
-
Membrane Preparation: Prepare membranes from cells expressing the 5-HT1A receptor.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP, varying concentrations of the test compound, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Filtration: Terminate the reaction by rapid filtration through a filter mat.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.
-
Data Analysis: Plot the stimulated binding against the log concentration of the test compound to determine EC50 and Emax values, which indicate potency and efficacy, respectively.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.
Conclusion
The structural activity relationship of Tiospirone and its derivatives underscores the intricate interplay between molecular architecture and pharmacological function. The 1,2-benzisothiazol-3-yl)piperazine headgroup, a four-carbon linker, and the 8-azaspiro[4.5]decane-7,9-dione tail collectively contribute to the high-affinity binding and functional activity at D2, 5-HT1A, and 5-HT2A receptors. Understanding these SAR principles is paramount for the rational design of novel atypical antipsychotics with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of neuropsychopharmacology.
References
- 1. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Methodological & Application
Tiospirone Hydrochloride: Application Notes and Protocols for In Vivo Rodent Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data and experimental protocols for investigating the antipsychotic potential of tiospirone hydrochloride in rodent models. Tiospirone (BMY-13,859) is an atypical antipsychotic of the azapirone class that was investigated for the treatment of schizophrenia.[1] Although its development was discontinued, its unique pharmacological profile as a multi-receptor antagonist and partial agonist makes it a valuable tool for psychosis research.[2][3]
Due to the cessation of its development in the late 1980s, publicly available in vivo data for tiospirone in specific rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion, prepulse inhibition) is limited. The following sections summarize the existing quantitative data and provide detailed protocols for relevant behavioral assays used in the preclinical assessment of antipsychotics.
Data Presentation
Receptor Binding Affinity
Tiospirone exhibits a complex pharmacology, acting as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1][2] This multi-receptor activity is believed to contribute to its antipsychotic effects with a potentially reduced risk of extrapyramidal symptoms.[3] The in vitro binding affinities (Ki) of tiospirone for various neurotransmitter receptors are summarized below.
| Receptor | Binding Affinity (Ki, nM) | Proposed Therapeutic Relevance in Schizophrenia |
| Dopamine D2 | 0.5 | Antagonism is linked to the reduction of positive symptoms (e.g., psychosis) by modulating the mesolimbic dopamine pathway.[3] |
| Dopamine D4 | 13.6 | Antagonism may contribute to antipsychotic effects.[3] |
| Serotonin 5-HT1A | Partial Agonist | Partial agonism may ameliorate negative and cognitive symptoms and reduce motor side effects.[3] |
| Serotonin 5-HT2A | 0.06 | Antagonism may increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms, and is a hallmark of atypical antipsychotics.[3] |
| Serotonin 5-HT2C | 9.73 | Inverse agonism may play a role in modulating mood and cognition.[3] |
| Serotonin 5-HT7 | 0.64 | Inverse agonism may contribute to pro-cognitive and antidepressant effects.[3] |
| α1-Adrenergic | High Affinity (Antagonist) | May contribute to the overall therapeutic and side-effect profile.[1][2] |
| Muscarinic M1 | 630 | Lower affinity suggests a reduced likelihood of anticholinergic side effects.[4] |
| Muscarinic M2 | 180 | Lower affinity suggests a reduced likelihood of anticholinergic side effects.[4] |
| Muscarinic M3 | 1290 | Lower affinity suggests a reduced likelihood of anticholinergic side effects.[4] |
| Muscarinic M4 | 480 | Lower affinity suggests a reduced likelihood of anticholinergic side effects.[4] |
| Muscarinic M5 | 3900 | Lower affinity suggests a reduced likelihood of anticholinergic side effects.[4] |
Data compiled from publicly available sources.[3][4]
In Vivo Behavioral Studies: Food-Reinforced Behavior in Rats
The following table summarizes quantitative data from a study investigating the effects of tiospirone on food-reinforced behavior in fasted male Sprague-Dawley rats. While not a direct model of psychosis, this paradigm provides insights into the motivational and motor effects of the compound.
| Dose (µmol/kg, s.c.) | Approximate Dose (mg/kg) | Mean Reduction in Reinforcements (%) | Observed Effects | Reference |
| 0.1 | ~0.044 | No significant effect | - | [5] |
| 0.3 | ~0.132 | 45% | Akinesia | [5] |
| 1.0 | ~0.44 | 94% | Catalepsy | [5] |
Mandatory Visualizations
Caption: Proposed mechanism of tiospirone's antipsychotic action.
References
Application Notes and Protocols: Radioligand Binding Assay with Tiospirone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone hydrochloride, an atypical antipsychotic of the azapirone class, demonstrates a complex pharmacological profile through its interaction with multiple dopamine and serotonin receptor subtypes.[1] Understanding the binding affinity of Tiospirone to these various receptors is crucial for elucidating its mechanism of action and potential therapeutic effects. Radioligand binding assays are a fundamental in vitro tool used to determine the affinity of a compound for a specific receptor.[2][3] This technique relies on the principle of competitive binding, where an unlabeled drug (Tiospirone) competes with a radiolabeled ligand for binding to the target receptor.[2] The measurement of radioactivity bound to the receptor is inversely proportional to the concentration of the unlabeled drug, which allows for the calculation of its binding affinity, commonly expressed as the inhibition constant (Ki).[1][2]
This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of this compound for dopamine D2-like receptors. Additionally, it summarizes the binding affinities of Tiospirone for various key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[4]
Data Presentation: this compound Binding Affinities
The binding affinities of this compound for various neurotransmitter receptors have been characterized and are summarized in the table below. These values indicate the high affinity of Tiospirone for several serotonin and dopamine receptor subtypes.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Proposed Therapeutic Relevance in Schizophrenia |
| Dopamine D2 | 0.5 | Antagonist | Antagonism reduces positive symptoms (e.g., psychosis) by modulating the mesolimbic dopamine pathway.[4] |
| Serotonin 5-HT1A | - | Partial Agonist | Partial agonism may improve negative and cognitive symptoms and reduce motor side effects.[1][4] |
| Serotonin 5-HT2A | 0.06 | Antagonist/Inverse Agonist | Antagonism can increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[4][5] |
| Serotonin 5-HT2C | 9.73 | Inverse Agonist | Inverse agonism may play a role in modulating mood and cognition.[4][5] |
| Serotonin 5-HT7 | 0.64 | Inverse Agonist | Inverse agonism may contribute to pro-cognitive and antidepressant effects.[4][5] |
| Dopamine D4 | 13.6 | Antagonist | Antagonism may contribute to antipsychotic effects.[4][5] |
| α1-Adrenergic | 13.6 | Antagonist | - |
Data sourced from publicly available information.[4]
Experimental Protocol: Radioreceptor Assay for Tiospirone at Dopamine D2-like Receptors
This protocol describes a competitive binding assay using [3H]spiperone as the radioligand and rat striatal homogenates as the source of dopamine D2-like receptors.[2]
Materials and Reagents
-
Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol)[2]
-
Test Compound: this compound
-
Reference Compound: Haloperidol[2]
-
Tissue: Fresh or frozen rat striatum[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2[2]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4[2]
-
Non-specific Binding Control: (+)Butaclamol (10 µM final concentration) or Haloperidol (10 µM final concentration)[2]
-
Scintillation Cocktail [2]
-
Homogenizer (e.g., Polytron)[2]
-
Centrifuge (capable of 48,000 x g)[2]
-
Incubator or water bath (37°C)[2]
-
96-well plates [2]
Methodology
1. Tissue Preparation: [2]
a. Thaw frozen rat striata on ice. b. Homogenize the tissue in 10 volumes of ice-cold assay buffer using a Polytron homogenizer. c. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. d. Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. e. Repeat the centrifugation and resuspension step to wash the membranes.[1] f. Determine the protein concentration of the final membrane preparation.
2. Assay Setup: [2]
a. Prepare serial dilutions of this compound and the reference compound (Haloperidol) in the assay buffer. b. In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 50 µL of assay buffer
- Non-specific Binding: 50 µL of 10 µM (+)Butaclamol or Haloperidol
- Competitive Binding: 50 µL of the corresponding Tiospirone or Haloperidol dilution c. Add 50 µL of the diluted membrane preparation to all wells. d. Add 50 µL of [3H]spiperone (final concentration ~0.2-0.5 nM) to all wells. The final assay volume is 150 µL.
3. Incubation: [2]
a. Incubate the plate at 37°C for 30 minutes in a shaking water bath or incubator.
4. Filtration: [2]
a. Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filters. b. Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester/filtration manifold. c. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
5. Radioactivity Measurement: [2]
a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
6. Data Analysis:
a. Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand). b. Plot the percentage of specific binding against the logarithm of the Tiospirone concentration. c. Determine the IC50 value, which is the concentration of Tiospirone that inhibits 50% of the specific binding of the radioligand. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Tiospirone's antagonistic effect on the Dopamine D2 receptor signaling pathway.
References
Application Notes and Protocols for Tiospirone in Conditioned Place Preference (CPP) Paradigms in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiospirone is an atypical antipsychotic agent with a complex pharmacological profile, demonstrating activity at multiple neurotransmitter systems implicated in reward, motivation, and aversion.[1] Its potential to modulate drug-seeking behavior makes it a compound of significant interest for investigation within the conditioned place preference (CPP) paradigm.[1] CPP is a widely utilized preclinical behavioral model to assess the rewarding or aversive properties of pharmacological substances.[1][2][3] These application notes provide a detailed overview and protocol for the use of Tiospirone in CPP studies in rats, particularly in the context of investigating its effects on the reinforcing properties of drugs of abuse, such as cocaine.
Pharmacological Profile of Tiospirone
Tiospirone's effects are mediated through its interaction with several key receptor systems within the central nervous system. Its pharmacological actions are characterized by:
-
Dopamine D2 Receptor Antagonism: The mesolimbic dopamine pathway is a critical circuit in processing reward.[1][2] Drugs of abuse typically increase dopamine levels in the nucleus accumbens, leading to their reinforcing effects.[2][4] As a D2 receptor antagonist, Tiospirone can block these effects.[1][5]
-
Serotonin 5-HT1A Receptor Partial Agonism: 5-HT1A receptors are involved in the modulation of dopamine release and have been implicated in both reward and aversion.[1][6] Activation of these receptors can inhibit the rewarding effects of drugs.[1] Tiospirone's partial agonism at these receptors may contribute to attenuating the rewarding effects of other substances.[1][7]
-
Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in aversive learning and can also modulate dopamine release.[1][5] Blockade of these receptors has been shown to reduce aversive responses.[1]
This multi-receptor activity suggests that Tiospirone has a complex influence on the neural circuits that underlie reward and motivation.[1]
Data Presentation
The following table summarizes quantitative data from a key study investigating the effects of Tiospirone on cocaine-induced conditioned place preference in rats.[5]
| Treatment Group | Tiospirone Dose (s.c.) | Cocaine Dose (i.p.) | Change in Time Spent in Drug-Paired Compartment (%) |
| Cocaine Control | Vehicle | 5.0 mg/kg | +104.9% |
| Tiospirone + Cocaine | 0.143 mg/kg | 5.0 mg/kg | Not significantly different from Cocaine alone |
| Tiospirone + Cocaine | 0.48 mg/kg | 5.0 mg/kg | +38.1% (Significant reduction compared to Cocaine alone) |
Table 1: Effect of Tiospirone on Cocaine-Induced Conditioned Place Preference in Rats.[5]
Experimental Protocols
This section provides a detailed methodology for conducting a conditioned place preference experiment to evaluate the effects of Tiospirone on the rewarding properties of a substance like cocaine.
Materials and Apparatus
-
Animals: Male Sprague-Dawley rats are commonly used.[1]
-
Apparatus: A three-chamber CPP apparatus is standard. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall colors and floor textures). A smaller, neutral central compartment connects the two outer chambers. Guillotine doors are used to restrict access to specific compartments.[1]
-
Drugs:
-
Tiospirone (TSP): Dissolve Tiospirone hydrochloride in sterile saline for subcutaneous (s.c.) administration. Doses of 0.143 mg/kg and 0.48 mg/kg have been tested.[5]
-
Cocaine: Dissolve cocaine hydrochloride in sterile saline for intraperitoneal (i.p.) injection. A dose of 5.0 mg/kg is effective in inducing CPP.[5]
-
Vehicle Control: Sterile saline.[1]
-
Experimental Phases
The CPP paradigm consists of three main phases:
Phase 1: Habituation and Pre-Conditioning (Baseline Preference Test - 1 day)
-
On Day 1, place each rat in the central compartment of the CPP apparatus.[1]
-
Allow free access to all three chambers for a 15-minute session.[1]
-
Record the time spent in each of the two large outer compartments to establish baseline preference.[1] An unbiased design, where the drug is randomly assigned to one of the outer compartments, is often preferred.[2]
Phase 2: Conditioning (8 days)
This phase consists of alternating drug and vehicle conditioning sessions.[1]
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
Phase 3: Post-Conditioning Test (1 day)
-
On Day 10, in a drug-free state, place the animal in the central compartment.[1]
-
Allow free access to all three chambers for a 15-minute session.[1]
-
Record the time spent in each of the two large outer compartments.[1]
Data Analysis
An increase in the time spent in the drug-paired compartment from the pre-conditioning baseline indicates a conditioned place preference.[1] A statistically significant reduction in this preference in the Tiospirone-treated group compared to the cocaine-only group suggests that Tiospirone attenuated the rewarding effects of cocaine.[1][5]
Visualizations
Signaling Pathways
Caption: Putative mechanism of Tiospirone in modulating reward pathways.
Experimental Workflow
Caption: Experimental workflow for the Tiospirone CPP paradigm.
References
- 1. benchchem.com [benchchem.com]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 4. A Conditioned Place Preference for Heroin Is Signaled by Increased Dopamine and Direct Pathway Activity and Decreased Indirect Pathway Activity in the Nucleus Accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiospirone Hydrochloride: Application Notes and Protocols for In Vitro D2 and 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone hydrochloride is an atypical antipsychotic agent belonging to the azapirone chemical class. It exhibits a complex, multi-receptor binding profile, with high affinity for several serotonin and dopamine receptor subtypes.[1] Notably, Tiospirone acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors, a characteristic shared by many atypical antipsychotics.[2][3] This dual antagonism is believed to be central to its therapeutic efficacy in treating schizophrenia, by addressing both the positive and negative symptoms of the disorder while potentially offering a more favorable side-effect profile compared to typical antipsychotics.[1][4] Tiospirone also demonstrates partial agonism at 5-HT1A receptors, which may contribute to its anxiolytic and antidepressant effects and mitigate extrapyramidal side effects.[1][2]
These application notes provide a comprehensive guide for the in vitro characterization of this compound's antagonist activity at D2 and 5-HT2A receptors. Detailed protocols for radioligand binding assays and functional assays are provided to enable researchers to determine its binding affinity, potency, and functional effects.
Data Presentation
This compound Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of Tiospirone for key neurotransmitter receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor | K_i_ (nM) | Functional Activity |
| 5-HT2A | 0.06 [1][2][5][6] | Inverse Agonist/Antagonist [1][2] |
| Dopamine D2 | 0.5 [1][5][6] | Antagonist [1][2] |
| 5-HT1A | 6.0[1] | Partial Agonist[1][2] |
| 5-HT7 | 0.64[1][5][6] | Inverse Agonist[2] |
| 5-HT2C | 9.73[1][2][5][6] | Inverse Agonist[2] |
| Dopamine D4 | 13.6[1][5][6] | Antagonist[1] |
| α1-Adrenergic | High Affinity[1] | Antagonist[5] |
| 5-HT6 | 950[1][5][6] | - |
| Muscarinic M1 | 630[1][5][6] | - |
| Muscarinic M2 | 180[1][5][6] | - |
| Muscarinic M3 | 1290[1][5][6] | - |
| Muscarinic M4 | 480[1][5][6] | - |
| Muscarinic M5 | 3900[1][5][6] | - |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the dopamine D2 and serotonin 5-HT2A receptors. Tiospirone's antagonist activity at these receptors blocks their respective downstream signaling cascades.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.[7]
Experimental Workflow
The following diagram outlines a general experimental workflow for the in vitro characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Extrapyramidal Side Effects of Tiospirone
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Tiospirone is an antipsychotic agent with a pharmacological profile characterized by high affinity for dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] Its therapeutic efficacy in treating psychosis is primarily attributed to its antagonism of D2 receptors in the mesolimbic pathway. However, this same mechanism of action, when affecting the nigrostriatal pathway, can lead to debilitating motor side effects known as extrapyramidal symptoms (EPS).[5][6][7]
EPS are a significant concern in antipsychotic drug development and clinical practice, as they can lead to poor patient compliance and reduced quality of life.[8] These drug-induced movement disorders can manifest as acute reactions like dystonia (involuntary muscle contractions), akathisia (a state of inner restlessness), and parkinsonism (characterized by tremors, rigidity, and slowed movement), or as a chronic, often irreversible condition called tardive dyskinesia (involuntary, repetitive body movements).[8][9][10]
The development of atypical antipsychotics, such as Tiospirone, which combine D2 receptor blockade with 5-HT2A receptor antagonism, is a strategy aimed at mitigating the risk of EPS.[11] Serotonin 5-HT2A receptor blockade is thought to increase dopamine release in the nigrostriatal pathway, thereby counteracting the effects of D2 blockade and reducing the likelihood of motor side effects.[11]
Preclinical assessment using validated animal models is a critical step in characterizing the EPS liability of new chemical entities like Tiospirone.[12][13] This document provides detailed protocols for key behavioral assays in rodents designed to evaluate the potential of Tiospirone to induce catalepsy (a proxy for parkinsonism), motor incoordination, and vacuous chewing movements (an analog of tardive dyskinesia).
2. Signaling Pathways and Experimental Workflow
The interplay between dopamine and serotonin receptor antagonism is central to the therapeutic and adverse effect profile of Tiospirone. The following diagrams illustrate the key signaling pathway and the general workflow for preclinical EPS assessment.
Caption: Tiospirone's dual antagonism of D2 and 5-HT2A receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dopamine D2 receptor occupancy by perospirone: a positron emission tomography study in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. m.youtube.com [m.youtube.com]
- 7. psychdb.com [psychdb.com]
- 8. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Extrapyramidal Side Effects From Medication [verywellmind.com]
- 10. Drug Side Effects: How to Identify Extrapyramidal Effects [webmd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Preclinical models of antipsychotic drug-induced metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acnp.org [acnp.org]
Application Note: Quantification of Tiospirone Hydrochloride Using a Stability-Indicating HPLC Method
AN-HPLC-TSHCI-001
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tiospirone hydrochloride in bulk drug substance and pharmaceutical dosage forms. The described method is based on reverse-phase chromatography with UV detection and is designed to be rapid, accurate, and precise. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of typical validation data as per the International Council for Harmonisation (ICH) guidelines.
Introduction
Tiospirone (also known as Tiaspirone) is an antipsychotic agent.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in drug substance and finished products. This application note presents a starting point for the development of a stability-indicating HPLC method for the quantification of this compound. The method is designed to separate Tiospirone from its potential degradation products and impurities.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The proposed chromatographic conditions are outlined in Table 1.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Reagents and Solutions
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
This compound Reference Standard
Preparation of Phosphate Buffer (pH 3.0): Dissolve a suitable amount of KH₂PO₄ in HPLC grade water to obtain a desired buffer concentration (e.g., 25 mM). Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
Preparation of Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Degas the mobile phase before use.
Preparation of Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Preparation of Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The proposed analytical method should be validated according to ICH Q2(R1) guidelines.[2][3] A summary of typical acceptance criteria and hypothetical performance data is presented in the following tables.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[4]
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| % RSD of Peak Areas | ≤ 1.0% for 6 injections | 0.5% |
Linearity
The linearity of the method should be established by analyzing a series of dilutions of the standard stock solution.[4]
Table 3: Linearity Data
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | ≥ 0.999 |
Accuracy (Recovery)
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix.[4]
Table 4: Accuracy Data
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
Precision
Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[4]
Table 5: Precision Data
| Precision Level | % RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.[4][5]
Table 6: LOD and LOQ
| Parameter | Hypothetical Value (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
Experimental Workflow and Diagrams
The overall workflow for the quantification of this compound is depicted below.
Caption: HPLC analysis workflow for Tiospirone HCl.
The logical relationship for method validation as per ICH guidelines is illustrated in the following diagram.
Caption: ICH validation parameters for an analytical method.
Conclusion
The proposed HPLC method provides a robust framework for the quantification of this compound. The method is simple, and the described validation parameters indicate that it would be accurate, precise, and linear over the specified concentration range. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control of this compound. Further optimization and validation should be performed in the user's laboratory to ensure its suitability for the intended application.
References
Application Notes: Tiospirone Hydrochloride in Food-Reinforced Behavior Studies
Introduction
Tiospirone hydrochloride is an atypical antipsychotic agent characterized by a complex pharmacological profile, primarily acting as a serotonin 5-HT2 receptor antagonist with additional high affinity for dopamine D2 and serotonin 5-HT1A receptors.[1][2][3] This multi-receptor activity makes Tiospirone a compound of interest for investigating the neurobiological underpinnings of motivation, reward, and feeding behaviors. Food-reinforced behavior paradigms, which typically employ operant conditioning, are standard preclinical models used to assess the motivational and rewarding properties of stimuli like food.[1] Administering pharmacological agents such as Tiospirone within these models allows researchers to probe the drug's impact on the motivation to work for a food reward, offering insights into its potential therapeutic applications or side-effect profiles related to appetite and motor function.[1]
Tiospirone's mechanism of action involves key neurotransmitter systems implicated in reward and motivation. The dopamine system, particularly D2 receptors, is critically involved in reward-seeking behavior, and antagonism of these receptors can diminish the reinforcing effects of food.[1][4] Simultaneously, serotonin receptors, including 5-HT1A and 5-HT2A, play a significant role in modulating food intake and motivation.[1] Tiospirone's ability to modulate both dopaminergic and serotonergic systems provides a valuable tool for dissecting the intricate interplay between these pathways in the regulation of food-reinforced behavior.[1]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of this compound on food-reinforced behavior in rats.
Table 1: Effects of Tiospirone on Food Reinforcement (FR-5 Schedule)
| Dose (µmol/kg, s.c.) | Mean Reduction in Reinforcements (%) | Statistical Significance | Notes |
|---|---|---|---|
| 0.1 | Not specified | Not significant | - |
| 0.3 | 45% | Significant | Produced akinesia[1][2] |
| 1.0 | 94% | Significant | Produced catalepsy[1][2] |
Data sourced from Arolfo and McMillen, 1999 as cited in BenchChem.[1]
Table 2: Key Experimental Parameters
| Parameter | Details |
|---|---|
| Animal Subjects | Male Sprague-Dawley rats[1][2] |
| Apparatus | Standard operant conditioning chambers with a lever and food pellet dispenser[1][5] |
| Reinforcement | 45 mg food pellets (e.g., sucrose or standard chow)[1] |
| Reinforcement Schedule | Fixed-Ratio 5 (FR-5): The animal must press the lever 5 times to receive one food pellet[2][5] |
| Session Duration | 15 minutes[2][5] |
| Pre-treatment | Animals were food-restricted to 85-90% of their free-feeding body weight[5] |
| Drug Administration | Subcutaneous (s.c.) injection administered 60 minutes prior to the experimental session[1][2] |
| Vehicle Control | Saline solution (0.9% NaCl)[1] |
Experimental Protocols
This section provides a detailed methodology for a study designed to assess the effect of Tiospirone on food-reinforced behavior in rats.
Protocol 1: Operant Conditioning for Food Reinforcement
Objective: To evaluate the effect of this compound on the motivation of rats to perform an operant task for a food reward.
Materials:
-
This compound
-
Saline solution (0.9% NaCl) for vehicle control and drug dissolution
-
Standard operant conditioning chambers equipped with a response lever, a food pellet dispenser, and a receptacle for food delivery[1][5]
-
45 mg food pellets[1]
-
Male Sprague-Dawley rats[2]
-
Syringes and needles for subcutaneous injection
Procedure:
1. Animal Habituation and Food Restriction:
-
Individually house the rats and allow them to acclimate to the colony room for at least one week before the start of the experiment.[1]
-
Handle the rats for approximately 5 minutes daily for at least 3 days to acclimate them to the researcher.[5]
-
Restrict food access to maintain the rats at 85-90% of their free-feeding body weight. Water should be available ad libitum.[5]
2. Operant Conditioning Training (FR-5 Schedule):
-
Place the food-restricted rats into the operant conditioning chambers for daily 15-minute training sessions.[2][5]
-
Train the rats to press the lever for food reinforcement on a Fixed-Ratio 5 (FR-5) schedule, where five lever presses result in the delivery of one food pellet.[5]
-
Continue daily training sessions until the response rates stabilize. Stable responding is typically defined as less than 15% variation in the number of reinforcements earned over three consecutive days.[5]
3. Drug Preparation and Administration:
-
On each test day, prepare fresh solutions of this compound in saline.[1]
-
Divide the rats into groups using a counterbalanced, within-subjects design. This ensures each rat receives every dose, including the saline vehicle.[1]
-
Administer the assigned dose of Tiospirone (e.g., 0.1, 0.3, 1.0 µmol/kg) or saline via subcutaneous (s.c.) injection 60 minutes before the start of the operant session.[1][2][5]
-
Ensure washout periods of at least 48 hours between different drug administrations to prevent carryover effects.[1]
4. Behavioral Testing:
-
Following the 60-minute pre-treatment period, place the rat in the operant chamber and begin the 15-minute FR-5 session.[1]
-
Record the total number of lever presses and the total number of food pellets (reinforcements) earned during the session.[5]
5. Data Analysis:
-
The primary dependent variable is the number of reinforcements earned.[5]
-
Analyze the data using a repeated-measures Analysis of Variance (ANOVA) to determine the overall effect of the Tiospirone dose on responding.
-
If a significant effect is found, use post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the effects of specific Tiospirone doses to the saline control group.
Interpretation of Results: A significant decrease in the number of reinforcements earned following Tiospirone administration would suggest the drug reduces the motivation to work for food. However, it is crucial to consider potential motor side effects. The data indicates that doses of 0.3 and 1.0 µmol/kg, which reduce food-reinforced behavior, also induce akinesia and catalepsy, respectively.[1][2] This confounding factor makes it difficult to determine if the reduction in responding is due to a specific effect on reward or a general motor impairment.[1][2]
Visualizations
Caption: Putative signaling pathway of Tiospirone's action on target receptors.
Caption: Experimental workflow for the Tiospirone food-reinforced behavior study.
References
Cell-Based Functional Assays for Tiospirone Hydrochloride Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone hydrochloride is an atypical antipsychotic agent of the azapirone class that has been investigated for the treatment of schizophrenia.[1] It exhibits a complex pharmacological profile, acting as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1][2] This multi-target engagement is believed to contribute to its antipsychotic efficacy with a reduced potential for extrapyramidal side effects.[1]
These application notes provide detailed protocols for a suite of cell-based functional assays to characterize the activity of this compound at its primary targets: dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. The following sections offer step-by-step methodologies for receptor binding, cAMP modulation, and intracellular calcium mobilization assays, enabling researchers to quantify the potency and functional effects of this compound and related compounds.
Data Presentation: Quantitative Activity of this compound
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at key G-protein coupled receptors (GPCRs). This data is essential for understanding its pharmacological profile.
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.5 |
| Serotonin 5-HT1A | 6.0 |
| Serotonin 5-HT2A | 0.06 |
| Serotonin 5-HT2C | 9.73 |
| Serotonin 5-HT7 | 0.64 |
| Dopamine D4 | 13.6 |
Data compiled from publicly available pharmacological databases.
Table 2: Functional Potency (IC50/EC50) of this compound
| Receptor Subtype | Functional Assay | Measured Activity | Potency (IC50/EC50 in nM) |
| Dopamine D2 | cAMP Inhibition | Antagonist | Data not readily available |
| Serotonin 5-HT1A | cAMP Modulation | Partial Agonist | Data not readily available |
| Serotonin 5-HT2A | Calcium Mobilization | Inverse Agonist/Antagonist | Data not readily available |
Note: Specific IC50 and EC50 values from functional assays are not consistently reported in publicly accessible literature. The protocols provided below will enable the determination of these values.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This assay determines the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of Haloperidol (10 µM), 50 µL of radioligand, and 100 µL of membrane suspension.
-
Tiospirone Competition: 50 µL of this compound dilutions, 50 µL of radioligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Dopamine D2 Receptor Antagonism
This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the Gi-coupled D2 receptor.[3]
Materials:
-
Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.
-
Cell Culture Medium.
-
Assay Buffer: HBSS or similar buffer supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Agonist: Dopamine.
-
Stimulant: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
96- or 384-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the cells into the microplate and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation with Antagonist: Remove the culture medium and add the Tiospirone dilutions to the cells. Incubate for 15-30 minutes at 37°C.
-
Agonist and Forskolin Stimulation: Prepare a solution containing dopamine (at a submaximal concentration, e.g., EC80) and forskolin (e.g., 1-10 µM). Add this solution to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
Data Analysis:
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known D2 antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Calcium Mobilization Assay for Serotonin 5-HT2A Receptor Activity
This assay measures the ability of this compound to modulate the serotonin-induced increase in intracellular calcium concentration in cells expressing the Gq-coupled 5-HT2A receptor.[3]
Materials:
-
Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the human serotonin 5-HT2A receptor.
-
Cell Culture Medium.
-
Assay Buffer: HBSS or similar buffer.
-
Calcium-sensitive Fluorescent Dye: Fluo-4 AM or Fura-2 AM.
-
Agonist: Serotonin.
-
Test Compound: this compound.
-
Fluorescence Plate Reader with an injection system.
-
Black-walled, clear-bottom 96- or 384-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the cells into the microplate and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Pre-incubation with Tiospirone: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the serotonin solution and continue to measure the fluorescence signal over time.
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
To determine antagonist activity (IC50), plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration.
-
To determine inverse agonist activity, measure the decrease in basal fluorescence in the absence of an agonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Reporter Gene Assay for G-Protein Coupled Receptor Activity
Reporter gene assays provide a versatile platform to measure the activity of various GPCR signaling pathways by linking receptor activation to the expression of a reporter gene, such as luciferase.
Principle: A response element (e.g., CRE for Gs/Gi-coupled receptors, NFAT-RE for Gq-coupled receptors) is placed upstream of a reporter gene in an expression vector. Activation of the corresponding signaling pathway leads to the transcription and translation of the reporter protein, which can be quantified.
General Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the receptor of interest (e.g., 5-HT1A) and the appropriate reporter gene plasmid.
-
Cell Seeding: Seed the transfected cells into a multi-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound (to measure agonism) or with a fixed concentration of an agonist in the presence of varying concentrations of Tiospirone (to measure antagonism).
-
Incubation: Incubate the cells for a sufficient period (typically 4-24 hours) to allow for reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
Data Analysis:
-
Normalize the reporter gene activity to a control (e.g., vehicle-treated cells).
-
Plot the normalized activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (for agonism) or IC50 (for antagonism).
Conclusion
The cell-based functional assays detailed in these application notes provide a robust framework for characterizing the pharmacological activity of this compound. By employing these protocols, researchers can obtain quantitative data on the binding affinity and functional potency of Tiospirone and related compounds at key dopamine and serotonin receptors. This information is critical for advancing our understanding of its mechanism of action and for the development of novel therapeutics for psychiatric disorders.
References
Application Note: Measuring Tiospirone-Induced Dopamine Release with In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone is an atypical antipsychotic agent belonging to the azapirone class of drugs. Its pharmacological profile is characterized by a high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[1] Understanding the in vivo neurochemical effects of tiospirone, particularly its influence on dopamine neurotransmission in key brain regions implicated in psychosis, such as the prefrontal cortex and striatum, is crucial for elucidating its therapeutic mechanism of action. In vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of extracellular neurotransmitter levels in the brain of freely moving animals, providing dynamic insights into drug action.[2][3] This application note provides a detailed protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify tiospirone-induced dopamine release.
Tiospirone's Receptor Binding Profile & Presumed Mechanism of Action
Tiospirone exhibits a complex receptor binding profile that contributes to its classification as an "atypical" antipsychotic.[1][4] Unlike typical antipsychotics that primarily act as D2 receptor antagonists, tiospirone's interaction with multiple receptor systems is thought to modulate dopamine release in a more nuanced manner, potentially leading to a lower incidence of extrapyramidal side effects.[5]
Key Receptor Interactions:
-
Dopamine D2 Receptor Antagonism: Like other antipsychotics, tiospirone is an antagonist at D2 receptors. This action is believed to be fundamental to its antipsychotic efficacy, particularly in mitigating the positive symptoms of schizophrenia which are associated with hyperactive mesolimbic dopamine pathways.[6][7]
-
Serotonin 5-HT1A Receptor Partial Agonism: Tiospirone acts as a partial agonist at 5-HT1A receptors.[4][8][9] Activation of 5-HT1A autoreceptors on serotonergic neurons can reduce serotonin release, which in turn can disinhibit dopamine release in certain brain regions, such as the prefrontal cortex.[10][11] This mechanism is hypothesized to contribute to the amelioration of negative and cognitive symptoms of schizophrenia.[12]
-
Serotonin 5-HT2A Receptor Antagonism/Inverse Agonism: Tiospirone is also an antagonist or inverse agonist at 5-HT2A receptors.[1][13] Blockade of these receptors can also lead to an increase in dopamine release, particularly in the prefrontal cortex, and may contribute to its atypical profile.[11][14]
The interplay between these receptor actions is believed to result in a differential modulation of dopamine release across various brain circuits, with a potential for enhanced dopamine release in the prefrontal cortex and a tempered antagonism in the striatum.
Data Presentation
Tiospirone Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of tiospirone for key neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | Tiospirone Ki (nM) | Tiospirone pKi | Receptor Action | Reference |
| Dopamine D2 | 0.5 | 9.30 | Antagonist | [1] |
| Serotonin 5-HT1A | 6.0 | 8.22 | Partial Agonist | [8] |
| Serotonin 5-HT2A | 0.06 | 10.22 | Inverse Agonist | [1] |
| Serotonin 5-HT2C | 9.73 | 8.01 | Inverse Agonist | [1] |
| Dopamine D4 | 13.6 | 7.87 | Antagonist | [1] |
Representative Data: Atypical Antipsychotic-Induced Dopamine Release
| Compound | Dose (mg/kg) | Brain Region | Peak Dopamine Increase (% of Baseline) | Reference |
| Clozapine | 5 | mPFC | ~350% | [8] |
| 10 | mPFC | ~450% | [8] | |
| 5 | NAc | ~200% | [8] | |
| 10 | NAc | ~250% | [8] | |
| Olanzapine | 10 | mPFC | ~250% | [1] |
| 10 | NAc | ~150% | [1] | |
| Risperidone | 1 | mPFC | ~180% | [1] |
| 1 | NAc | ~180% | [1] |
Experimental Protocols
I. In Vivo Microdialysis Procedure in Freely Moving Rats
This protocol outlines the surgical implantation of a microdialysis probe and the subsequent collection of dialysate from awake, freely moving rats.[10][15]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis guide cannula and probes (e.g., 4 mm membrane for striatum, 2 mm for mPFC)
-
Dental cement
-
Surgical tools
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate buffer.
-
Fraction collector (refrigerated)
-
Tiospirone hydrochloride (for injection)
-
Vehicle (e.g., saline or 0.1% lactic acid)
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region. For the medial prefrontal cortex (mPFC), typical coordinates are AP +3.2 mm, ML ±0.6 mm, DV -4.5 mm from bregma. For the striatum, coordinates are approximately AP +1.0 mm, ML ±2.5 mm, DV -6.0 mm from bregma.
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20 minutes into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Administer tiospirone (e.g., 1, 5, 10 mg/kg, intraperitoneally or subcutaneously) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-injection.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
-
II. Quantification of Dopamine by HPLC-ECD
This protocol describes the analysis of dopamine in the collected microdialysate samples using HPLC with electrochemical detection.[16][17]
Materials:
-
HPLC system with a refrigerated autosampler, a pump, and an electrochemical detector.
-
Reversed-phase C18 column (e.g., 3 µm particle size).
-
Glassy carbon working electrode.
-
Mobile phase: Prepare a solution containing approximately 50 mM sodium phosphate, 0.1 mM EDTA, 0.5 mM sodium octyl sulfate, and 10-15% methanol. Adjust pH to ~3.0 with phosphoric acid. Filter and degas the mobile phase before use.
-
Dopamine standards of known concentrations.
-
Perchloric acid (PCA).
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved on the electrochemical detector.
-
Set the potential of the electrochemical detector to an appropriate voltage for dopamine oxidation (e.g., +0.65 V).
-
-
Standard Curve Generation:
-
Prepare a series of dopamine standards of known concentrations (e.g., ranging from 0.5 to 50 pg/20 µL) in a solution mimicking the dialysate matrix (aCSF with PCA).
-
Inject the standards into the HPLC system to generate a standard curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Thaw the collected microdialysate samples on ice.
-
Inject a fixed volume (e.g., 20 µL) of each sample directly into the HPLC system using the autosampler.
-
Record the chromatograms and identify the dopamine peak based on its retention time compared to the dopamine standard.
-
Quantify the amount of dopamine in each sample by comparing its peak area to the standard curve.
-
-
Data Analysis:
-
Calculate the average dopamine concentration for the baseline samples.
-
Express the dopamine concentration in each post-injection sample as a percentage of the baseline average.
-
Plot the percentage change in dopamine concentration over time for both the tiospirone and vehicle-treated groups.
-
Perform statistical analysis (e.g., two-way ANOVA with repeated measures) to determine the significance of tiospirone's effect on dopamine release.
-
Visualizations
Tiospirone's Proposed Signaling Pathway
References
- 1. Effects of antipsychotic drugs on extracellular dopamine levels in rat medial prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement by ipsapirone of dopamine release in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic microdialysis study of dopamine transmission in the accumbens shell/core and prefrontal cortex after acute antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain microdialysis studies on the control of dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Presynaptic regulation of extracellular dopamine levels in the medial prefrontal cortex and striatum during tyrosine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gepirone for Major Depressive Disorder: From Pharmacokinetics to Clinical Evidence: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute effects of typical and atypical antipsychotic drugs on the release of dopamine from prefrontal cortex, nucleus accumbens, and striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopaminergic effects of buspirone, a novel anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Social defeat stress selectively alters mesocorticolimbic dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Noradrenergic Source of Dopamine Assessed by Microdialysis in the Medial Prefrontal Cortex [frontiersin.org]
- 14. Multisite Intracerebral Microdialysis to Study the Mechanism of L-DOPA Induced Dopamine and Serotonin Release in the Parkinsonian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiple and complex effects of buspirone on central dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Effects of acute and chronic buspirone on impulsive choice and efflux of 5-HT and dopamine in hippocampus, nucleus accumbens and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Recording of Neuronal Activity Following Tiospirone Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiospirone (BMY-13,859) is an atypical antipsychotic agent of the azapirone class that was investigated for the treatment of schizophrenia.[1] Although its clinical development was discontinued, its unique pharmacological profile makes it a valuable research tool for understanding the complex neurobiology of psychiatric disorders. Tiospirone exhibits a multi-target receptor binding profile, acting as a potent serotonin 5-HT2A receptor antagonist, a dopamine D2 receptor antagonist, and a partial agonist at the serotonin 5-HT1A receptor.[1] This combination of activities is thought to contribute to its antipsychotic efficacy with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.
These application notes provide a comprehensive guide to studying the electrophysiological effects of Tiospirone on neuronal activity. Detailed protocols for in vitro and in vivo electrophysiological recordings are presented, along with expected outcomes based on Tiospirone's known pharmacological targets. This document is intended to equip researchers with the necessary information to design and execute experiments to elucidate the cellular and network-level effects of this compound.
Data Presentation: Tiospirone's Pharmacological Profile and Expected Electrophysiological Effects
The electrophysiological effects of Tiospirone are a direct consequence of its interaction with key neurotransmitter receptors. The following tables summarize its receptor binding affinities and the anticipated changes in neuronal electrophysiological parameters based on its mechanism of action.
Table 1: Tiospirone Receptor Binding Affinities
This table presents the in vitro binding affinities (Ki) of Tiospirone for its primary targets. Lower Ki values indicate a higher binding affinity.
| Receptor | Ki (nM) | Action |
| Dopamine D2 | 0.5 | Antagonist |
| Serotonin 5-HT2A | 0.06 | Antagonist/Inverse Agonist |
| Serotonin 5-HT1A | Partial Agonist | Partial Agonist |
| Serotonin 5-HT2C | 9.73 | Inverse Agonist |
| Serotonin 5-HT7 | 0.64 | Inverse Agonist |
| Dopamine D4 | 13.6 | Antagonist |
| α1-Adrenergic | - | Antagonist |
Data sourced from publicly available information.[1]
Table 2: Expected Electrophysiological Effects of Tiospirone on Neuronal Activity
Direct quantitative electrophysiological data for Tiospirone is limited in publicly accessible literature. The following table summarizes the expected effects on various neuronal parameters based on the known actions of antagonists at D2 and 5-HT2A receptors and partial agonists at 5-HT1A receptors. These expected outcomes provide a hypothesis-driven framework for designing and interpreting electrophysiological experiments with Tiospirone.
| Electrophysiological Parameter | Brain Region | Expected Effect of Tiospirone | Rationale |
| Spontaneous Firing Rate | Ventral Tegmental Area (VTA) Dopamine Neurons | Increase in population activity | D2 autoreceptor antagonism removes feedback inhibition.[2] |
| Prefrontal Cortex (PFC) Pyramidal Neurons | Decrease or complex modulation | 5-HT2A antagonism can reduce excitatory drive; 5-HT1A partial agonism can be inhibitory.[3][4] | |
| Striatal Medium Spiny Neurons (MSNs) | Complex modulation | D2 antagonism will have opposing effects on direct and indirect pathway MSNs. | |
| Action Potential (AP) Threshold | PFC Pyramidal Neurons | No significant change or slight hyperpolarization | 5-HT2A antagonism may reduce baseline depolarization. |
| AP Amplitude | General | No significant change expected | Typically unaffected by modulatory neurotransmitter receptor agents. |
| Excitatory Postsynaptic Currents (EPSCs) | PFC Pyramidal Neurons | Decrease in frequency and/or amplitude | 5-HT2A antagonism can reduce glutamate release from afferent terminals.[5] |
| Inhibitory Postsynaptic Currents (IPSCs) | PFC Pyramidal Neurons | Increase in frequency and/or amplitude | 5-HT1A partial agonism can enhance GABAergic transmission. |
Signaling Pathways
The following diagrams illustrate the primary signaling cascades affected by Tiospirone's interaction with Dopamine D2, Serotonin 5-HT2A, and Serotonin 5-HT1A receptors.
Experimental Protocols
The following protocols provide detailed methodologies for in vivo and in vitro electrophysiological recordings to assess the effects of Tiospirone on neuronal activity.
Protocol 1: In Vivo Extracellular Single-Unit Recording in Anesthetized Rodents
This protocol is designed to measure changes in the spontaneous firing rate and pattern of neurons in specific brain regions following systemic administration of Tiospirone.
Materials:
-
Adult male Sprague-Dawley rats (250-350 g)
-
Tiospirone hydrochloride
-
Vehicle (e.g., sterile saline with a small percentage of DMSO)
-
Anesthetic (e.g., urethane or isoflurane)
-
Stereotaxic apparatus
-
High-impedance microelectrodes (e.g., glass micropipettes or tungsten microelectrodes)
-
Micromanipulator
-
Amplifier and data acquisition system (e.g., Plexon or Spike2)
-
Temperature controller
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.5 g/kg, i.p.) or isoflurane (1-2% in oxygen).
-
Mount the animal in a stereotaxic frame.
-
Maintain body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the target brain region (e.g., prefrontal cortex, ventral tegmental area, or striatum) using appropriate stereotaxic coordinates.
-
-
Electrode Placement:
-
Carefully lower a microelectrode into the target brain region using a micromanipulator.
-
Identify single-unit activity based on spike amplitude, waveform, and signal-to-noise ratio.
-
-
Baseline Recording:
-
Once a stable single unit is isolated, record its spontaneous activity for a baseline period of at least 15-20 minutes.
-
-
Tiospirone Administration:
-
Administer Tiospirone or vehicle intravenously (i.v.) or intraperitoneally (i.p.). A range of doses should be tested (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Continue recording the activity of the same neuron for at least 60 minutes post-injection.
-
-
Data Analysis:
-
Isolate single units using spike sorting software.
-
Calculate the mean firing rate, firing pattern (e.g., burst analysis), and create peri-stimulus time histograms (PSTHs) aligned to the time of drug injection.
-
Compare the post-drug activity to the baseline period using appropriate statistical tests (e.g., paired t-test or ANOVA).
-
Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol allows for a more detailed analysis of Tiospirone's effects on intrinsic membrane properties, action potentials, and synaptic currents.
Materials:
-
Postnatal day 14-21 Sprague-Dawley rats
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
-
Vibratome
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Data acquisition and analysis software (e.g., pCLAMP, AxoGraph)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain.
-
Prepare 300 µm thick coronal or sagittal slices containing the region of interest using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Visualize neurons using DIC or fluorescence microscopy.
-
Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a pyramidal neuron in the prefrontal cortex) using a glass pipette (3-6 MΩ) filled with intracellular solution.
-
-
Data Acquisition:
-
Intrinsic Properties: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to measure input resistance, membrane time constant, sag potential, and the firing response to depolarization.
-
Action Potential Analysis: Elicit single action potentials with brief current injections to analyze threshold, amplitude, and width.
-
Synaptic Currents: In voltage-clamp mode, hold the neuron at appropriate potentials to record spontaneous or evoked excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs).
-
-
Tiospirone Application:
-
Record baseline activity for 5-10 minutes.
-
Bath-apply Tiospirone at various concentrations (e.g., 1, 10, 100 µM) to the perfusing aCSF.
-
Record the effects of Tiospirone on the measured parameters for 10-20 minutes.
-
Perform a washout by perfusing with drug-free aCSF.
-
-
Data Analysis:
-
Analyze changes in intrinsic properties, action potential characteristics, and the frequency and amplitude of EPSCs and IPSCs before, during, and after Tiospirone application using appropriate software and statistical tests.
-
Conclusion
Tiospirone's multifaceted pharmacological profile presents a unique opportunity to investigate the interplay between the dopaminergic and serotonergic systems in modulating neuronal activity. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to explore the electrophysiological effects of Tiospirone. By employing these techniques, the scientific community can gain a deeper understanding of the mechanisms underlying the therapeutic actions and potential side effects of multi-target antipsychotic agents, contributing to the development of more effective treatments for psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Antipsychotic drug-induced increases in ventral tegmental area dopamine neuron population activity via activation of the nucleus accumbens-ventral pallidal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vivo effects of activation and blockade of 5-HT(2A/2C) receptors in the firing activity of pyramidal neurons of medial prefrontal cortex in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A receptor or alpha1-adrenoceptor activation induces excitatory postsynaptic currents in layer V pyramidal cells of the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tiospirone hydrochloride solubility and stability in DMSO and saline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of tiospirone hydrochloride in DMSO and saline.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For aqueous-based assays, it is best practice to first prepare a concentrated stock solution in DMSO and then dilute it with your aqueous buffer, such as saline.
Q2: How do I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, you can dissolve this compound in high-purity DMSO. For instance, a 10 mM stock solution can be made by dissolving 4.41 mg of this compound (Molecular Weight: 440.61 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous by vortexing.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage (months), this compound stock solutions in DMSO should be stored at -20°C. For short-term storage (days to weeks), 2-8°C is suitable. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. All solutions should be protected from light to prevent photodegradation.[1]
Q4: Is this compound stable in saline or other aqueous solutions?
A4: The stability of this compound in aqueous solutions, including saline, is influenced by several factors such as pH, temperature, and light exposure. As an azapirone derivative, it may be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[1] It is crucial to determine the stability under your specific experimental conditions.
Q5: How can I assess the stability of this compound in my specific saline formulation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the stability of this compound.[1] This involves monitoring the concentration of the parent compound over time and detecting the appearance of any degradation products. A forced degradation study can help identify potential degradation pathways.
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | > 20 mg/mL (> 45 mM) | Readily soluble.[1] |
| Ethanol | Sparingly Soluble | May require heating and/or sonication to dissolve.[1] |
| Methanol | Sparingly Soluble | Similar to ethanol, solubility may be limited.[1] |
| Water | Poorly Soluble | Solubility is expected to be very low and pH-dependent.[1] |
| Phosphate Buffered Saline (PBS), pH 7.4 | Poorly Soluble | Direct dissolution is challenging.[1] |
Expected Stability Profile of this compound in Aqueous Solutions
The following data is inferred from studies on structurally related azapirone compounds, like buspirone, and should be used as a general guideline. Specific stability testing is highly recommended.
| Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely to degrade | Hydrolysis |
| Neutral (e.g., Saline, pH ~7) | Moderate stability, but may degrade over time | Hydrolysis |
| Basic (e.g., 0.1 M NaOH) | Likely to degrade | Hydrolysis |
| Oxidative (e.g., H₂O₂) | Potential for degradation | Oxidation |
| Photochemical (Light Exposure) | Potential for degradation | Photolysis |
| Thermal (Elevated Temperature) | Degradation rate likely increases with temperature | Thermolysis |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock in saline | The final concentration of this compound exceeds its solubility in the saline/DMSO mixture. The percentage of DMSO in the final solution is too low. | - Decrease the final concentration of this compound.- Increase the percentage of DMSO as a co-solvent (typically <1% is well-tolerated in cell-based assays, but should be optimized for your specific system).- Prepare the final dilution immediately before use. |
| Inconsistent or unexpected experimental results | Degradation of this compound in the saline-based assay medium. Adsorption of the compound to plasticware. | - Perform a stability study under your specific assay conditions (temperature, pH, light exposure) using HPLC.- Use freshly prepared solutions for each experiment.- Consider using low-adhesion microplates or glassware. |
| Difficulty dissolving the compound directly in saline | This compound has poor aqueous solubility. | - Do not attempt to dissolve directly in saline. Always prepare a concentrated stock solution in DMSO first and then dilute into the saline. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution, the calculation is: Mass (mg) = 10 mmol/L * 0.001 L * 440.61 g/mol = 4.41 mg.[1]
-
Accurately weigh the calculated amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the desired volume of DMSO (e.g., 1 mL).
-
Vortex the solution until the powder is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Forced Degradation Study of this compound in an Aqueous Medium
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Saline solution (or other aqueous buffer of interest)
-
HPLC system with a suitable column and detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber or light source
Procedure:
-
Sample Preparation: For each condition, dilute the this compound DMSO stock solution into the respective stress solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, saline) to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare a control sample by diluting the stock solution in saline and storing it under normal conditions (e.g., 4°C, protected from light).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[1]
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature, protected from light, for a defined period (e.g., 24 hours).[1]
-
Thermal Degradation: Place an aliquot of the sample in saline in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[1]
-
Photostability: Expose the sample in saline to a controlled light source (e.g., UV-Vis light) for a defined period. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples, including the control, by a validated stability-indicating HPLC method.
-
Monitor the peak area of the parent this compound and observe the formation of any new peaks, which indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Characterize the degradation profile under each stress condition.
-
Mandatory Visualizations
Caption: Workflow for assessing the solubility and stability of this compound.
Caption: Primary receptor interactions of tiospirone.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Tiospirone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Tiospirone's poor oral bioavailability in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Tiospirone in rats?
Q2: What are the primary reasons for Tiospirone's presumed poor oral bioavailability?
A2: The poor oral bioavailability of Tiospirone is likely attributable to a combination of factors common to many Biopharmaceutics Classification System (BCS) Class II or IV compounds:
-
Poor Aqueous Solubility: Tiospirone is a lipophilic compound, which often correlates with low solubility in the aqueous environment of the gastrointestinal tract. This limits the dissolution rate, a prerequisite for absorption.
-
Extensive First-Pass Metabolism: Tiospirone is likely subject to significant metabolism in the gut wall and liver before it can reach systemic circulation.[11][12] Studies on buspirone have shown that it undergoes extensive first-pass metabolism.[11]
Q3: What formulation strategies can be employed to improve the oral bioavailability of Tiospirone?
A3: Several advanced formulation strategies can be utilized to overcome the challenges of poor solubility and extensive first-pass metabolism. Two of the most promising approaches for a compound like Tiospirone are:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Tiospirone in SLNs can enhance its oral absorption by increasing its surface area, improving its dissolution rate, and protecting it from degradation in the gastrointestinal tract. Additionally, SLNs can facilitate lymphatic uptake, which can help bypass first-pass metabolism in the liver.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ emulsification enhances the solubilization and absorption of lipophilic drugs like Tiospirone.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of Tiospirone after oral administration. | Poor aqueous solubility and dissolution rate of the unformulated drug. | Implement a formulation strategy to enhance solubility, such as Solid Lipid Nanoparticles (SLNs) or a Self-Emulsifying Drug Delivery System (SEDDS). Refer to the detailed protocols below. |
| Plasma concentrations are initially detectable but decline rapidly. | Extensive first-pass metabolism in the liver and/or gut wall. | Utilize a formulation approach that promotes lymphatic absorption, such as SLNs or SEDDS, to partially bypass the liver. |
| Inconsistent results between individual animals in the same study group. | Variability in gastrointestinal physiology (e.g., gastric emptying time, intestinal motility) affecting the dissolution of a poorly soluble drug. | A robust formulation like a SEDDS can minimize the impact of physiological variability by presenting the drug in a pre-dissolved state, leading to more consistent absorption. |
| Precipitation of the drug is observed when the formulation is diluted in aqueous media in vitro. | The formulation is unable to maintain the drug in a solubilized state upon dilution in the gastrointestinal fluids. | For SEDDS, optimize the ratio of oil, surfactant, and co-solvent to ensure the formation of a stable microemulsion upon dilution. For SLNs, ensure adequate entrapment efficiency and stability of the nanoparticles. |
Quantitative Data Summary
Table 1: Oral Bioavailability of Azapirone Antipsychotics in Rats
| Compound | Oral Bioavailability (%) | Key Findings | Reference(s) |
| Tandospirone | ~0.24% | Rapidly eliminated and extensively metabolized. | [1][2][3] |
| Buspirone | 1.4% - 17.5% | Subject to extensive first-pass metabolism. | [4][5][6] |
| Gepirone | 14% - 17% | [7][8][9][10] | |
| Tiospirone | Not reported (presumed to be very low) | Development discontinued, limiting publicly available data. |
Experimental Protocols
Protocol 1: Formulation of Tiospirone-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare Tiospirone-loaded SLNs to enhance its oral bioavailability.
Materials:
-
Tiospirone
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Co-surfactant (e.g., soy lecithin)
-
High-pressure homogenizer
-
Ultrasonicator
Methodology:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Drug Incorporation: Disperse Tiospirone in the molten lipid with continuous stirring until a clear solution is obtained.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in double-distilled water and heat to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Formulation of a Tiospirone Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation for Tiospirone to improve its solubilization and oral absorption.
Materials:
-
Tiospirone
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Cremophor® EL, Labrasol®)
-
Co-solvent (e.g., Transcutol® HP, PEG 400)
Methodology:
-
Solubility Studies: Determine the solubility of Tiospirone in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: Prepare a series of SEDDS formulations with varying ratios of the selected oil, surfactant, and co-solvent. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
Preparation of the Tiospirone SEDDS Formulation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial. Heat the mixture in a water bath at 40-50°C and stir gently until a homogenous solution is formed. Add Tiospirone to the mixture and stir until it is completely dissolved.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and robustness to dilution.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of Tiospirone from the developed formulations in comparison to a simple suspension.
Animals: Male Sprague-Dawley rats (200-250 g).
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing:
-
Group 1 (Intravenous): Administer Tiospirone solution (in a suitable vehicle like saline with a solubilizing agent) via the tail vein at a dose of 1 mg/kg.
-
Group 2 (Oral Suspension): Administer a suspension of Tiospirone (e.g., in 0.5% carboxymethylcellulose) via oral gavage at a dose of 10 mg/kg.
-
Group 3 (Oral SLN): Administer the Tiospirone-loaded SLN formulation via oral gavage at a dose of 10 mg/kg.
-
Group 4 (Oral SEDDS): Administer the Tiospirone-loaded SEDDS formulation via oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Tiospirone in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis. The absolute oral bioavailability (F%) will be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Frontiers | Pharmacokinetics and absorption mechanism of tandospirone citrate [frontiersin.org]
- 2. Pharmacokinetics and absorption mechanism of tandospirone citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and absorption mechanism of tandospirone citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Buspirone is a Major Active Metabolite of Buspirone : Assessment of Pharmacokinetics and 5-HT 1 A Receptor Occupancy in Rats | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gepirone - Wikipedia [en.wikipedia.org]
- 9. Exxua (gepirone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of the antianxiety drug buspirone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tiospirone Dosage for Behavioral Studies in Rats
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Tiospirone dosage for behavioral studies in rats. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Tiospirone and what is its primary mechanism of action?
A1: Tiospirone (BMY-13,859) is an investigational atypical antipsychotic of the azapirone class.[1][2] Its mechanism of action is complex, involving interactions with multiple neurotransmitter receptors.[1] Primarily, it acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] It also functions as a partial agonist at serotonin 5-HT1A receptors and an inverse agonist at 5-HT2C and 5-HT7 receptors.[1][2][5] This multi-receptor profile is believed to contribute to its antipsychotic effects with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[1][2]
Q2: What are the common behavioral paradigms in which Tiospirone is studied in rats?
A2: Tiospirone has been investigated in several rat behavioral models, primarily those relevant to psychosis and reward. These include:
-
Food-Reinforced Operant Conditioning: To assess the impact on motivation and reward-seeking behavior.[3][6]
-
Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of the drug itself, or its ability to modulate the reinforcing effects of other substances like cocaine.[6][7]
-
Models of Schizophrenia: To investigate its potential therapeutic effects on positive, negative, and cognitive symptoms.[4]
Q3: What is a typical starting dose for Tiospirone in rat behavioral studies?
A3: Based on available literature, a conservative starting dose for subcutaneous (s.c.) administration in rats is recommended to be well below 0.3 µmol/kg.[8] It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental question, as effects are highly dose-dependent.[8]
Q4: How should Tiospirone be prepared for administration in rats?
A4: For subcutaneous injection, Tiospirone can be dissolved in a minimal volume of a suitable solvent like DMSO, and then brought to the final volume with sterile saline.[6] It is important to keep the final concentration of the initial solvent low (e.g., <5% for DMSO) to minimize any potential confounding effects of the vehicle itself.[6] Always prepare fresh solutions on each test day.[3]
Troubleshooting Guide
Issue: My rats are showing excessive sedation, akinesia (lack of voluntary movement), or catalepsy.
-
Q: At what doses are these side effects typically observed?
-
Q: How can I mitigate these motor side effects?
-
A: The most effective way to reduce or eliminate these side effects is to lower the dose of Tiospirone.[8] These motor impairments are dose-dependent. A thorough dose-response study is essential to identify a "therapeutic window" where the desired behavioral effects are present without significant motor confounds.[8] Start with a dose considerably lower than 0.3 µmol/kg and escalate gradually in different cohorts of animals.[8]
-
-
Q: How can I objectively measure catalepsy?
-
A: The "bar test" is a standard method for quantifying catalepsy. This involves placing the rat's forepaws on a raised bar and measuring the time it takes for the rat to remove them.
-
Issue: I am not observing a significant behavioral effect at my current dose.
-
Q: What should I consider before increasing the dose?
-
A: Before increasing the dose, ensure that your behavioral assay is sensitive enough to detect the expected effects. Review your experimental protocol for any potential confounding variables. Consider the timing of administration relative to behavioral testing; for Tiospirone, a 60-minute pretreatment time is often used for subcutaneous injections.[3][6] If the dose is indeed too low, a carefully planned dose-escalation study is recommended, while being vigilant for the emergence of motor side effects.
-
-
Q: Could the pharmacokinetics of Tiospirone in rats be a factor?
Data Presentation
Table 1: Receptor Binding Affinities (Ki) of Tiospirone
| Receptor | Ki (nM) | Functional Activity |
| Serotonin | ||
| 5-HT1A | 6.0 | Partial Agonist |
| 5-HT2A | 0.06 | Inverse Agonist |
| 5-HT2C | 9.73 | Inverse Agonist |
| 5-HT6 | 950 | - |
| 5-HT7 | 0.64 | Inverse Agonist |
| Dopamine | ||
| D2 | 0.5 | Antagonist |
| D4 | 13.6 | Antagonist |
| Adrenergic | ||
| α1 | High Affinity | Antagonist |
| Muscarinic | ||
| M1 | 630 | - |
| M2 | 180 | - |
| M3 | 1290 | - |
| M4 | 480 | - |
| M5 | 3900 | - |
| Data compiled from multiple sources.[2][4][5][6] |
Table 2: Tiospirone Dosage and Observed Effects in Rat Behavioral Studies
| Behavioral Paradigm | Species/Strain | Route of Administration | Dose (µmol/kg) | Pre-treatment Time | Key Findings | Side Effects Noted |
| Food-Reinforced Behavior (FR-5) | Male Sprague-Dawley | Subcutaneous (s.c.) | 0.1 | 60 min | Not significant reduction in reinforcements. | - |
| Food-Reinforced Behavior (FR-5) | Male Sprague-Dawley | Subcutaneous (s.c.) | 0.3 | 60 min | Significant (45%) reduction in reinforcements. | Akinesia |
| Food-Reinforced Behavior (FR-5) | Male Sprague-Dawley | Subcutaneous (s.c.) | 1.0 | 60 min | Significant (94%) reduction in reinforcements. | Catalepsy |
| Conditioned Place Preference (with Cocaine) | - | Subcutaneous (s.c.) | 0.143 | 60 min | Reduced time spent in cocaine-paired compartment. | Akinesia reported in other studies at similar doses. |
| Conditioned Place Preference (with Cocaine) | - | Subcutaneous (s.c.) | 0.48 | 60 min | Significant reduction in time spent in cocaine-paired compartment. | - |
| Data is based on studies using a fixed-ratio 5 (FR-5) schedule of food reinforcement and a conditioned place preference paradigm.[3][7][9] |
Experimental Protocols
Protocol 1: Food-Reinforced Operant Conditioning
-
Objective: To assess the effect of Tiospirone on motivation and reward-seeking behavior.
-
Animals: Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight.[6]
-
Apparatus: Standard operant conditioning chambers.[3]
-
Procedure:
-
Training:
-
Habituate rats to the operant chambers.[3]
-
Shape the lever-press response on a continuous reinforcement (FR-1) schedule.[3]
-
Gradually increase the requirement to a Fixed-Ratio 5 (FR-5) schedule (five lever presses per food pellet).[3][6]
-
Continue training until response rates are stable (e.g., less than 15% variation over three consecutive days).[6]
-
-
Drug Testing:
-
Administer Tiospirone (e.g., 0.1, 0.3, 1.0 µmol/kg, s.c.) or vehicle 60 minutes before the session.[3][6]
-
Use a counterbalanced design where each rat receives each dose, with washout periods of at least 48 hours between administrations.[3]
-
Place the rat in the operant chamber for a 15-minute session.[3][6]
-
-
Data Analysis:
-
Mandatory Visualizations
Caption: Key signaling pathways modulated by Tiospirone.
Caption: General experimental workflow for Tiospirone studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Tiospirone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
Tiospirone hydrochloride degradation pathways and stability-indicating assays
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for tiospirone hydrochloride under forced degradation conditions?
A1: Based on the chemical structure of tiospirone, which includes a benzisothiazole ring, a piperazine ring, and a glutarimide moiety, several degradation pathways can be anticipated under stress conditions. While specific studies on tiospirone are not publicly available, analogous molecules suggest susceptibility to:
-
Hydrolysis (Acidic and Basic): The glutarimide and amide linkages could be susceptible to hydrolysis, leading to the opening of these rings.
-
Oxidation: The sulfur atom in the benzisothiazole ring and the nitrogen atoms in the piperazine ring are potential sites for oxidation. This could lead to the formation of N-oxides and sulfoxides/sulfones.
-
Photodegradation: Aromatic systems and heteroatoms can absorb UV light, potentially leading to photolytic cleavage or rearrangement.
-
Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation and may induce other thermolytic decomposition pathways.
Q2: We are observing a new, unknown peak in our this compound stability samples. How can we identify it?
A2: The appearance of a new peak indicates the formation of a degradation product. A systematic approach is required for its identification and characterization:
-
Peak Purity Analysis: First, ensure the new peak is chromatographically pure using a photodiode array (PDA) detector.
-
Mass Spectrometry (MS): The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). An initial full scan will provide the molecular weight of the degradant.
-
Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information. By comparing the fragmentation pattern with that of the parent drug, you can often pinpoint the site of modification.
-
Forced Degradation Matching: Compare the retention time of the unknown peak with peaks generated during forced degradation studies. This can help to hypothesize the class of the degradant (e.g., acid-hydrolytic, oxidative).
-
NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.
Q3: Our stability-indicating HPLC method is showing poor resolution between tiospirone and a degradation product. What are the troubleshooting steps?
A3: Poor resolution can compromise the accuracy of your stability data. Here are some steps to improve it:
-
Mobile Phase pH: Tiospirone has basic nitrogens, so their ionization state is pH-dependent. Adjusting the mobile phase pH can significantly alter the retention times of the parent drug and its degradants, thereby improving resolution.
-
Organic Modifier: Vary the type of organic solvent (e.g., switch from acetonitrile to methanol or use a ternary mixture) or adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting peaks.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that offers different selectivity.
-
Temperature: Adjusting the column temperature can influence selectivity and peak shape.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
Troubleshooting Guides
Issue 1: High Variability in Assay Results for Stability Samples
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize the sample preparation procedure. This may involve adjusting the diluent, sonication time, or shaking method to ensure complete dissolution of this compound from the matrix. |
| Sample Adsorption | Use silanized glassware or vials to prevent adsorption of the analyte to surfaces. |
| Solution Instability | Prepare samples fresh and analyze them promptly. If necessary, conduct a solution stability study to determine the maximum allowable time between sample preparation and analysis. |
| Inconsistent Injection Volume | Ensure the autosampler is functioning correctly and that there are no air bubbles in the sample loop. |
Issue 2: Drifting Retention Times During a Long Sequence
| Potential Cause | Troubleshooting Step |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the sequence. For gradient methods, a longer equilibration time may be needed. |
| Mobile Phase Composition Change | If using a premixed mobile phase, ensure there is no selective evaporation of the more volatile component. Consider using an online mobile phase mixer. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Column Contamination | Implement a column washing procedure at the end of each sequence to remove strongly retained compounds. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines a general procedure for conducting forced degradation studies as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours. Dilute samples for analysis.
-
Thermal Degradation: Expose the solid drug powder to 80°C in a hot air oven for 48 hours. Dissolve the stressed powder in a suitable solvent and dilute for analysis.
-
Photodegradation: Expose the solid drug powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve the stressed powder and dilute for analysis. Also, perform photostability testing on the drug in solution.
Protocol 2: Stability-Indicating HPLC Method
This is a hypothetical HPLC method that would need to be developed and validated.
-
Chromatographic System: HPLC with a PDA or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Summary of Forced Degradation Results (Illustrative)
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h @ 60°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 h @ 60°C | 28.5% | 3 |
| Oxidation | 3% H₂O₂ | 24 h @ RT | 18.9% | 2 (1 major) |
| Thermal (Solid) | 80°C | 48 h | 5.1% | 1 |
| Photolytic (Solid) | ICH Q1B | - | 8.3% | 2 |
Table 2: HPLC Method Validation Summary (Illustrative)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 10 - 150 µg/mL | - |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (%RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.23% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Specificity | No interference from blank, placebo, or degradants | Peak purity > 990 |
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a stability-indicating HPLC assay.
Minimizing off-target effects of Tiospirone in cellular models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for utilizing the atypical antipsychotic agent Tiospirone in cellular models. Due to its complex polypharmacology, careful experimental design is crucial to ensure data integrity and accurate interpretation by minimizing off-target effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guides
This section addresses common issues encountered during in-vitro and cellular experiments with Tiospirone.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected inhibition in a D2 receptor functional assay (e.g., cAMP assay). | Interference from off-target 5-HT1A receptor partial agonism, which also signals through the Gi/o pathway to inhibit adenylyl cyclase, potentially masking the D2 antagonist effect.[1] | 1. Confirm Receptor Expression: Verify the relative expression levels of D2 and 5-HT1A receptors in your cell line using qPCR or Western blot.[1] 2. Use a Selective Antagonist: Co-incubate cells with Tiospirone and a selective 5-HT1A antagonist (e.g., WAY-100635). A leftward shift in the Tiospirone dose-response curve for D2 antagonism indicates a contribution from 5-HT1A receptors.[1] 3. Utilize a Receptor Knockdown Model: If available, use a cell line with a stable knockdown of the 5-HT1A receptor to isolate D2 receptor-mediated effects.[1] 4. Alternative Assay: Employ a functional assay with a more D2-specific readout, such as a β-arrestin recruitment assay, and compare the results with your cAMP data.[1] |
| Observing intracellular calcium mobilization upon Tiospirone treatment when studying Gi/o-coupled D2 receptor signaling. | Off-target activity at Gq-coupled receptors, primarily the high-affinity 5-HT2A receptor or the α1-adrenergic receptor.[1] | 1. Selective Antagonism: Pre-treat cells with a selective 5-HT2A antagonist (e.g., ketanserin) or a selective α1-adrenergic antagonist (e.g., prazosin) before adding Tiospirone. Inhibition of the calcium signal will help identify the responsible off-target receptor.[1] 2. Receptor Expression Profile: Characterize your cell line to confirm it does not endogenously express high levels of 5-HT2A or α1-adrenergic receptors. Consider using a cell line with a more specific receptor expression profile if necessary.[1] 3. Dose-Response Comparison: Generate a dose-response curve for Tiospirone-induced calcium mobilization and compare the EC50 value with its known Ki values for 5-HT2A and α1-adrenergic receptors. A correlation can suggest the likely off-target interaction.[1] |
| High background or "non-specific" binding in radioligand binding assays. | Several factors can contribute, including issues with the membrane preparation, buffer composition, or the radioligand itself. | 1. Optimize Membrane Preparation: Ensure membranes are properly washed to remove endogenous ligands. 2. Adjust Buffer Conditions: Vary the ionic strength and pH of the binding buffer. 3. Check Radioligand Quality: Ensure the radioligand has not degraded and is of high specific activity. 4. Use Appropriate Non-Specific Blocker: Utilize a high concentration of a known ligand for the target receptor to accurately define non-specific binding. |
| Observed cytotoxicity at concentrations intended for receptor modulation. | Tiospirone, like other antipsychotics, can induce cytotoxicity at higher concentrations.[2] | 1. Perform a Cytotoxicity Assay: Determine the concentration range at which Tiospirone is cytotoxic to your specific cell line using assays like MTT or LDH.[2] 2. Dose-Response Analysis: Conduct your functional assays at concentrations well below the cytotoxic threshold. 3. Time-Course Experiment: Assess if cytotoxicity is time-dependent and adjust incubation times accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for Tiospirone?
A1: Tiospirone's primary therapeutic target for its antipsychotic effects is the dopamine D2 receptor.[1] However, it possesses high affinity for several other receptors, which are considered major off-targets. These include serotonin receptors (notably 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7) and the α1-adrenergic receptor.[1][3][4]
Q2: How can I experimentally distinguish between on-target (D2) and off-target effects in my cellular assays?
A2: A multi-pronged approach is recommended:
-
Selective Antagonists: Use selective antagonists for the suspected off-target receptors as controls in your experiments.[1]
-
Receptor-Null Cell Lines: Whenever possible, utilize cell lines that endogenously express the target receptor but lack the off-target receptor of concern, or vice-versa.[1]
-
Genetic Knockdown: Employ techniques like siRNA or CRISPR/Cas9 to knock down the expression of specific off-target receptors in your cellular model.[1][5]
Q3: What are the typical downstream signaling pathways activated by Tiospirone's major off-target interactions?
A3: Tiospirone's off-target binding can trigger distinct signaling cascades:
-
5-HT1A Receptor (Gi/o-coupled): As a partial agonist, Tiospirone can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1]
-
5-HT2A Receptor (Gq-coupled): As an inverse agonist, Tiospirone can activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[1][6]
-
α1-Adrenergic Receptor (Gq-coupled): Antagonism at this receptor can also modulate the PLC-IP3-DAG pathway.[1]
Q4: Are there any known metabolites of Tiospirone that I should consider in my cellular experiments?
A4: Yes, Tiospirone is metabolized in humans. The primary metabolic pathways include N-dealkylation and hydroxylation.[6] One significant metabolite is 6-hydroxytiospirone, which may have its own distinct pharmacological profile.[6] For prolonged cellular assays, the potential effects of such metabolites should be considered.
Quantitative Data
The following tables summarize the receptor binding affinities of Tiospirone. Lower Ki values indicate a higher binding affinity.
Table 1: Tiospirone Receptor Binding Affinities (Ki, nM)
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin | 5-HT2A | 0.06[6][7][8][9] |
| 5-HT7 | 0.64[7][8][9] | |
| 5-HT1A | ~6.0 (Partial Agonist)[6][10] | |
| 5-HT2C | 9.73[11][7][8][9] | |
| 5-HT6 | 950[8][9] | |
| Dopamine | D2 | 0.5[3][7][8][9] |
| D4 | 13.6[3][7][8][9] | |
| Adrenergic | α1 | High Affinity (Antagonist)[6][12] |
| Muscarinic | M1 | 630[3][11][8][9] |
| M2 | 180[11][8][9] | |
| M3 | 1290[11][8][9] | |
| M4 | 480[11][8][9] | |
| M5 | 3900[11][8][9] |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Competitive Binding)
Objective: To determine the in vitro binding affinity (Ki) of Tiospirone for a specific neurotransmitter receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant D2 or 5-HT2A receptors).[3]
-
A specific radioligand for the target receptor (e.g., [³H]-spiperone for D2 receptors).[3]
-
Tiospirone at various concentrations.[3]
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[11]
-
Wash buffer (ice-cold).[3]
-
Glass fiber filters.[3]
-
Scintillation counter.[3]
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of Tiospirone.[3]
-
Equilibrium: Allow the mixture to incubate to reach binding equilibrium (e.g., 60-90 minutes at room temperature).[3][11]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.[3]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[3]
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.[3]
-
Data Analysis: Determine the concentration of Tiospirone that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][12]
Protocol 2: Functional Assay - cAMP Measurement for Gi/o-Coupled Receptors (e.g., D2, 5-HT1A)
Objective: To measure the ability of Tiospirone to modulate dopamine-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
A stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO).[11]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS) supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[11]
-
Dopamine (agonist).[11]
-
Forskolin (adenylyl cyclase stimulant).[11]
-
Tiospirone.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[11]
Procedure:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate and incubate overnight.[11]
-
Compound Pre-incubation: Remove the culture medium and add serial dilutions of Tiospirone to the cells. Incubate for 15-30 minutes at 37°C.[11]
-
Agonist Stimulation: Add a fixed concentration of dopamine (to inhibit cAMP production) and forskolin (to stimulate baseline cAMP production) to the wells.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the Tiospirone concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
Protocol 3: Functional Assay - Intracellular Calcium Mobilization for Gq-Coupled Receptors (e.g., 5-HT2A)
Objective: To measure Tiospirone's ability to block serotonin-induced increases in intracellular calcium.
Materials:
-
A stable cell line expressing the human 5-HT2A receptor.[11]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]
-
Serotonin (agonist).[11]
-
Tiospirone.
-
Fluorescence plate reader with an injection system.[11]
Procedure:
-
Cell Seeding: Seed cells into black-walled, clear-bottom 96-well or 384-well plates and incubate overnight.[11]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution. Incubate for 45-60 minutes at 37°C in the dark.[11]
-
Wash: Gently wash the cells with assay buffer to remove excess dye.[11]
-
Compound Addition: Add varying concentrations of Tiospirone to the wells.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of serotonin and record the change in fluorescence over time.
-
Data Analysis: Determine the inhibitory effect of Tiospirone on the serotonin-induced calcium response and calculate the IC50 value.
Visualizations
Caption: Tiospirone's on-target and major off-target signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results with Tiospirone.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of antipsychotic-induced cytotoxic effects on isolated CD1 mouse pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tiospirone - Wikipedia [en.wikipedia.org]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Tiospirone-Induced Catalepsy in Rodent Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tiospirone to induce catalepsy in rodent experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My rats are not showing a consistent cataleptic response to Tiospirone. What are the potential reasons and solutions?
A1: Inconsistent catalepsy is a common challenge. Several factors can contribute to this variability. Consider the following troubleshooting steps:
-
Dose and Route of Administration: Ensure the dose is sufficient to induce catalepsy. For Sprague-Dawley rats, a subcutaneous (s.c.) dose of 1.0 µmol/kg has been shown to induce catalepsy, while 0.3 µmol/kg may only produce akinesia.[1][2] The route of administration is also critical; subcutaneous injections generally provide more consistent absorption than intraperitoneal (i.p.) injections.
-
Animal Strain: Different rat strains exhibit varying sensitivities to antipsychotic-induced catalepsy. Sprague-Dawley rats are a commonly used and sensitive model.[1] If using a different strain, such as Wistar, be aware that their response may differ, and a dose-response study is highly recommended.
-
Acclimation and Handling: Ensure animals are properly acclimated to the housing and testing environment. Excessive stress from handling can interfere with the expression of catalepsy. Gentle and consistent handling is crucial.
-
Drug Preparation: Prepare fresh Tiospirone solutions for each experiment. Tiospirone can be dissolved in a minimal amount of DMSO and then brought to the final volume with sterile saline.[3] Ensure the final DMSO concentration is low (e.g., <5%) to avoid vehicle-induced effects.[3]
-
Environmental Factors: Standardize the testing environment, including lighting, noise levels, and time of day for testing, to minimize variability.[3]
Q2: How can I differentiate between catalepsy, akinesia, and sedation in my Tiospirone-treated rats?
A2: This is a critical distinction for accurate interpretation of your results.
-
Catalepsy: This is characterized by the failure to correct an externally imposed, unusual posture. The bar test is the standard method for quantifying this. A cataleptic animal will remain with its forepaws on the bar for an extended period.
-
Akinesia: This is a lack of voluntary movement. An akinetic rat may show increased latency to initiate movement but may not maintain the imposed posture in the bar test as long as a cataleptic rat. A dose of 0.3 µmol/kg s.c. of Tiospirone has been observed to induce akinesia in Sprague-Dawley rats.[1]
-
Sedation: This is a general reduction in arousal and activity. A sedated animal may be slow to move but will typically correct its posture relatively quickly in the bar test. To differentiate from motor impairments, you can observe the righting reflex by gently placing the animal on its back. A sedated animal will be slower to right itself, while an animal with severe motor impairment may be unable to.
Q3: I am observing significant inter-animal variability in the cataleptic response at the same dose of Tiospirone. What could be the cause?
A3: Individual variability is expected in behavioral pharmacology. Key factors include:
-
Metabolic Differences: Individual variations in metabolism can alter the effective dose and duration of action of Tiospirone.
-
Baseline Activity Levels: Animals with different baseline levels of activity and anxiety may respond differently to the cataleptogenic effects of the drug.
-
Subtle Health Differences: Underlying health issues can affect an animal's response to drug administration. Ensure all animals are healthy and free from any conditions that could impact motor function.
Q4: What is the recommended vehicle for dissolving and administering Tiospirone?
A4: Tiospirone can be dissolved in a minimal volume of dimethyl sulfoxide (DMSO) and then diluted to the final desired concentration with sterile saline (0.9% NaCl).[3] It is crucial to keep the final concentration of DMSO as low as possible (ideally under 5%) to avoid any confounding effects of the vehicle itself.[3] Always prepare fresh solutions on the day of the experiment.
Data Presentation
Table 1: Dose-Response of Tiospirone-Induced Motor Effects in Sprague-Dawley Rats
| Dose (µmol/kg, s.c.) | Observed Effect | Mean Reduction in Food Reinforcements (%) | Statistical Significance |
| 0.1 | Not specified | Not significant | - |
| 0.3 | Akinesia | 45 | Significant |
| 1.0 | Catalepsy | 94 | Significant |
| Data from Arolfo and McMillen, 1999.[2][4] |
Table 2: Time-Course of Haloperidol-Induced Catalepsy in Rats (Illustrative Example)
| Time Post-Injection (minutes) | Mean Latency to Descent (seconds) |
| 30 | 45 ± 8 |
| 60 | 120 ± 15 |
| 90 | 110 ± 12 |
| 120 | 75 ± 10 |
| Note: Specific time-course data for Tiospirone is limited in publicly available literature. This table illustrates a typical time course for a D2 antagonist and researchers should establish a specific time course for Tiospirone in their experimental conditions. |
Experimental Protocols
Detailed Protocol for Tiospirone-Induced Catalepsy (Bar Test) in Rats
1. Objective: To quantify the cataleptic effect of Tiospirone in rats by measuring the latency to descend from a horizontal bar.
2. Materials:
-
Tiospirone hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for subcutaneous injection (25-27 gauge)
-
Male Sprague-Dawley rats (other strains may be used, but dose-response may vary)
-
Catalepsy bar apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) elevated 9-10 cm above a flat surface.
-
Stopwatch
3. Procedure:
-
Animal Acclimation: House rats individually and allow them to acclimate to the colony room for at least one week before the experiment. Handle the animals for 5 minutes daily for 3 days prior to testing to reduce stress.[3]
-
Drug Preparation: On the day of the experiment, prepare a fresh solution of Tiospirone.
-
Dissolve the required amount of this compound in a minimal volume of DMSO.
-
Bring the solution to the final volume with sterile saline. The final concentration of DMSO should be below 5%.[3]
-
Prepare a vehicle control solution with the same concentration of DMSO in saline.
-
-
Drug Administration:
-
Administer Tiospirone (e.g., 0.1, 0.3, 1.0 µmol/kg) or vehicle via subcutaneous (s.c.) injection in the loose skin over the back.
-
-
Catalepsy Assessment:
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), begin the catalepsy test.[1]
-
Gently place the rat's forepaws on the horizontal bar.
-
Immediately start the stopwatch.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the cut-off time.[1]
-
4. Data Analysis:
-
The primary dependent variable is the latency to descend from the bar.
-
Analyze the data using an appropriate statistical test, such as a two-way analysis of variance (ANOVA) with treatment (Tiospirone dose) and time as factors.
-
Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used to compare the effects of specific doses to the vehicle control at each time point.
Mandatory Visualizations
Caption: Putative signaling pathway of Tiospirone leading to catalepsy.
Caption: Experimental workflow for a Tiospirone-induced catalepsy study.
Caption: Troubleshooting flowchart for inconsistent catalepsy results.
References
Improving the signal-to-noise ratio in Tiospirone radioligand binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tiospirone radioligand binding assays and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is a desirable signal-to-noise ratio in a Tiospirone radioligand binding assay?
A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. An excellent ratio is 5:1 or higher. If non-specific binding constitutes more than 50% of the total binding, it can be challenging to obtain reliable and accurate data.
Q2: Why are the reported Ki values for Tiospirone different across various publications for the same receptor?
Variations in Ki values for Tiospirone are common and can be attributed to several factors:
-
Assay Conditions: Differences in experimental conditions such as buffer composition (pH, ionic strength), incubation temperature, and time can influence binding affinity.
-
Radioligand Choice: The specific radioligand used in the assay can affect the determined Ki value.
-
Receptor Source: The use of different tissue preparations (e.g., rat striatum versus human cortex) or cell lines (e.g., CHO, HEK293) can lead to variability due to differences in receptor density, G-protein coupling efficiency, and the presence of endogenous ligands.
-
Data Analysis: The mathematical model applied to analyze the data (e.g., one-site vs. two-site binding model) can also impact the calculated Ki value.
Q3: What is the difference between binding affinity (Ki) and functional potency (EC50/IC50)?
It is crucial to distinguish between binding affinity and functional potency. Ki represents the equilibrium dissociation constant and is a measure of how tightly a drug binds to a receptor. In contrast, EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) are measures of a drug's functional potency, indicating the concentration required to elicit a half-maximal biological response or inhibition, respectively.
Q4: Can I use whole cells instead of membrane preparations for my Tiospirone binding assay?
Yes, it is possible to use whole cells that express the target receptor. However, be aware that this approach may lead to higher non-specific binding due to the presence of other cellular components. Optimization of the washing steps is particularly critical when using whole cells to ensure the effective removal of unbound radioligand.
Troubleshooting Guide
High Non-Specific Binding
Problem: The level of non-specific binding (NSB) is high, potentially masking the specific binding signal and leading to an inaccurate determination of receptor affinity (Kd) and density (Bmax). Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration.[1]
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below its Kd value.[1] - Verify the purity of the radioligand; impurities can increase NSB.[1] - Be aware that hydrophobic radioligands tend to exhibit higher non-specific binding.[1] | Reduces binding to non-target sites. |
| Tissue/Cell Preparation | - Titrate the amount of membrane protein used in the assay; a typical range is 100-500 µg.[1] - Ensure thorough homogenization and washing of membranes to remove any endogenous ligands or other interfering substances.[1] | Optimizes the receptor-to-membrane ratio and removes interfering substances. |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation times may reduce NSB, but ensure that specific binding reaches equilibrium.[1] - Modify the assay buffer by including agents like bovine serum albumin (BSA) or using different salts.[1] - Pre-soak glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filters.[2] - Increase the volume and/or the number of wash steps with ice-cold wash buffer.[1] | Minimizes non-specific interactions and enhances the removal of unbound radioligand. |
Low Specific Binding Signal
Problem: The specific binding signal is weak or undetectable, making it difficult to determine binding parameters accurately.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inactive Radioligand | - Check the expiration date and storage conditions of the radioligand. - Aliquot the radioligand upon receipt to avoid repeated freeze-thaw cycles. | Ensures the radioligand is active and capable of binding to the receptor. |
| Low Receptor Density | - Increase the amount of membrane preparation in the assay. - If preparing your own membranes, optimize the protocol to enhance receptor yield. - Consider using a cell line with a higher expression of the target receptor. | Increases the number of available binding sites for the radioligand. |
| Incorrect Assay Buffer Composition | - Verify the pH and ionic strength of the binding buffer. For dopamine D2 receptor assays, a common buffer is 50 mM Tris-HCl, pH 7.4, often supplemented with ions like MgCl₂.[3] - Ensure the pH is correct at the designated incubation temperature.[3] | Provides an optimal environment for receptor-ligand interaction. |
| Assay Not at Equilibrium | - Perform a time-course experiment (association kinetics) to determine the optimal incubation time required to reach equilibrium.[3] | Ensures that the binding reaction has reached a steady state for accurate measurement. |
| Pipetting Errors or Reagent Omission | - Double-check the experimental protocol and ensure all reagents are added in the correct order and volume. - Use calibrated pipettes to ensure accuracy.[3] | Minimizes technical errors that can lead to a failed assay. |
Tiospirone Binding Profile
Tiospirone is an atypical antipsychotic that exhibits a complex pharmacology, acting on multiple receptor systems.[4][5] Its therapeutic effects are believed to be mediated through its interactions with dopamine and serotonin receptors.[2]
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine D2 | 0.5[2] | Antagonist[4] |
| Dopamine D4 | 13.6[2] | Antagonist[4] |
| Serotonin 5-HT1A | Not specified | Partial Agonist[2][4] |
| Serotonin 5-HT2A | 0.06[2] | Inverse Agonist[4] |
| Serotonin 5-HT2C | 9.73[2] | Inverse Agonist[4] |
| Serotonin 5-HT7 | 0.64[2] | Inverse Agonist[4] |
| α1-Adrenergic | Not specified | Antagonist[4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a competitive binding assay using [³H]-spiperone as the radioligand and rat striatal homogenates as the source of dopamine D2-like receptors.[2]
1. Materials and Reagents:
-
Radioligand: [³H]-spiperone
-
Test Compound: Tiospirone hydrochloride
-
Reference Compound: Haloperidol
-
Tissue: Rat striatum
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM (+)-Butaclamol or Haloperidol[2]
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)[2]
2. Tissue Preparation:
-
Homogenize rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.[2]
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. Repeat this wash step.[2]
-
Determine the protein concentration of the final membrane preparation.
-
Dilute the membrane preparation to a final protein concentration of 100-200 µg/mL.[2]
3. Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with serial dilutions of Tiospirone.
-
Add the diluted membrane preparation to all wells.
-
Add [³H]-spiperone to all wells (final concentration ~0.2-0.5 nM).[2]
-
Incubate the plate at 37°C for 30 minutes.[2]
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.[2]
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the mean counts per minute (CPM) of non-specific binding from the mean CPM of total binding.
-
Plot the percentage of specific binding against the logarithm of the Tiospirone concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Competitive Radioligand Binding Assay for Serotonin 5-HT2A Receptors
This protocol describes a competition binding experiment to determine the affinity of Tiospirone for the 5-HT2A receptor using [³H]-Ketanserin.[6]
1. Materials and Reagents:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.[6]
-
Radioligand: [³H]-Ketanserin[6]
-
Test Compound: Tiospirone
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[6]
-
Glass fiber filters
2. Assay Procedure:
-
Incubate the receptor membranes with [³H]-Ketanserin (at a concentration close to its Kd) and varying concentrations of Tiospirone.[6]
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.[6]
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.[6]
3. Data Analysis:
-
Determine the IC50 value, which is the concentration of Tiospirone that inhibits 50% of the specific binding of the radioligand.[6]
-
Calculate the Ki value using the Cheng-Prusoff equation.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies for Tiospirone Hydrochloride
Important Notice: As of December 2025, publicly available scientific literature and data on the specific forced degradation studies of Tiospirone hydrochloride are not available. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are typically conducted as part of the drug development process and the results are often proprietary.
This technical support center, therefore, provides comprehensive, best-practice guidance and troubleshooting advice based on established principles from the International Council for Harmonisation (ICH) guidelines and general knowledge of forced degradation studies for similar pharmaceutical compounds. The experimental protocols and potential issues described are general in nature and should be adapted based on preliminary studies once undertaken for this compound.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, is the process of subjecting a drug substance, like this compound, to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for several reasons:
-
Identifying Degradation Pathways: They help in understanding the chemical breakdown pathways of the drug molecule.[1]
-
Characterizing Degradation Products: They enable the identification and characterization of potential impurities that could arise during storage and handling.[1]
-
Developing Stability-Indicating Methods: The results are fundamental for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][3]
-
Informing Formulation and Packaging: Knowledge of the drug's stability profile aids in the development of a stable formulation and the selection of appropriate packaging.[1]
Q2: What are the typical stress conditions applied in forced degradation studies?
According to ICH guidelines, a comprehensive forced degradation study should include exposure to:
-
Acidic Conditions: Hydrolysis in the presence of an acid.
-
Basic Conditions: Hydrolysis in the presence of a base.
-
Oxidative Conditions: Exposure to an oxidizing agent.
-
Thermal Stress: Exposure to high temperatures.
-
Photolytic Stress: Exposure to light.
Q3: How much degradation should I aim for in my experiments?
The general recommendation is to achieve a target degradation of 5-20%.[4] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[1] Under-stressing may not generate a sufficient amount of degradation products to be useful for method development.[1]
Q4: What analytical technique is most commonly used to analyze the results of forced degradation studies?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or photodiode array (PDA) detection is the most common and powerful technique for separating and quantifying the drug substance from its degradation products.[1] When coupled with mass spectrometry (LC-MS), it can also be used for the identification and structural elucidation of the degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. The stress level (concentration of stressor, temperature, or duration) is insufficient. | Gradually increase the severity of the stress conditions. For hydrolytic studies, increase the concentration of acid/base (e.g., from 0.1N to 1N), increase the temperature in 10°C increments, or prolong the exposure time. For thermal studies, increase the temperature. |
| Excessive degradation (>20%) or too many degradation peaks. | The stress conditions are too harsh. | Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve meaningful, but not excessive, degradation. |
| Poor separation of the main peak from degradation product peaks in HPLC. | The chromatographic method is not optimized. The mobile phase, column, or gradient profile may not be suitable. | Method development is required. Experiment with different mobile phase compositions (e.g., varying the organic modifier, pH, or buffer strength), try a different stationary phase (e.g., C18, C8, Phenyl), or adjust the gradient elution profile to improve resolution. |
| Inconsistent or non-reproducible results. | Inconsistent sample preparation. Instability of degradation products after formation. Fluctuation in instrumental parameters. | Ensure precise and consistent sample preparation procedures. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). Verify the stability and performance of the HPLC system. |
| Peak tailing or fronting for the API or degradant peaks. | Column overload. Inappropriate mobile phase pH. Secondary interactions with the stationary phase. | Reduce the sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Consider using a different column or adding a competing base to the mobile phase if secondary silanol interactions are suspected. |
Experimental Protocols (General Methodologies)
The following are generalized protocols. Specific concentrations, temperatures, and durations will need to be optimized for this compound.
Acid Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Add an equal volume of an aqueous acid solution (start with 0.1 N HCl).
-
Reflux the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 N NaOH) before dilution and injection into the HPLC system.
-
Analyze by a stability-indicating HPLC method.
-
Base Hydrolysis
-
Objective: To assess degradation under basic conditions.
-
Procedure:
-
Prepare a solution of this compound as in the acid hydrolysis protocol.
-
Add an equal volume of an aqueous base solution (start with 0.1 N NaOH).
-
Follow steps 3-6 from the acid hydrolysis protocol, neutralizing the samples with an equivalent amount of a suitable acid (e.g., 0.1 N HCl).
-
Oxidative Degradation
-
Objective: To assess susceptibility to oxidation.
-
Procedure:
-
Prepare a solution of this compound.
-
Add a solution of hydrogen peroxide (start with 3% H₂O₂).
-
Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
Withdraw samples at various time points.
-
Dilute the samples with the mobile phase and analyze by HPLC.
-
Thermal Degradation
-
Objective: To evaluate the effect of heat.
-
Procedure:
-
Place the solid this compound powder in a thermostatically controlled oven.
-
Expose the sample to a high temperature (e.g., 10°C above the accelerated stability testing temperature) for a defined period.
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
A parallel study in solution can also be performed by heating a solution of the drug.
-
Photolytic Degradation
-
Objective: To assess sensitivity to light.
-
Procedure:
-
Expose the solid this compound powder and a solution of the drug to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare solutions of the solid sample and analyze both the solid and solution samples by HPLC.
-
Data Presentation (Illustrative Tables)
Since no specific data for this compound is available, the following tables are templates to illustrate how quantitative data should be presented once obtained.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters (Concentration, Temp., Duration) | % Assay of Tiospirone HCl | Number of Degradation Products | % Area of Major Degradant |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | Data | Data | Data |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 12h | Data | Data | Data |
| Oxidative | 3% H₂O₂, RT, 24h | Data | Data | Data |
| Thermal (Solid) | 80°C, 48h | Data | Data | Data |
| Photolytic (Solid) | ICH Q1B conditions | Data | Data | Data |
Table 2: Chromatographic Data for this compound and its Degradation Products
| Peak ID | Retention Time (min) | Relative Retention Time (RRT) | Peak Purity |
| Tiospirone HCl | Data | 1.00 | Data |
| Degradant I | Data | Data | Data |
| Degradant II | Data | Data | Data |
| Degradant III | Data | Data | Data |
Visualizations
The following diagrams illustrate the general workflow and logic of forced degradation studies.
Caption: General workflow for conducting forced degradation studies.
Caption: Decision logic for optimizing stress degradation levels.
References
- 1. US20190046458A1 - Sprinkle formulations of acamprosate - Google Patents [patents.google.com]
- 2. US20110245172A1 - Biocompatible oligomer-polymer compositions - Google Patents [patents.google.com]
- 3. US5780051A - Methods and articles of manufacture for nicotine cessation and monitoring nicotine use - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Strategies to reduce non-specific binding of Tiospirone in membrane preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of Tiospirone in membrane preparations.
Troubleshooting Guide: High Non-Specific Binding of Tiospirone
High non-specific binding (NSB) can obscure the specific signal in receptor binding assays, leading to inaccurate affinity and density measurements. Tiospirone, due to its physicochemical properties, may be prone to high NSB. This guide provides a systematic approach to identifying and mitigating this issue.
Initial Assessment: An acceptable level of non-specific binding is typically less than 20% of the total binding. If your NSB exceeds 50% of the total binding, it can be difficult to obtain quality data.
| Issue | Potential Cause | Recommended Solution |
| High NSB across all experiments | Physicochemical Properties of Tiospirone: Tiospirone is a lipophilic compound, which can lead to its non-specific partitioning into the lipid bilayer of the membrane preparation and adsorption to plasticware.[1] | - Optimize Buffer Additives: Introduce Bovine Serum Albumin (BSA) into the assay buffer to block non-specific sites on the membrane and plasticware. Start with 0.1% (w/v) BSA and titrate up to 1% if necessary. - Add a Non-ionic Detergent: Include a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer to reduce hydrophobic interactions. |
| NSB increases with radioligand concentration | Radioligand Issues: The radioligand may be sticking to the filters or aggregating. | - Pre-soak Filters: Pre-soak the glass fiber filters (e.g., Whatman GF/B or GF/C) in a solution of 0.5% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands. - Test Different Filter Types: If pre-soaking is ineffective, consider testing different filter materials. |
| Inconsistent NSB between replicates | Suboptimal Assay Conditions: Issues with buffer composition, incubation time, or washing steps can lead to variability. | - Optimize Buffer pH and Ionic Strength: The pH of the assay buffer can influence the charge of Tiospirone and the membrane. A typical starting point is a physiological pH of 7.4. Increasing the ionic strength with 100-150 mM NaCl can reduce electrostatic interactions. - Ensure Equilibrium: Ensure the incubation time is sufficient for the binding to reach equilibrium. This should be determined experimentally. - Optimize Washing Steps: Increase the number of washes (from 3 to 4) and/or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. |
| High NSB despite optimization attempts | Membrane Preparation Quality: The membrane preparation may contain an insufficient concentration of the target receptor or have other issues. | - Increase Receptor Concentration: A higher concentration of the target receptor will increase the specific binding signal relative to the non-specific binding. However, ensure that less than 10% of the total added radioligand is bound to avoid ligand depletion. - Use High-Quality Membranes: Ensure the membrane preparations are of high quality, with a high density of the target receptor.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Tiospirone that might contribute to high non-specific binding?
A1: Tiospirone is a lipophilic molecule, as indicated by its calculated XLogP3-AA value of 4.3.[1] Lipophilic compounds have a tendency to partition into the lipid-rich environment of cell membranes and can also adsorb to plastic surfaces, both of which contribute to high non-specific binding.
Q2: How do I determine the optimal concentration of BSA for my assay?
A2: The optimal BSA concentration should be determined empirically. A common starting point is 0.1% (w/v) in your assay buffer. You can perform a titration experiment where you test a range of BSA concentrations (e.g., 0.05%, 0.1%, 0.5%, 1%) and measure both total and non-specific binding. The ideal concentration will significantly reduce non-specific binding without substantially decreasing the specific binding signal.
Q3: Can the choice of competitor for determining non-specific binding affect the results?
A3: Yes. For determining non-specific binding, a high concentration of an unlabeled ligand that binds to the same receptor is used to displace the specific binding of the radioligand. Ideally, this competitor should be structurally different from the radioligand but have a high affinity for the target receptor. Using unlabeled Tiospirone is an option, but a different high-affinity antagonist for the target receptor (e.g., haloperidol for D2 receptors) is often preferred.
Q4: What are the target receptors for Tiospirone and what are its binding affinities?
A4: Tiospirone is an atypical antipsychotic that acts on multiple receptors.[3] It is a partial agonist at 5-HT1A receptors and an antagonist/inverse agonist at 5-HT2A, 5-HT2C, 5-HT7, and dopamine D2 and D4 receptors.[3] Its binding affinities (Ki values) for some of these key receptors are summarized in the table below.
| Receptor | Tiospirone Kᵢ (nM) |
| Dopamine D₂ | 0.5 |
| Serotonin 5-HT₁ₐ | 16.6 |
| Serotonin 5-HT₂ₐ | 0.06 |
| Serotonin 5-HT₂C | 9.73 |
| Serotonin 5-HT₇ | 0.64 |
| Dopamine D₄ | 13.6 |
| Data is compiled from various sources and experimental conditions may differ. |
Experimental Protocols
Protocol 1: Standard Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of Tiospirone for a specific G-protein coupled receptor (GPCR), such as the dopamine D2 receptor, using a radiolabeled ligand (e.g., [³H]-Spiperone).
1. Membrane Preparation:
-
Homogenize the tissue or cells expressing the target receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
2. Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or near its Kd), and the membrane preparation to the assay tubes.
-
Non-Specific Binding: Add a high concentration of a suitable unlabeled competitor (e.g., 10 µM haloperidol for D2 receptors), the radioligand, and the membrane preparation.
-
Competitive Binding: Add varying concentrations of Tiospirone, the radioligand, and the membrane preparation.
3. Incubation:
-
Incubate the assay tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
4. Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in wash buffer, using a vacuum filtration manifold.
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Tiospirone concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Optimizing BSA Concentration to Reduce Non-Specific Binding
1. Prepare a Range of Assay Buffers:
-
Prepare several batches of your standard assay buffer, each with a different concentration of BSA (e.g., 0%, 0.05%, 0.1%, 0.5%, 1% w/v).
2. Set Up Binding Assays:
-
For each BSA concentration, set up two sets of triplicate tubes:
-
Total Binding: Add the corresponding BSA-containing assay buffer, the radioligand, and the membrane preparation.
-
Non-Specific Binding: Add the BSA-containing assay buffer, the unlabeled competitor, the radioligand, and the membrane preparation.
-
3. Follow Standard Procedure:
-
Proceed with the incubation, filtration, and quantification steps as described in Protocol 1.
4. Analyze the Data:
-
For each BSA concentration, calculate the average counts per minute (CPM) for total and non-specific binding.
-
Calculate the specific binding (Total CPM - Non-Specific CPM).
-
Plot the non-specific binding (as a percentage of total binding) against the BSA concentration.
-
Select the lowest BSA concentration that provides a significant reduction in non-specific binding without substantially compromising the specific binding signal.
Visualizations
References
Validation & Comparative
A Preclinical Comparison of Tiospirone Hydrochloride and Haloperidol in Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of tiospirone hydrochloride, an investigational atypical antipsychotic, and haloperidol, a conventional typical antipsychotic. The data presented is compiled from available preclinical literature to highlight the key differences in receptor pharmacology, and efficacy and side-effect profiles in established animal models of schizophrenia. Tiospirone (BMY-13,859) was developed in the late 1980s as a potential treatment for schizophrenia with a more favorable side-effect profile than existing agents, though its development was ultimately discontinued.[1][2][3] Haloperidol remains a widely used reference compound in schizophrenia research.[4][5]
Mechanism of Action: A Tale of Two Profiles
This compound: As a member of the azapirone chemical class, tiospirone exhibits a complex, multi-receptor binding profile characteristic of atypical antipsychotics.[1][2] Its mechanism is primarily attributed to a combination of potent dopamine D2 receptor antagonism and high-affinity serotonin 5-HT2A receptor antagonism.[1][6] A key feature of its profile is its partial agonism at the serotonin 5-HT1A receptor, which is hypothesized to mitigate extrapyramidal side effects (EPS) and potentially improve negative and cognitive symptoms by enhancing dopamine release in the prefrontal cortex.[1][6] It also demonstrates antagonist activity at several other receptors, including D4, 5-HT2C, 5-HT7, and α1-adrenergic receptors.[1][3]
Haloperidol: A butyrophenone derivative, haloperidol is a first-generation, or "typical," antipsychotic.[4][7] Its therapeutic effect is primarily mediated by high-affinity antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[5][8] This potent D2 blockade is highly effective against the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5] However, haloperidol has a much lower affinity for serotonin receptors and lacks the multi-receptor profile of atypical agents.[7][9] Its strong D2 antagonism in the nigrostriatal pathway is also responsible for its high propensity to induce EPS.[8][10]
Data Presentation: Quantitative Comparisons
The following tables summarize the quantitative data on receptor binding affinities and performance in key preclinical behavioral models.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate a higher binding affinity. This data illustrates the fundamental difference between haloperidol's D2-centric profile and tiospirone's broader spectrum of activity, particularly its high affinity for serotonin receptors.
| Receptor Subtype | Tiospirone (Ki, nM) | Haloperidol (Ki, nM) | Key Functional Difference |
| Dopamine D2 | 0.5[1][2][6] | ~0.9 - 2.6[9][11] | Both are potent antagonists; central to antipsychotic effect. |
| Dopamine D4 | 13.6[1][2] | 7.3[3] | Both show affinity; D4 antagonism may contribute to antipsychotic effects. |
| Serotonin 5-HT2A | 0.06[1][2][6] | ~72.0 (Higher doses)[7][9] | Tiospirone's very high affinity is a hallmark of atypical antipsychotics, linked to lower EPS risk. |
| Serotonin 5-HT1A | 6.0 (Partial Agonist)[2] | Low Affinity | Tiospirone's partial agonism is unique and thought to improve side-effect profile and negative symptoms.[6] |
| Serotonin 5-HT2C | 9.73[1][6] | Low Affinity | Tiospirone's antagonism may play a role in modulating mood and cognition.[6] |
| Serotonin 5-HT7 | 0.64[1][2] | Low Affinity | Tiospirone's inverse agonism may contribute to pro-cognitive effects.[6] |
| α1-Adrenergic | High Affinity[2] | Moderate Affinity[7] | Blockade is associated with side effects like orthostatic hypotension. |
| Muscarinic M1 | 630[2] | Negligible Affinity[7] | Tiospirone's low affinity suggests a low risk of anticholinergic side effects. |
Note: Ki values are compiled from various sources and experimental conditions may differ.
Table 2: Preclinical Behavioral Models
This table compares the effects of tiospirone and haloperidol in animal models assessing antipsychotic efficacy and extrapyramidal side-effect liability.
| Preclinical Model | Tiospirone | Haloperidol | Interpretation |
| Conditioned Avoidance Response (CAR) | Effective in suppressing avoidance | Effective in suppressing avoidance | A standard model with high predictive validity for antipsychotic efficacy (positive symptoms).[12][13][14] |
| Amphetamine-Induced Hyperactivity | Effective in reducing locomotion | Effective in reducing locomotion | Models the hyperdopaminergic state associated with positive symptoms.[12] |
| Catalepsy Induction | Low potential | High potential | The induction of catalepsy in rodents is a strong predictor of EPS liability in humans.[10][15][16] Tiospirone's low potential was a key finding in its development.[17][18] |
Experimental Protocols
Radioligand Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO, HEK293) engineered to express a high density of the target human receptor (e.g., D2, 5-HT2A) or from homogenized brain tissue from rodents (e.g., rat striatum).
-
Competitive Binding Assay: A fixed concentration of a specific radioligand (a radioactive molecule with known high affinity for the receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (tiospirone or haloperidol).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[19]
-
Conditioned Avoidance Response (CAR)
-
Objective: To assess the potential antipsychotic activity of a compound.[14] Drugs that selectively suppress the conditioned avoidance response without impairing the unconditioned escape response are considered to have antipsychotic potential.[12]
-
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor is typically a grid capable of delivering a mild electric footshock.
-
Training (Acquisition): A rodent (usually a rat) is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short period (e.g., 10 seconds). This is immediately followed by the unconditioned stimulus (US), a mild footshock. The animal learns to avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If it fails to move during the CS, it can still move to the other compartment to terminate the shock (an escape response). Trials are repeated until the animal reaches a stable performance criterion (e.g., >80% avoidance).
-
Testing: Once trained, the animal is treated with the test compound (tiospirone or haloperidol) or vehicle at various doses.
-
Measurement: The number of avoidance responses and escape responses (or failures to escape) are recorded. A compound is considered to have an antipsychotic-like profile if it significantly reduces avoidance responses at doses that do not significantly affect the ability to escape.
-
Haloperidol-Induced Catalepsy Test
-
Objective: To measure the propensity of a drug to induce motor side effects (EPS), specifically parkinsonism-like rigidity.[15][16]
-
Methodology:
-
Apparatus: A standard setup involves a horizontal bar raised a specific height above a surface (e.g., 6.5-9 cm).
-
Procedure: A rodent (rat or mouse) is administered a dose of the test compound. At specific time points after administration (e.g., 30, 60, 90, 120 minutes), the animal is gently placed with its forepaws on the elevated bar.
-
Measurement: The latency for the animal to remove both forepaws from the bar and return to a normal posture is recorded. An animal that remains in the imposed posture for an extended period is considered cataleptic. A cut-off time (e.g., 180 seconds) is typically used.
-
Analysis: The mean descent latency is calculated for each treatment group. A significant increase in latency compared to vehicle-treated animals indicates cataleptic activity.[16]
-
Mandatory Visualizations
Caption: Simplified signaling pathways of Tiospirone vs. Haloperidol.
Caption: A typical workflow for a preclinical behavioral experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. Haloperidol - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 9. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psychogenics.com [psychogenics.com]
- 13. acnp.org [acnp.org]
- 14. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 15. Haloperidol‐induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies [ouci.dntb.gov.ua]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Comparative analysis of Tiospirone and other atypical antipsychotics like risperidone
For Immediate Release: December 13, 2025
This guide provides a detailed comparative analysis of the investigational atypical antipsychotic Tiospirone and the established atypical antipsychotic Risperidone. Intended for researchers, scientists, and drug development professionals, this document synthesizes available data on their respective mechanisms of action, receptor binding profiles, clinical efficacy, and side effect profiles. Due to the discontinuation of Tiospirone's development in the late 1980s, publicly available clinical trial data is limited. This analysis, therefore, incorporates the available data for Tiospirone and compares it with the extensive data available for Risperidone to offer a valuable historical and pharmacological perspective.
Executive Summary
Tiospirone, an azapirone derivative, demonstrated promise as an atypical antipsychotic with a pharmacological profile suggesting efficacy with a reduced risk of extrapyramidal symptoms (EPS).[1][2][3] Its mechanism of action is characterized by a combination of partial agonism at serotonin 5-HT1A receptors and antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][4] Risperidone is a potent benzisoxazole derivative with strong antagonistic activity at both D2 and 5-HT2A receptors, a hallmark of many second-generation antipsychotics.[5][6] While both agents target key receptors implicated in the pathophysiology of schizophrenia, their differing affinities and functional activities at a range of other receptors contribute to their distinct pharmacological profiles and clinical effects.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate higher binding affinity. Data is compiled from various in vitro studies and experimental conditions may vary.
| Receptor | Tiospirone (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 0.5 | 3.13[6] |
| Serotonin 5-HT2A | 0.06 | 0.16[6] |
| Serotonin 5-HT1A | Partial Agonist | 4.2 |
| Dopamine D4 | 13.6 | 7.3 |
| Alpha-1 Adrenergic | High Affinity | 0.8[6] |
| Histamine H1 | - | 2.23[6] |
Table 2: Comparative Clinical Efficacy
Direct comparative trials of Tiospirone and Risperidone are unavailable. This table presents data from separate clinical trials.
| Parameter | Tiospirone | Risperidone |
| Primary Efficacy Measure | Global Assessment Scale (GAS), Nurses' Observation Scale for Inpatient Evaluation (NOSIE), Brief Psychiatric Rating Scale (BPRS)[2][3] | Positive and Negative Syndrome Scale (PANSS)[7][8] |
| Reported Efficacy | "Significant improvement" in GAS, NOSIE, and BPRS scores over 28 days.[2][3] | Significant reduction in PANSS total score compared to placebo and haloperidol.[7][8] In a combined analysis of North American trials, the mean change from baseline in PANSS total score at week 8 was -20.9 for risperidone (6 mg/day) versus -14.3 for haloperidol and a smaller change for placebo.[7][8][9] |
| Key Findings | Efficacy was suggested to be equivalent to typical antipsychotics but with a lower risk of EPS.[2][3] | Demonstrated efficacy in treating both positive and negative symptoms of schizophrenia.[7][8] |
Table 3: Comparative Side Effect Profiles
| Side Effect | Tiospirone | Risperidone |
| Extrapyramidal Symptoms (EPS) | Reported to be absent in a study of 14 patients, 10 of whom had a history of EPS with other neuroleptics.[2][3] | Incidence is dose-dependent. In fixed-dose trials, the incidence of EPS was 7% at 1 mg/day, 12% at 4 mg/day, and 17% at 8 mg/day.[10] Risperidone is associated with a higher risk of EPS compared to some other atypical antipsychotics but a lower risk than typical antipsychotics like haloperidol.[11][12] |
| Weight Gain | Not extensively reported in available literature. | Common side effect.[1][13] Weight gain is more common than weight loss.[1] In one study of children with autism, there was an average 5.4 kg weight gain over 24 weeks.[14] |
| Hyperprolactinemia | Not extensively reported in available literature. | Significant and dose-dependent elevation of prolactin levels.[2] |
| Other Common Side Effects | No serious adverse effects were reported in the primary clinical trial.[3] | Drowsiness, fatigue, insomnia, dry mouth, constipation, and restlessness.[5] |
Experimental Protocols
In Vitro Receptor Binding Assays (Generalized Protocol)
Objective: To determine the in vitro binding affinity (Ki) of Tiospirone and Risperidone for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant D2 or 5-HT2A receptors).
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors).
-
Test compounds (Tiospirone, Risperidone) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][15]
Clinical Trial Protocol for Schizophrenia (Generalized Outline)
Objective: To evaluate the efficacy and safety of an antipsychotic agent (e.g., Tiospirone, Risperidone) in patients with schizophrenia.
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.
Inclusion Criteria:
-
Male or female patients aged 18-65 years.
-
Diagnosis of schizophrenia according to DSM criteria.
-
Acute exacerbation of psychotic symptoms.
-
Minimum baseline score on a standardized rating scale (e.g., PANSS ≥ 80).
Exclusion Criteria:
-
History of substance abuse or dependence within a specified period.
-
Significant unstable medical conditions.
-
Pregnancy or lactation.
-
Known hypersensitivity to the study medication.
Procedure:
-
Washout Period: A washout period for previous antipsychotic medications (e.g., 3-7 days).
-
Randomization: Eligible patients are randomly assigned to receive the investigational drug, an active comparator (e.g., another antipsychotic), or a placebo for a fixed duration (e.g., 6-8 weeks).
-
Dosing: The study drug is administered at a fixed or flexible dose.
-
Assessments:
-
Efficacy: Assessed at baseline and at regular intervals using standardized scales such as the Positive and Negative Syndrome Scale (PANSS), the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression (CGI) scale.[16]
-
Safety: Monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests (including metabolic parameters). Extrapyramidal symptoms are assessed using scales like the Simpson-Angus Scale (SAS) and the Barnes Akathisia Rating Scale (BARS).
-
Statistical Analysis: The primary efficacy endpoint is typically the change from baseline in the PANSS total score. The data is analyzed using appropriate statistical methods to compare the treatment groups.
Mandatory Visualization
Caption: Antagonism of the D2 receptor by Tiospirone and Risperidone.
Caption: Antagonism of the 5-HT2A receptor by Tiospirone and Risperidone.
Caption: Workflow for an in vitro radioligand binding assay.
References
- 1. Risperidone | Atypical Antipsychotic Side Effects | YoungMinds [youngminds.org.uk]
- 2. benchchem.com [benchchem.com]
- 3. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Risperidone - Wikipedia [en.wikipedia.org]
- 6. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Treatment of the symptoms of schizophrenia: a combined analysis of double-blind studies comparing risperidone with haloperidol and other antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Risperidone versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. The prevalence of acute extrapyramidal signs and symptoms in patients treated with clozapine, risperidone, and conventional antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. goodrx.com [goodrx.com]
- 14. Risperidone can cause increased appetite, weight gain in children treated for autism [news.emory.edu]
- 15. scielo.br [scielo.br]
- 16. stacks.cdc.gov [stacks.cdc.gov]
Validating Tiospirone's Antipsychotic Efficacy: A Comparative Guide to Animal Behavioral Tests
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antipsychotic efficacy of Tiospirone with the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine, based on preclinical data from established animal behavioral tests. The following sections detail the experimental protocols for key assays, present comparative data in structured tables, and visualize relevant signaling pathways and experimental workflows.
Introduction to Tiospirone
Tiospirone (BMY-13,859) is an investigational atypical antipsychotic agent belonging to the azapirone chemical class.[1] Its complex pharmacological profile, characterized by interactions with multiple neurotransmitter receptors, suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects (EPS) compared to typical antipsychotics.[1] This guide evaluates Tiospirone's preclinical profile in behavioral models predictive of antipsychotic activity and extrapyramidal side effect liability.
Mechanism of Action: A Multi-Receptor Profile
Tiospirone's mechanism of action involves a combination of antagonist and partial agonist activities at key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia.[2]
-
Dopamine D2 Receptor Antagonism: Like most antipsychotics, Tiospirone is an antagonist at dopamine D2 receptors. This action in the mesolimbic pathway is thought to be crucial for its efficacy against the positive symptoms of psychosis.[2]
-
Serotonin 5-HT2A Receptor Inverse Agonism: Tiospirone acts as an inverse agonist at 5-HT2A receptors. Blockade of these receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of EPS and potential efficacy against negative symptoms.[3][4]
-
Serotonin 5-HT1A Receptor Partial Agonism: Tiospirone exhibits partial agonist activity at 5-HT1A receptors. This property may contribute to its anxiolytic and antidepressant effects, and further mitigate the risk of EPS.[2][5]
The interplay between these receptor interactions defines Tiospirone's "atypical" profile.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways modulated by Tiospirone.
Figure 1: Tiospirone's antagonism of the Dopamine D2 receptor signaling pathway.
Figure 2: Tiospirone's inverse agonism of the Serotonin 5-HT2A receptor pathway.
Figure 3: Tiospirone's partial agonism of the Serotonin 5-HT1A receptor pathway.
Comparative Efficacy in Animal Behavioral Tests
The antipsychotic potential of Tiospirone is evaluated in preclinical models that are predictive of clinical efficacy. This section compares the performance of Tiospirone with Haloperidol (a typical antipsychotic) and Clozapine (an atypical antipsychotic) in three key behavioral tests.
Conditioned Avoidance Response (CAR) Test
The CAR test is a well-validated model for predicting the antipsychotic activity of a compound.[6] Drugs that selectively suppress the conditioned avoidance response without impairing the unconditioned escape response are considered to have antipsychotic potential.
Experimental Workflow
Figure 4: Workflow for the Conditioned Avoidance Response (CAR) test.
Comparative Data
| Drug | Dose Range | Effect on Avoidance Response | Effect on Escape Response | Reference |
| Tiospirone | Data not available in direct comparison | Expected to decrease | Expected to have minimal effect | |
| Haloperidol | 0.02 - 0.12 mg/kg, i.p. | Dose-dependent decrease | No significant effect at effective doses | [7] |
| Clozapine | 1.0 - 8.0 mg/kg, i.p. | Dose-dependent decrease | No significant effect at effective doses | [7] |
Apomorphine-Induced Stereotypy Test
This test assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by the dopamine agonist apomorphine. Antagonism of these behaviors is indicative of D2 receptor blockade and predictive of antipsychotic efficacy, particularly for positive symptoms.
Experimental Workflow
Figure 5: Workflow for the Apomorphine-Induced Stereotypy test.
Comparative Data
| Drug | Dose Range | Effect on Apomorphine-Induced Stereotypy | Reference |
| Tiospirone | Data not available in direct comparison | Expected to antagonize | |
| Haloperidol | 0.1 - 0.25 mg/kg | Attenuates stereotypy | [8] |
| Clozapine | 1.0 - 5.0 mg/kg | Attenuates sniffing and oral behaviors | [8] |
Note: The D2 antagonist properties of Tiospirone suggest it would be effective in this model.
Catalepsy Test
The catalepsy test is a primary screen for the potential of an antipsychotic to induce extrapyramidal side effects (EPS). Catalepsy, a state of motor rigidity, is induced by strong D2 receptor blockade in the nigrostriatal pathway. Atypical antipsychotics are expected to have a lower propensity to induce catalepsy compared to typical antipsychotics.
Experimental Workflow
Figure 6: Workflow for the Catalepsy Bar Test.
Comparative Data
| Drug | Dose | Catalepsy Induction | Reference |
| Tiospirone | 1.0 µmol/kg, s.c. | Induces catalepsy | |
| Haloperidol | 0.05 - 1 mg/kg, s.c. | Dose-dependent increase in catalepsy | [9] |
| Clozapine | 1 - 20 mg/kg, s.c. | No catalepsy observed | [9] |
Experimental Protocols
Conditioned Avoidance Response (CAR) Test
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A light or sound source serves as the conditioned stimulus (CS).
-
Procedure:
-
Acquisition Phase: A rat is placed in one compartment of the shuttle box. The CS is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA), delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment during the US presentation (escape response). Trials are repeated with an inter-trial interval.
-
Testing Phase: Once the animals have reached a stable baseline of avoidance responding, they are pre-treated with the test compound (Tiospirone, Haloperidol, Clozapine) or vehicle at various doses. The number of avoidance responses and escape failures are recorded during a subsequent test session.
-
-
Data Analysis: The percentage of avoidance responses and escape failures are calculated for each treatment group and compared to the vehicle control group.
Apomorphine-Induced Stereotypy Test
-
Animals: Male rats are typically used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specified pre-treatment time, apomorphine (a non-selective dopamine agonist) is administered subcutaneously (s.c.) at a dose known to induce stereotyped behaviors (e.g., 1-5 mg/kg).
-
Immediately after apomorphine injection, animals are placed individually into observation cages.
-
Stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer, blind to the treatment conditions, at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypies.
-
-
Data Analysis: The total stereotypy score for each animal is calculated, and the mean scores for each treatment group are compared.
Catalepsy Test (Bar Test)
-
Apparatus: A horizontal bar (approximately 1 cm in diameter) is fixed at a height of about 9 cm above a flat surface.
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on the bar.
-
The time (latency) it takes for the rat to remove both forepaws from the bar is recorded with a stopwatch. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The mean latency to descend from the bar is calculated for each treatment group at each time point and compared.
Summary and Conclusion
The preclinical data from animal behavioral models provide a framework for understanding the potential antipsychotic profile of Tiospirone. Its D2 receptor antagonism suggests efficacy against positive symptoms, a characteristic shared with both Haloperidol and Clozapine. However, its potent 5-HT2A inverse agonism and 5-HT1A partial agonism align it more closely with atypical antipsychotics like Clozapine, predicting a lower liability for extrapyramidal side effects compared to typical agents like Haloperidol.
The available data indicates that Tiospirone does induce catalepsy at a certain dose, suggesting that at higher doses, the risk of EPS is not entirely eliminated. In contrast, Clozapine is notable for its lack of catalepsy induction across a wide dose range. Haloperidol, as expected, is a potent inducer of catalepsy.
Further direct comparative studies are warranted to fully elucidate the relative potencies of Tiospirone, Haloperidol, and Clozapine in these and other behavioral models. Such studies will be crucial for a more definitive assessment of Tiospirone's therapeutic potential and its place within the landscape of antipsychotic agents. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers designing and interpreting such preclinical investigations.
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Haloperidol, but not clozapine, produces dramatic catalepsy in Δ9-THC-treated rats: possible clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of Tiospirone, Clozapine, and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro receptor binding profiles of the atypical antipsychotic Tiospirone and the established second-generation antipsychotics, clozapine and olanzapine. The information presented is intended to support research and drug development efforts by offering a clear, objective analysis of their pharmacological characteristics. All quantitative data is summarized in a comparative table, and detailed experimental methodologies are provided. Signaling pathways for key receptors are visualized to illustrate the functional consequences of receptor binding.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Kᵢ in nM) of Tiospirone, clozapine, and olanzapine for a range of neurotransmitter receptors. A lower Kᵢ value indicates a higher binding affinity. This data has been compiled from various radioligand binding assay studies.
| Receptor | Tiospirone Kᵢ (nM) | Clozapine Kᵢ (nM) | Olanzapine Kᵢ (nM) |
| Dopamine Receptors | |||
| D₂ | 0.5[1] | 125 - 190[2][3] | 11 - 31[2][3] |
| D₄ | 13.6[1] | 1.3 - 1.6[4] | 2.0 |
| Serotonin Receptors | |||
| 5-HT₁ₐ | 6.0[1] | 14 | 24 |
| 5-HT₂ₐ | 0.06[1][5] | 5.4 | 4.0[6] |
| 5-HT₂𝒸 | 9.73[1] | 5.0 | 1.1 |
| 5-HT₆ | 950[1] | 6.0 | 10[6] |
| 5-HT₇ | 0.64[1] | 31 | 52 |
| Adrenergic Receptors | |||
| α₁ | High Affinity[1] | 7.0 | 19 |
| Muscarinic Receptors | |||
| M₁ | 630[1] | 1.9 | 2.5 |
| M₂ | 180[1] | 2.9 | 18 |
| M₃ | 1290[1] | 1.9 | 1.3 |
| M₄ | 480[1] | 0.9 | 2.0 |
| M₅ | 3900[1] | 4.0 | 4.0 |
| Histamine Receptors | |||
| H₁ | 1.0 | 7.0[6] |
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Kᵢ values) for these compounds is typically performed using in vitro competitive radioligand binding assays.[5] The following is a generalized protocol representative of the methodologies employed in such studies.[5][7][8][9][10]
Key Components:
-
Receptor Source: Membranes prepared from cultured cells (e.g., CHO, HEK293) expressing the specific human receptor subtype or from homogenized animal tissues known to be rich in the target receptor (e.g., rat striatum for D₂ receptors).[2][11]
-
Radioligand: A specific radioactive ligand (e.g., [³H]-spiperone for D₂ receptors) with high affinity and specificity for the target receptor.[2]
-
Test Compound: The unlabeled drug being tested (Tiospirone, clozapine, or olanzapine) across a range of concentrations.
-
Assay Buffer: A buffered solution with appropriate pH and ionic strength to maintain receptor integrity and facilitate binding.[11]
General Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.[7] This incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.[11]
-
Separation of Bound and Free Radioligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand.[7] This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.[7]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[1]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data. The IC₅₀ value is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its equilibrium dissociation constant for the receptor.[5][12]
Workflow for a typical radioligand binding assay.
Key Signaling Pathways
The interaction of these antipsychotics with their target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways for the five key receptor families implicated in their mechanism of action.
Dopamine D₂ Receptor Signaling
Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[13][14] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[[“]][16] D₂ receptors can also modulate ion channels and other signaling pathways through the Gβγ subunits.[13][[“]]
Dopamine D₂ Receptor Signaling Pathway.
Serotonin 5-HT₂ₐ Receptor Signaling
The 5-HT₂ₐ receptor is a GPCR coupled to the Gαq/11 signaling pathway.[17][18] Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17][19] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).[18][20]
Serotonin 5-HT₂ₐ Receptor Signaling Pathway.
Muscarinic M₁ Receptor Signaling
Similar to the 5-HT₂ₐ receptor, the M₁ muscarinic acetylcholine receptor is coupled to Gαq/11 proteins.[21][22] Its activation also leads to the stimulation of phospholipase C (PLC), resulting in the production of IP₃ and DAG, which in turn mediate calcium release and PKC activation, respectively.[22][23]
Muscarinic M₁ Receptor Signaling Pathway.
Histamine H₁ Receptor Signaling
The histamine H₁ receptor is also a Gαq/11-coupled GPCR.[24][25] Its activation by histamine initiates the same signaling cascade as M₁ and 5-HT₂ₐ receptors, involving PLC, IP₃, and DAG to ultimately increase intracellular calcium and activate PKC.[24][26]
Histamine H₁ Receptor Signaling Pathway.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are GPCRs that couple to Gαq/11 proteins.[27][28] Similar to the receptors above, their activation leads to the stimulation of phospholipase C (PLC) and the subsequent production of IP₃ and DAG, resulting in increased intracellular calcium and activation of PKC.[27][29][30]
Alpha-1 Adrenergic Receptor Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. estheradams.com [estheradams.com]
- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reprocell.com [reprocell.com]
- 21. portlandpress.com [portlandpress.com]
- 22. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 25. Histamine receptor - Wikipedia [en.wikipedia.org]
- 26. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 29. tandfonline.com [tandfonline.com]
- 30. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiospirone and Thioridazine: Efficacy, Safety, and Mechanisms
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the atypical antipsychotic tiospirone and the typical antipsychotic thioridazine. While tiospirone's development was halted, its unique pharmacological profile continues to be of scientific interest. This document synthesizes available data on their respective efficacies, side effect profiles, and underlying mechanisms of action, supported by experimental data and methodologies.
Executive Summary
Tiospirone, an investigational atypical antipsychotic of the azapirone class, demonstrated efficacy comparable to typical antipsychotics in early clinical trials but with a potentially more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS).[1][2] Its development, however, was discontinued. Thioridazine, a phenothiazine-class typical antipsychotic, has been used for the treatment of schizophrenia but is now often reserved for treatment-resistant cases due to significant safety concerns, most notably cardiac arrhythmias.[3][4] This comparison delves into the pharmacological data that defines the distinct clinical profiles of these two compounds.
Efficacy Profile
Direct comparative efficacy data between tiospirone and thioridazine is limited. A key double-blind, placebo-controlled trial from 1989 compared tiospirone with both haloperidol and thioridazine, but the full quantitative results of this study are not widely accessible.[5][6] However, available information suggests that tiospirone's efficacy was considered equivalent to that of typical antipsychotics for managing symptoms of schizophrenia.[1][2]
Thioridazine's efficacy in treating schizophrenia is well-established and comparable to other first-generation antipsychotics like chlorpromazine.[7][8] It has shown to be superior to placebo in managing psychotic symptoms.[7] However, its clinical utility is hampered by its adverse effect profile.
Side Effect and Safety Profile
The primary distinction between tiospirone and thioridazine lies in their side effect profiles, a difference largely attributable to their receptor binding affinities.
Tiospirone: Clinical investigations suggested that tiospirone has a reduced propensity to induce extrapyramidal side effects (EPS) compared to typical antipsychotics.[1][2] This improved motor tolerability is a hallmark of atypical antipsychotics and is likely related to its potent serotonin 5-HT2A receptor antagonism, which modulates dopamine release in the nigrostriatal pathway.
Thioridazine: Thioridazine is associated with a range of side effects. While it has a lower risk of EPS compared to high-potency typical antipsychotics like haloperidol, it carries a significant risk of other serious adverse events.[6][7] Of particular concern is its potential to cause dose-related QTc interval prolongation, which can lead to fatal cardiac arrhythmias such as Torsades de Pointes.[4][9][10] This has led to the withdrawal of the branded product worldwide and restrictions on the use of generic versions.[3] Other notable side effects include anticholinergic effects (dry mouth, constipation, blurred vision), sedation, orthostatic hypotension, and potential for blood dyscrasias.[3][9][11] Long-term use has also been associated with abnormal retinal pigmentation.[3]
Data Presentation: Quantitative Comparison
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
Lower Ki values indicate a higher binding affinity.
| Receptor | Tiospirone | Thioridazine | Notes |
| Dopamine D₂ | 0.5[1][12] | ~10[3] | Primary target for antipsychotic efficacy.[13] |
| Serotonin 5-HT₂ₐ | 0.06[1][12] | ~50[3] | High 5-HT₂ₐ/D₂ ratio is characteristic of atypical antipsychotics and is linked to a lower risk of EPS.[3] |
| Serotonin 5-HT₁ₐ | Partial Agonist[2] | - | Tiospirone's partial agonism may contribute to reduced EPS and potential effects on negative and cognitive symptoms.[12] |
| Serotonin 5-HT₂꜀ | 9.73[12] | 53[3] | Implicated in the regulation of mood, cognition, and appetite.[3] |
| α₁-Adrenergic | Antagonist[2] | ~10[3] | Blockade is associated with orthostatic hypotension.[3] |
| Muscarinic M₁ | - | ~20[3] | Blockade leads to anticholinergic side effects.[3] |
| Histamine H₁ | - | ~4[3] | Blockade is responsible for sedative effects.[13] |
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for Tiospirone and Thioridazine.
Experimental Workflow
Caption: Workflow of a comparative antipsychotic clinical trial.
Experimental Protocols
In Vitro Receptor Binding Assays
A generalized protocol for determining receptor binding affinities (Ki values) is crucial for pharmacological profiling.[1]
-
Objective: To determine the in vitro binding affinity of test compounds (tiospirone and thioridazine) to specific neurotransmitter receptors.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant D₂ or 5-HT₂ₐ receptors).
-
A specific radioligand for the target receptor (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂ₐ receptors).
-
Test compounds at various concentrations.
-
Incubation and wash buffers.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[14]
-
Double-Blind, Placebo-Controlled Clinical Trial
The following outlines a generalized structure for a clinical trial designed to compare the efficacy and safety of antipsychotic drugs, based on the design of the inaccessible 1989 study involving tiospirone and thioridazine.[6]
-
Patient Selection: Patients with a confirmed diagnosis of schizophrenia, based on standardized diagnostic criteria (e.g., DSM), are recruited. Inclusion and exclusion criteria regarding age, physical health, and concomitant medications are strictly applied.
-
Washout Period: A washout period is implemented where patients are taken off any pre-existing antipsychotic medication to ensure that observed effects are attributable to the study drugs.
-
Randomization: Patients are randomly assigned to receive tiospirone, thioridazine, or a placebo.
-
Blinding: The study is conducted in a double-blind manner, meaning neither the patients nor the investigators know which treatment is being administered.
-
Dosing: Medications are administered according to a predetermined, often flexible, dosing schedule, allowing for titration to an optimal therapeutic dose.
-
Efficacy and Safety Assessments:
-
Efficacy: Standardized rating scales such as the Brief Psychiatric Rating Scale (BPRS), the Positive and Negative Syndrome Scale (PANSS), and the Clinical Global Impression (CGI) scale are used to assess changes in psychotic symptoms at baseline and at regular intervals throughout the trial.[6][15]
-
Safety: Safety and tolerability are monitored through the recording of all adverse events. Specific attention is given to extrapyramidal symptoms (measured with scales like the Simpson-Angus Scale), vital signs, weight, ECGs (especially for QTc interval), and routine laboratory blood tests.[6]
-
-
Data Analysis: Statistical analysis is performed to compare the changes in efficacy and safety measures between the active drug groups and the placebo group, as well as between the two active drug groups.
Conclusion
Tiospirone and thioridazine represent two distinct eras of antipsychotic drug development. Tiospirone's pharmacology, characterized by potent 5-HT₂ₐ antagonism and 5-HT₁ₐ partial agonism in addition to D₂ antagonism, aligns with the profile of an atypical antipsychotic designed to minimize motor side effects.[1][2] In contrast, thioridazine, a first-generation agent, has a broader and less selective receptor binding profile, which contributes to both its therapeutic effects and its significant burden of adverse effects, particularly cardiotoxicity.[3][13] While the clinical development of tiospirone was not completed, the study of its pharmacological properties provides valuable insights into the structure-activity relationships that govern the efficacy and tolerability of antipsychotic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Tiospirone - Wikipedia [en.wikipedia.org]
- 3. Thioridazine - Wikipedia [en.wikipedia.org]
- 4. Articles [globalrx.com]
- 5. Efficacy and safety of tiospirone vs. haloperidol and thioridazine in a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thioridazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mims.com [mims.com]
- 10. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Thioridazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. benchchem.com [benchchem.com]
- 13. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
Tiospirone's D2 Receptor Occupancy in the Landscape of Neuroleptics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Tiospirone, an investigational atypical antipsychotic of the azapirone class, demonstrated a promising pharmacological profile with high affinity for dopamine D2 receptors, a key target for antipsychotic efficacy. Although its clinical development was discontinued, an analysis of its D2 receptor binding characteristics in comparison to other typical and atypical neuroleptics offers valuable insights for ongoing research in psychopharmacology. This guide provides a detailed comparison of Tiospirone's D2 receptor interactions with those of other neuroleptics, supported by experimental data and methodologies.
D2 Receptor Binding Affinity: In Vitro Data
In vitro binding assays, measuring the equilibrium dissociation constant (Ki), provide a quantitative measure of a drug's affinity for a specific receptor. A lower Ki value indicates a higher binding affinity. Tiospirone exhibits a high affinity for the D2 receptor, comparable to or greater than many established atypical antipsychotics.
| Drug | Class | D2 Receptor Ki (nM) |
| Tiospirone | Azapirone (Atypical) | 0.5 [1] |
| Aripiprazole | Atypical | 0.34[1] |
| Risperidone | Atypical | 3.1[1] |
| Olanzapine | Atypical | 11[1] |
| Quetiapine | Atypical | 160[1] |
| Clozapine | Atypical | 126[1] |
| Haloperidol | Typical | 1.0 - 2.0 |
| Chlorpromazine | Typical | 1.9 - 3.0 |
Table 1: Comparative D2 Receptor Binding Affinities (Ki) of Tiospirone and Other Neuroleptics. Data is compiled from various sources and experimental conditions may differ.
D2 Receptor Occupancy: In Vivo Insights
In vivo D2 receptor occupancy, typically measured by Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), provides a more direct measure of a drug's interaction with its target in the living brain at clinically relevant doses. While direct in vivo D2 receptor occupancy data for Tiospirone is unavailable due to its halted development, data from its close structural and pharmacological analogue, Perospirone, offers a valuable surrogate for comparison.
Studies on Perospirone indicate that it achieves significant D2 receptor occupancy at therapeutic doses. For instance, a 16 mg dose of perospirone resulted in over 70% D2 receptor occupancy near its peak plasma concentration.
| Drug | Class | Typical Daily Dose (mg) | Striatal D2 Receptor Occupancy (%) |
| Perospirone (as Tiospirone analogue) | Azapirone (Atypical) | 16 - 48 | ~40 - 84 |
| Haloperidol | Typical | 2 - 20 | 60 - 90 |
| Risperidone | Atypical | 2 - 8 | 60 - 80 |
| Olanzapine | Atypical | 10 - 20 | 40 - 80 |
| Quetiapine | Atypical | 300 - 800 | 30 - 60 |
| Aripiprazole | Atypical | 10 - 30 | 70 - 95 |
| Clozapine | Atypical | 200 - 600 | 20 - 67 |
Table 2: Comparative Striatal D2 Receptor Occupancy of Perospirone and Other Neuroleptics at Typical Clinical Doses. Occupancy levels can vary based on dose, timing of measurement, and individual patient factors.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of a test compound for the D2 receptor.
Methodology:
-
Preparation of Receptor Source: Cell membranes expressing a high density of recombinant human D2 receptors are prepared.
-
Radioligand Binding: A specific radioligand for the D2 receptor (e.g., [³H]spiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., Tiospirone).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo D2 Receptor Occupancy Measurement using PET
Objective: To quantify the percentage of D2 receptors occupied by a neuroleptic drug in the living human brain.
Methodology:
-
Subject Preparation: Participants undergo a baseline PET scan before drug administration. For the occupancy scan, they receive a therapeutic dose of the neuroleptic.
-
Radiotracer Administration: A D2 receptor-specific radiotracer (e.g., [¹¹C]raclopride) is administered intravenously.
-
PET Imaging: Dynamic PET scans are acquired to measure the distribution and binding of the radiotracer in the brain, particularly in D2-rich regions like the striatum.
-
Image Analysis: The binding potential (BP_ND) of the radiotracer is calculated for the region of interest (e.g., striatum) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in the specific binding of the radiotracer after drug administration compared to the baseline scan: Occupancy (%) = 100 * (BP_ND(baseline) - BP_ND(drug)) / BP_ND(baseline).
Signaling Pathways and Experimental Workflow
The therapeutic and side effects of neuroleptics are mediated through their interaction with the D2 receptor and its downstream signaling pathways. Antagonism of D2 receptors by drugs like Tiospirone primarily impacts the Gαi/o-coupled signaling cascade.
Caption: D2 Receptor Signaling Pathway and Tiospirone's Antagonistic Action.
The experimental workflow for determining D2 receptor occupancy involves a series of coordinated steps from participant recruitment to data analysis.
References
Tiospirone and Buspirone: A Comparative Analysis of 5-HT1A Receptor Agonism
In the landscape of neuropsychopharmacology, the serotonin 1A (5-HT1A) receptor is a critical target for therapeutic intervention in a range of disorders, including anxiety and psychosis. Both Tiospirone, an atypical antipsychotic, and Buspirone, an anxiolytic agent, exert their effects in part through interaction with this receptor. This guide provides a detailed comparison of their efficacy as 5-HT1A receptor agonists, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Receptor Binding and Functional Activity
While both Tiospirone and Buspirone are classified as partial agonists at the 5-HT1A receptor, their pharmacological profiles exhibit notable differences in binding affinity and functional efficacy. Tiospirone demonstrates a higher binding affinity for the 5-HT1A receptor compared to Buspirone. In functional assays, Tiospirone has been shown to elicit a partial agonist response. Buspirone is also characterized as a partial agonist at postsynaptic 5-HT1A receptors, although it can act as a full agonist at presynaptic 5-HT1A autoreceptors.[1][2]
| Compound | Binding Affinity (Ki) for 5-HT1A Receptor (nM) | Assay Type | Functional Activity at 5-HT1A Receptor | Efficacy (Emax) | Assay Type |
| Tiospirone | 6.03[3] | Radioligand Binding Assay | Partial Agonist[3][4] | 8.9% (relative to 5-HT) | G-protein Activation Assay |
| Buspirone | ~31.6[5] | Radioligand Binding Assay | Partial Agonist (postsynaptic)[1][4] | Data Not Available in Direct Comparison | [35S]GTPγS Binding Assay[4] |
Note: A lower Ki value indicates a higher binding affinity. The Emax value for Tiospirone is from a G-protein activation assay and a directly comparable value for Buspirone from the same study is not available.
Signaling Pathways and Experimental Workflows
The activation of the 5-HT1A receptor by an agonist, such as Tiospirone or Buspirone, initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), it primarily couples to the Gi/o protein. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic AMP (cAMP). The dissociation of the G-protein subunits can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability.
The characterization of compounds like Tiospirone and Buspirone involves a series of in vitro assays to determine their binding affinity and functional activity. A typical workflow begins with a radioligand binding assay to determine the compound's affinity for the receptor, followed by functional assays such as GTPγS binding or cAMP accumulation assays to assess its efficacy and potency as an agonist.
Detailed Experimental Protocols
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
-
Procedure:
-
Incubate cell membranes with various concentrations of the test compound (Tiospirone or Buspirone) and a fixed concentration of [³H]8-OH-DPAT.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding. It is particularly useful for determining the efficacy (Emax) and potency (EC50) of agonists.
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Procedure:
-
Incubate cell membranes with various concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes by scintillation counting.
-
Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a full agonist like serotonin (5-HT).
-
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Treat the cells with various concentrations of the test compound.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the IC50 (functionally equivalent to EC50 for an inhibitor) and the maximal inhibition (Emax).
-
Conclusion
Based on the available data, Tiospirone exhibits a higher binding affinity for the 5-HT1A receptor than Buspirone . In terms of functional activity, both are classified as partial agonists. The limited available data on Tiospirone's efficacy shows a maximal response that is a small fraction of that induced by the endogenous full agonist, serotonin. While a precise, directly comparative Emax value for Buspirone from a similar assay is not available, its well-established role as a partial agonist at postsynaptic receptors suggests a submaximal response as well.
To definitively determine which compound is "more effective" in terms of 5-HT1A receptor agonism, a head-to-head study employing a functional assay such as the [³⁵S]GTPγS binding or cAMP accumulation assay, and reporting both EC50 and Emax values for Tiospirone and Buspirone under identical conditions, would be necessary. Such a study would provide a conclusive quantitative comparison of their potency and intrinsic efficacy.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. oncotarget.com [oncotarget.com]
- 3. benchchem.com [benchchem.com]
- 4. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Head-to-head comparison of Tiospirone and perospirone in preclinical assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical profiles of two azapirone derivatives, tiospirone and perospirone. Both compounds have been investigated for their antipsychotic properties, though only perospirone has been commercialized in some regions for the treatment of schizophrenia.[1][2] This document summarizes their performance in key preclinical assays, providing a valuable resource for neuropsychopharmacology research and the development of novel central nervous system therapies.
Receptor Binding Affinity
The cornerstone of an antipsychotic's pharmacological profile is its interaction with various neurotransmitter receptors. The binding affinities of tiospirone and perospirone for key dopamine and serotonin receptors, among others, have been determined through in vitro radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity where a lower value indicates a higher affinity, is presented below.
| Receptor | Tiospirone Ki (nM) | Perospirone Ki (nM) | Functional Activity (Tiospirone) | Functional Activity (Perospirone) |
| Dopamine Receptors | ||||
| D₂ | 0.5[2] | 0.6[1] | Antagonist[2] | Antagonist[3] |
| D₄ | 13.6[2] | High Affinity | Antagonist[4] | Antagonist[3] |
| Serotonin Receptors | ||||
| 5-HT₁ₐ | 6.0[5] | 2.9[1] | Partial Agonist[2] | Partial Agonist[3] |
| 5-HT₂ₐ | 0.06[2] | 1.3[1] | Inverse Agonist[2] | Inverse Agonist[1][3] |
| 5-HT₂c | 9.73[2] | High Affinity | Inverse Agonist[4] | Not specified |
| 5-HT₇ | 0.64[2] | Not specified | Inverse Agonist[4] | Not specified |
| Adrenergic Receptors | ||||
| α₁-Adrenergic | High Affinity | High Affinity | Antagonist[4] | Antagonist[3] |
| Muscarinic Receptors | ||||
| M₁ | 630[2] | Not specified | Antagonist | Not specified |
| M₂ | 180[2] | Not specified | Antagonist | Not specified |
| M₃ | 1290[2] | Not specified | Antagonist | Not specified |
| M₄ | 480[2] | Not specified | Antagonist | Not specified |
| M₅ | 3900[2] | Not specified | Antagonist | Not specified |
Functional Activity at Key Receptors
Beyond binding affinity, the functional activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is critical to its overall effect.
-
Tiospirone is characterized as a multi-receptor antagonist with partial agonist activity at 5-HT₁ₐ receptors and inverse agonist activity at 5-HT₂ₐ, 5-HT₂c, and 5-HT₇ receptors.[2][4] This profile is consistent with atypical antipsychotics, where D₂ antagonism is balanced by modulation of serotonin receptors to potentially mitigate extrapyramidal side effects and improve efficacy against negative symptoms.[5]
-
Perospirone also exhibits a classic atypical antipsychotic profile with high affinity antagonism at D₂ and 5-HT₂ₐ receptors, coupled with partial agonism at 5-HT₁ₐ receptors.[1][3] Its activity as an inverse agonist at 5-HT₂ₐ receptors has also been noted.[1][3]
In Vivo Preclinical Models
Animal models are crucial for assessing the potential therapeutic efficacy and side-effect liability of antipsychotic candidates.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity, as the hyperactivity induced by amphetamine is considered analogous to the positive symptoms of schizophrenia. Both tiospirone and perospirone have been shown to inhibit behaviors induced by dopaminergic hyperactivation.[6]
-
Tiospirone : Has been shown to be a potent dopamine blocker in animal experiments, which was a predictor of its antipsychotic potential.[7]
-
Perospirone : Significantly inhibits various behaviors induced by dopaminergic hyperactivation, similar to conventional antipsychotics.[6]
Models of Negative and Cognitive Symptoms
Atypical antipsychotics are expected to show efficacy against the negative and cognitive symptoms of schizophrenia.
-
Tiospirone : The combination of D₂ receptor antagonism and 5-HT₁ₐ receptor agonism is a hallmark of antipsychotics with efficacy against a broader range of symptoms.[8]
-
Perospirone : Has demonstrated significant improvement in animal models of negative symptoms and mood disorders, where conventional antipsychotics were ineffective.[6]
Extrapyramidal Side Effects (EPS) Liability
A key differentiator for atypical antipsychotics is a reduced propensity to induce EPS, such as catalepsy.
-
Tiospirone : Clinical trials indicated an absence of extrapyramidal symptoms.[7] However, preclinical studies in rats have shown that tiospirone can induce akinesia and catalepsy at higher doses (0.3 and 1.0 micromol/kg).[9]
-
Perospirone : In preclinical models, perospirone was weaker than conventional antipsychotics like haloperidol in inducing catalepsy and bradykinesia.[6]
Pharmacokinetic Profiles
| Parameter | Tiospirone (Human) | Perospirone (Human) |
| Elimination Half-life | 1.4 hours[2] | 1.9 hours[10] |
| Metabolism | Hepatic[2] | Extensive first-pass metabolism in the liver[3] |
| Excretion | Urine[2] | Primarily renal[3] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Receptor Source : Membranes from cells expressing the receptor of interest or from specific brain regions (e.g., rat striatum for D₂ receptors) are prepared.[11]
-
Incubation : The receptor preparation is incubated with a specific radioligand (e.g., [³H]spiperone for D₂ receptors) and varying concentrations of the test compound (tiospirone or perospirone).[11]
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Detection : The amount of radioactivity bound to the receptors is quantified using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Amphetamine-Induced Hyperlocomotion (General Protocol)
This in vivo model assesses the potential of a compound to reverse dopamine-mediated hyperactivity.
-
Animals : Typically, rats or mice are used.[13]
-
Habituation : Animals are habituated to the testing environment (e.g., open-field arenas) for a set period before the experiment.[13]
-
Drug Administration : The test compound (tiospirone or perospirone) or vehicle is administered at various doses.
-
Amphetamine Challenge : After a pre-treatment period, animals are challenged with a dose of amphetamine known to induce hyperlocomotion.[8]
-
Locomotor Activity Recording : Locomotor activity is recorded using automated activity monitors that track movements such as distance traveled, rearing, and stereotyped behaviors.[13]
-
Data Analysis : The locomotor activity of the drug-treated groups is compared to the vehicle-treated group to determine if the test compound can attenuate the amphetamine-induced hyperactivity.
References
- 1. Perospirone - Wikipedia [en.wikipedia.org]
- 2. Tiospirone - Wikipedia [en.wikipedia.org]
- 3. Perospirone | C23H30N4O2S | CID 115368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [Pharmacological characteristics of perospirone hydrochloride, a novel antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steady-state pharmacokinetics of a new antipsychotic agent perospirone and its active metabolite, and its relationship with prolactin response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. b-neuro.com [b-neuro.com]
Tiospirone vs. First-Generation Antipsychotics: A Comparative Analysis of Efficacy on Negative Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational atypical antipsychotic Tiospirone and first-generation antipsychotics (FGAs) concerning their efficacy in treating the negative symptoms of schizophrenia. Due to the discontinuation of Tiospirone's clinical development, large-scale comparative data is limited.[1][2] This guide, therefore, synthesizes the available preclinical and early clinical data for Tiospirone and contrasts it with established data for FGAs, leveraging meta-analytic findings for a comprehensive overview.
Mechanism of Action and Rationale for Efficacy on Negative Symptoms
Tiospirone: An atypical antipsychotic, Tiospirone exhibits a multi-receptor binding profile, which is hypothesized to contribute to its potential efficacy against negative symptoms.[3] Its mechanism involves:
-
Dopamine D2 Receptor Antagonism: Similar to FGAs, this action is crucial for alleviating positive symptoms.[3]
-
Serotonin 5-HT2A Receptor Antagonism: A characteristic of atypical antipsychotics, this is thought to reduce the risk of extrapyramidal symptoms (EPS) and may play a role in improving negative symptoms.[3][4]
-
Serotonin 5-HT1A Receptor Partial Agonism: This action is theorized to enhance dopamine release in the prefrontal cortex, a region associated with the pathophysiology of negative and cognitive symptoms.[3][5]
First-Generation Antipsychotics (FGAs): FGAs primarily act as potent antagonists of the dopamine D2 receptor.[6][7] While effective for positive symptoms, this mechanism can be problematic for negative symptoms.[8] Blockade of D2 receptors in the mesocortical pathway can potentially induce or worsen negative symptoms, known as secondary negative symptoms.[6] Furthermore, the high risk of EPS with FGAs can also contribute to the manifestation of secondary negative symptoms.[9][10]
Receptor Binding Profile
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Tiospirone. A lower Ki value indicates a higher binding affinity.
| Receptor | Tiospirone (Ki, nM) |
| Dopamine D2 | 0.5 |
| Serotonin 5-HT2A | 0.5 |
| Serotonin 5-HT1A | 3.6 |
| Serotonin 5-HT2C | 9.73 |
| Serotonin 5-HT7 | 0.64 |
| Dopamine D4 | 13.6 |
| Adrenergic α1 | Antagonist |
Data sourced from BenchChem.[3]
Clinical Efficacy on Negative Symptoms: A Data-Limited Comparison
Direct, large-scale, double-blind, randomized controlled trials comparing Tiospirone to FGAs on negative symptoms are unavailable in published literature.[11] The primary evidence for Tiospirone's efficacy is from a small, single-blind, dose-ranging study.[1] For FGAs, data from a large meta-analysis provides insights into their dose-dependent effects on negative symptoms, using haloperidol as a representative compound.
| Drug | Study Design | Key Findings on Negative Symptoms |
| Tiospirone | Single-blind, dose-ranging study (n=14) | "Significant improvement" reported on scales including the Brief Psychiatric Rating Scale (BPRS). Quantitative data on specific negative symptom subscales is not available. Notably, extrapyramidal side effects were absent in 10 of 14 patients with a prior history of EPS.[1][2][11] |
| Haloperidol (FGA) | Dose-response meta-analysis of RCTs | A quasi-parabolic (bell-shaped) dose-response curve was observed, with a 95% effective dose (ED95) of 6.34 mg/day for negative symptoms. This suggests that lower doses are more efficacious, and higher doses may not provide additional benefit or could potentially worsen negative symptoms.[9][12] |
Experimental Protocols
As robust clinical trial data for Tiospirone is scarce, a generalized experimental protocol for a modern, rigorous clinical trial designed to compare an investigational drug like Tiospirone with an FGA is detailed below. This protocol is based on current standards in schizophrenia research.
Generalized Phase III Clinical Trial Protocol: Tiospirone vs. Haloperidol for Negative Symptoms
-
Study Design: A 6-month, randomized, double-blind, placebo-controlled, multi-center, parallel-group study.
-
Participant Population:
-
Inclusion Criteria: Patients aged 18-55 with a diagnosis of schizophrenia (according to DSM-5 criteria) for at least one year, with prominent and persistent negative symptoms.[1]
-
Exclusion Criteria: Significant positive symptoms, high risk of suicide, substance use disorder, or unstable medical conditions.
-
-
Intervention Arms:
-
Tiospirone (flexible dosing)
-
Haloperidol (flexible dosing, with prophylactic anticholinergic medication as needed)
-
Placebo
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in the Negative Symptom Factor Score of the Positive and Negative Syndrome Scale (PANSS).[13]
-
Secondary Efficacy Endpoints: Change from baseline in PANSS total score, PANSS positive symptom subscale, Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales, and the Scale for the Assessment of Negative Symptoms (SANS).
-
Safety and Tolerability Assessments: Incidence of adverse events, extrapyramidal symptoms (measured by the Simpson-Angus Scale and Barnes Akathisia Rating Scale), weight change, and laboratory parameters.
-
-
Statistical Analysis: A mixed-model for repeated measures (MMRM) will be used to analyze the primary and secondary continuous outcomes. The primary comparison will be the change from baseline to 6 months in the PANSS Negative Symptom Factor Score for Tiospirone versus placebo.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways and a generalized experimental workflow for a clinical trial comparing Tiospirone and FGAs.
Caption: Proposed signaling pathways for Tiospirone and FGAs on negative symptoms.
Caption: Generalized workflow for a comparative clinical trial.
Conclusion
Tiospirone, with its multi-receptor engagement, particularly its 5-HT2A antagonism and 5-HT1A partial agonism, presents a theoretical advantage over first-generation antipsychotics for the treatment of negative symptoms in schizophrenia.[3] The limited clinical data, while not robust, suggested a potential for efficacy with a favorable side effect profile, notably a lower risk of EPS.[1] In contrast, FGAs, represented by haloperidol, may have a narrow therapeutic window for negative symptoms, with higher doses potentially being detrimental.[9][12] The lack of comprehensive, direct comparative studies involving Tiospirone means its potential remains largely unproven. The story of Tiospirone highlights the ongoing evolution in antipsychotic drug development, emphasizing the importance of targeting multiple neurotransmitter systems to address the full spectrum of schizophrenia symptoms.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Atypical Antipsychotics in the Treatment of Schizophrenia and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Antipsychotics, First-Generation: Drug Class, Uses, Side Effects, Drug Names. [rxlist.com]
- 8. Introduction - First-Generation Versus Second-Generation Antipsychotics in Adults: Comparative Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antipsychotics for negative and positive symptoms of schizophrenia: dose-response meta-analysis of randomized controlled acute phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A Systematic Review and Network Meta-Analysis to Assess the Relative Efficacy of Antipsychotics for the Treatment of Positive and Negative Symptoms in Early-Onset Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tiospirone: An Investigational Antipsychotic for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of the available clinical and preclinical data for Tiospirone, an investigational atypical antipsychotic studied in the late 1980s for the treatment of schizophrenia. Although its development was discontinued, its unique pharmacological profile offers valuable insights into the evolution of antipsychotic drug development. This document objectively compares Tiospirone's performance with established second-generation antipsychotics, supported by the limited experimental data available.
Executive Summary
Tiospirone (BMY-13,859) is an azapirone derivative that showed promise in early clinical development, exhibiting efficacy comparable to typical antipsychotics but with a significantly lower risk of extrapyramidal symptoms (EPS).[1] Its development was halted before large-scale, placebo-controlled trials were conducted, limiting the available clinical data to a single, small-scale study.[2][3] This guide synthesizes the known information on Tiospirone's receptor binding profile and clinical outcomes, comparing it with modern atypical antipsychotics such as Risperidone, Olanzapine, Quetiapine, Aripiprazole, and Clozapine.
Comparative Receptor Binding Profiles
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities to various neurotransmitter receptors. Tiospirone exhibits a complex pharmacology, acting as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2 and D4, and α1-adrenergic receptors.[1] The table below compares the in vitro receptor binding affinities (Ki, nM) of Tiospirone with those of several established atypical antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | Tiospirone | Risperidone | Olanzapine | Quetiapine | Aripiprazole | Clozapine |
| Dopamine | ||||||
| D₂ | 0.5 | 3.1 | 11 | 160 | 0.34 | 126 |
| D₄ | 13.6 | 7.3 | 27 | 15 | 44 | 9 |
| Serotonin | ||||||
| 5-HT₁ₐ | - | 4.2 | >10000 | 295 | 4.4 | 170 |
| 5-HT₂ₐ | 0.06 | 0.16 | 4 | 148 | 3.4 | 16 |
| 5-HT₂c | 9.73 | 5 | 10 | 2750 | 15 | 13 |
| 5-HT₇ | 0.64 | - | - | - | 39 | 7 |
| Adrenergic | ||||||
| α₁ | High Affinity | 0.8 | 19 | 7 | 57 | 7 |
| Histamine | ||||||
| H₁ | - | 20 | 7 | 11 | 61 | 6 |
| Muscarinic | ||||||
| M₁ | 630 | >10000 | 1.9 | >10000 | >10000 | 1.9 |
Clinical Trial Data Comparison
Direct comparison of clinical trial data is challenging due to the significant differences in trial design, patient population, and the era in which the studies were conducted. The sole clinical trial of Tiospirone was a small, single-blind, dose-ranging study, whereas the comparator drugs have undergone extensive evaluation in large, randomized, double-blind, placebo-controlled trials.[4]
Efficacy Data
| Drug (Pivotal Trial) | Primary Efficacy Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo/Comparator) | Key Secondary Endpoint Results |
| Tiospirone (Moore et al., 1987)[2] | BPRS, GAS, NOSIE Scores | "Significant improvement" | N/A (single-blind, no placebo group) | Not specified. |
| Risperidone (Marder et al., 1994)[5] | PANSS Total Score | -20.9 (Risperidone 6mg) | -14.3 (Haloperidol) / - (Placebo) | Significant improvements in PANSS positive and negative scores compared to placebo.[5] |
| Olanzapine (Beasley et al., 1996)[6] | BPRS Total Score | Statistically significant improvement | Statistically significant improvement vs. placebo | Statistically significant improvement in PANSS total, positive, and negative scores compared to placebo.[6] |
| Quetiapine (Arvanitis et al., 1997; Small et al., 1997) | BPRS Total & CGI-Severity | Statistically significant improvement | Statistically significant improvement vs. placebo | Significant improvements in positive and negative symptoms.[7][8] |
| Aripiprazole (Kane et al., 2002)[9] | PANSS Total Score | Statistically significant improvement | Statistically significant improvement vs. placebo | Significant improvements in PANSS positive and CGI-Severity scores compared to placebo.[9] |
| Clozapine (Kane et al., 1988)[10] | BPRS & CGI Scores | 30% responders | 4% responders (Chlorpromazine) | Significant improvement in both positive and negative symptoms.[10] |
Safety and Tolerability Data
A key finding from the Tiospirone trial was the absence of extrapyramidal symptoms (EPS) in 10 of the 14 patients, many of whom had a history of EPS with other neuroleptics.[2] No other serious adverse effects were reported.[2]
| Drug (Pivotal Trial) | Extrapyramidal Symptoms (EPS) | Prolactin Elevation | Weight Gain | Common Adverse Events |
| Tiospirone (Moore et al., 1987)[2] | Absent in 10/14 patients with prior EPS history | Not reported | Not reported | No serious adverse effects reported.[2] |
| Risperidone (Marder et al., 1994)[5] | Dose-dependent, lower than haloperidol at optimal doses | Significant and dose-dependent | Reported, incidence varies by study | Insomnia, agitation, anxiety. |
| Olanzapine (Beasley et al., 1996)[6] | Low incidence | Minimal to moderate | High incidence | Somnolence, dizziness, constipation. |
| Quetiapine (Arvanitis et al., 1997; Small et al., 1997) | Similar to placebo | No clinically significant elevation | Moderate incidence | Somnolence, dizziness, dry mouth. |
| Aripiprazole (Kane et al., 2002)[9] | Similar to placebo | No clinically significant elevation, may decrease levels | Low incidence | Akathisia, headache, nausea.[9] |
| Clozapine (Kane et al., 1988)[10] | Very low incidence | Minimal | High incidence | Sedation, hypersalivation, tachycardia, risk of agranulocytosis.[11] |
Experimental Protocols
In Vitro Receptor Binding Assays
The receptor binding affinities (Ki values) presented in this guide are typically determined through in vitro competitive radioligand binding assays.
Objective: To determine the affinity of a test compound (e.g., Tiospirone) for a specific neurotransmitter receptor.
Generalized Methodology:
-
Receptor Source: Cell membranes are prepared from cell lines genetically engineered to express a specific human receptor subtype (e.g., D₂ or 5-HT₂ₐ) or from animal brain tissue known to have a high density of the target receptor.
-
Radioligand: A specific radioactive ligand (radioligand) with high affinity and selectivity for the target receptor is used.
-
Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Tiospirone Clinical Trial (Moore et al., 1987)
Objective: To assess the efficacy and safety of Tiospirone in patients with schizophrenia.[2]
Methodology:
-
Design: Single-blind, dose-ranging clinical trial.[2]
-
Participants: 14 male patients with a diagnosis of schizophrenia.[2]
-
Procedure:
-
Washout Period: A placebo washout period of 1 to 2 weeks was implemented before initiating Tiospirone treatment.[2]
-
Treatment Phase: Patients were treated with Tiospirone for 28 days. The dosage was adjusted based on clinical response and tolerability.[2]
-
Assessments: Efficacy was evaluated using the Brief Psychiatric Rating Scale (BPRS), the Global Assessment Scale (GAS), and the Nurses' Observation Scale for Inpatient Evaluation (NOSIE). Safety assessments included monitoring for adverse events, with a particular focus on extrapyramidal symptoms.[2]
-
Visualizations
Tiospirone Signaling Pathways
Caption: Tiospirone's multi-receptor signaling pathways.
Tiospirone Clinical Trial Workflow (Moore et al., 1987)
Caption: Workflow of the 1987 Tiospirone clinical trial.
Conclusion
Tiospirone was an early investigational atypical antipsychotic with a promising preclinical profile, characterized by high affinity for D₂ and 5-HT₂ₐ receptors, which suggested potential efficacy with a reduced risk of extrapyramidal side effects. The limited clinical data from a single, small, single-blind study supported this hypothesis, showing significant clinical improvement and a favorable safety profile.[2] However, the discontinuation of its development means that robust, comparative clinical data are unavailable. This historical analysis serves to place Tiospirone within the context of antipsychotic development, highlighting the evolution of pharmacological targets and clinical trial methodologies in the search for more effective and tolerable treatments for schizophrenia.
References
- 1. benchchem.com [benchchem.com]
- 2. Tiaspirone in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Risperidone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine versus placebo: results of a double-blind, fixed-dose olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of aripiprazole and haloperidol versus placebo in patients with schizophrenia and schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clozapine for the treatment-resistant schizophrenic. A double-blind comparison with chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clozapine for the treatment-resistant schizophrenic. A double-blind comparison with chlorpromazine. [psychjournalclub.com]
Safety Operating Guide
Proper Disposal of Tiospirone Hydrochloride: A Guide for Laboratory Professionals
For immediate implementation, this document provides essential safety and logistical information for the proper disposal of Tiospirone hydrochloride, a research-grade atypical antipsychotic of the azapirone class. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must manage its disposal as chemical waste, adhering to all local, state, and federal regulations. Improper disposal, such as discarding in the regular trash or drain, is prohibited to prevent environmental contamination.
Summary of Disposal Procedures
This compound and any materials contaminated with it must be segregated as chemical waste. This includes unused or expired compounds, empty containers, and contaminated personal protective equipment (PPE). The following table outlines the general disposal procedure.
| Step | Action | Key Considerations |
| 1 | Segregation | Designate a specific, labeled container for this compound waste. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste protocol. |
| 2 | Containment | Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". |
| 3 | Storage | Store the sealed waste container in a designated, secure area away from incompatible materials. Follow your institution's guidelines for temporary hazardous waste storage. |
| 4 | Disposal | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company. |
Experimental Protocols for Safe Disposal
While specific experimental protocols for the disposal of this compound are not publicly available, the following general laboratory procedures for handling chemical waste should be strictly followed.
Protocol for Collection and Segregation of this compound Waste:
-
Container Selection: Obtain a designated hazardous waste container from your institution's EHS office. Ensure the container is made of a material compatible with this compound.
-
Labeling: Immediately label the container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 87691-92-7
-
The accumulation start date
-
The associated hazards (based on available information for similar compounds, this may include "Harmful if swallowed" and "Suspected of damaging fertility or the unborn child").
-
-
Waste Addition:
-
For solid waste (e.g., unused powder, contaminated weigh boats, gloves, and wipes), carefully place items into the container to minimize dust generation.
-
For liquid waste (e.g., solutions containing this compound), pour carefully into the designated liquid waste container, avoiding splashes.
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container.
Spill Cleanup Protocol:
-
Ensure Safety: Evacuate non-essential personnel from the area. Wear appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles. If a significant amount of powder is spilled, a respirator may be necessary.
-
Containment: For powder spills, gently cover with a plastic sheet or use absorbent pads for liquid spills to prevent further spread.
-
Cleanup:
-
Solid Spills: Carefully scoop the spilled material into the designated this compound waste container.
-
Liquid Spills: Use absorbent pads to soak up the liquid and place the used pads into the waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent solution, and dispose of all cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: A workflow for the safe disposal of this compound.
Signaling Pathway for Regulatory Compliance
The proper disposal of this compound is governed by a hierarchy of regulations. The following diagram illustrates the relationship between institutional policies and overarching governmental regulations.
Caption: Regulatory hierarchy for chemical waste disposal.
Safeguarding Research: A Comprehensive Guide to Handling Tiospirone Hydrochloride
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Tiospirone hydrochloride. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel. Researchers and drug development professionals working with this compound, an atypical antipsychotic of the azapirone class, must prioritize safety to minimize exposure and mitigate potential risks.[1] This guide provides a detailed operational plan for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, ensuring a comprehensive safety barrier.[1]
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled.[1] |
| Hands | Protective gloves | Chemically resistant gloves (e.g., nitrile) are recommended. Inspect gloves for integrity before each use and change them frequently.[1] For handling hazardous drugs, wearing two pairs of powder-free gloves is often recommended.[2][3] |
| Body | Protective clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] For hazardous drugs, a disposable gown made of low-permeability fabric is recommended.[3] |
| Respiratory | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded, irritation is experienced, or when handling the powder outside of a ventilated enclosure. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for laboratory personnel.[1]
Caption: A stepwise workflow for the safe handling of this compound.[1]
Accidental Release and Exposure Procedures
Accidental Release: In the event of a spill, ensure adequate ventilation and wear the appropriate PPE as outlined in the table above.[1] For powder spills, it is important to minimize dust generation; this can be achieved by covering the spill with a plastic sheet or tarp.[1] Mechanically collect the spilled material and place it in appropriate, labeled containers for disposal.[1] Following the removal of the spilled material, the area should be thoroughly decontaminated.[1]
First Aid Measures: Immediate action is critical in the event of an exposure.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen. If breathing stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing.
-
Eye Contact: Rinse the eyes with plenty of water for several minutes.[5] If contact lenses are present, remove them if it is safe to do so. Continue rinsing and seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5][6] Seek immediate medical attention.[4]
In all cases of exposure, it is imperative to seek medical attention and provide the safety data sheet for the compound to the physician.
Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.[1] All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1] Do not dispose of this compound in the regular trash or down the drain.[1] Contaminated materials should be placed in properly labeled, sealed containers.[7] The disposal of hazardous drugs and contaminated materials should adhere to established guidelines for hazardous waste management.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. ruixibiotech.com [ruixibiotech.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
